2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-7-8-5-3-1-2-4-6(5)13(11,12)9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXXLQQTWUIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332983 | |
| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13338-00-6 | |
| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide basic properties
An In-depth Technical Guide to the Basic Properties of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide
Foreword: The Architectural Elegance of a Privileged Scaffold
The this compound core is a bicyclic heterocyclic system comprising a benzene ring fused to a thiadiazine dioxide ring. This structural motif is not merely a synthetic curiosity but stands as a "privileged scaffold" in medicinal chemistry. Its true value lies in its remarkable versatility and tunable physicochemical properties, which have allowed it to become the foundation for a wide spectrum of therapeutic agents. From foundational diuretics like chlorothiazide to sophisticated neuromodulators and targeted anticancer agents, this scaffold's journey through pharmaceutical development is a testament to its robust and adaptable nature.[1][2][3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the core chemical principles, physicochemical behaviors, and pharmacological relevance of this important heterocyclic system. We will explore its synthesis, reactivity, and the mechanistic underpinnings of its diverse biological activities, offering field-proven insights into why this scaffold remains a cornerstone of modern drug discovery.
Part 1: Foundational Chemical and Physical Characteristics
A comprehensive understanding of a scaffold begins with its fundamental properties. These characteristics dictate its behavior in both chemical reactions and biological systems.
Core Physicochemical Data
The parent compound, this compound, serves as the reference point for its numerous derivatives. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃S | [4] |
| Molecular Weight | 198.20 g/mol | [4] |
| CAS Number | 13338-00-6 | [4] |
| Appearance | Typically a white solid | [5] |
| XLogP3 | 0.2 | [6] |
Note: Experimental data for properties like melting and boiling points for the unsubstituted parent compound are not consistently reported in publicly available literature.
General Synthesis Pathway: A Robust and Efficient Cyclization
The construction of the benzothiadiazine dioxide ring is most commonly achieved through a cyclization reaction starting from an appropriately substituted 2-aminobenzenesulfonamide. This method is efficient and adaptable for creating a wide array of derivatives.
The causality behind this synthetic choice is rooted in the reactivity of the starting materials. The 2-aminobenzenesulfonamide provides the aniline nitrogen and the sulfonamide group, which are poised for ring closure. A one-carbon electrophile, such as an orthoformate, is then used to bridge the amino and sulfonamide nitrogens, leading to the formation of the heterocyclic ring after condensation and elimination.
Caption: General workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis from 2-Aminobenzenesulfonamide
This protocol describes a common and reliable method for synthesizing the parent scaffold. The self-validating nature of this process lies in the clear state change: the reaction proceeds until the starting material is consumed, and the product precipitates upon cooling, allowing for straightforward isolation.
Objective: To synthesize 2H-1,2,4-benzothiadiazine 1,1-dioxide via cyclization.
Materials:
-
2-Aminobenzenesulfonamide
-
Triethyl orthoformate
-
Diethyl ether (Et₂O)
-
Standard reflux apparatus
-
Filtration equipment (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Suspend 2-aminobenzenesulfonamide (1.0 equivalent) in triethyl orthoformate (used as both reactant and solvent, e.g., ~10 mL per gram of sulfonamide).[5]
-
Heating: Heat the suspension to reflux. The choice of reflux ensures sufficient thermal energy to overcome the activation barrier for the condensation reaction.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting 2-aminobenzenesulfonamide spot is no longer visible. This ensures the reaction goes to completion, maximizing yield.
-
Isolation: Once complete, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution as a solid.
-
Purification: Collect the precipitate by filtration. Wash the solid thoroughly with diethyl ether (e.g., 3 x 10 mL) to remove any unreacted orthoformate and other soluble impurities.[5]
-
Drying: Dry the collected solid under vacuum to obtain the final product, typically as a white solid.[5]
Part 2: Acidity, Reactivity, and the Basis for Biological Interaction
The chemical personality of the benzothiadiazine dioxide scaffold is defined by the acidic nature of its N-H protons, a feature critical to its biological function.
The Acidic Nature of the Sulfonamide Moiety
The most significant chemical property of this scaffold is the acidity of the proton on the sulfonamide nitrogen (N2 or N4, depending on the tautomer). The powerful electron-withdrawing effect of the adjacent sulfonyl group (SO₂) delocalizes the negative charge of the conjugate base across the O=S=O system, dramatically increasing the acidity of the N-H proton compared to a typical amine or amide.
This acidity is fundamentally important for several reasons:
-
Physiological State: At physiological pH (~7.4), the molecule often exists as an organic anion.[1] This ionized state governs its solubility, membrane permeability, and ability to interact with biological targets.
-
Receptor Binding: The anionic form can engage in crucial ionic interactions or act as a hydrogen bond acceptor within receptor binding pockets.
-
Pharmacokinetics: The degree of ionization affects protein binding and renal secretion, with the anionic form being actively secreted into the proximal tubule via organic anion transporters.[1]
Protocol: General Method for pKa Determination via UV-Vis Spectrophotometry
Determining the pKa is essential for predicting the ionization state of a new derivative at physiological pH. Spectrophotometric titration is a reliable method that leverages the change in the molecule's UV-Vis absorbance spectrum as it transitions between its protonated and deprotonated forms.
Objective: To determine the pKa of a benzothiadiazine dioxide derivative.
Principle: The Beer-Lambert law is applied to a series of solutions with identical compound concentrations but varying pH. The change in absorbance at a specific wavelength is plotted against pH, and the pKa corresponds to the inflection point of the resulting sigmoidal curve.
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: For each buffer, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer. This ensures the final concentration of the compound is the same in every sample.
-
Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.
-
Plotting: Plot the absorbance at this chosen wavelength against the pH of each buffer solution.
-
pKa Calculation: Fit the data to a sigmoidal curve. The pH at the midpoint of the curve's transition is the pKa.[7]
Part 3: A Versatile Scaffold for Diverse Pharmacological Action
The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is the foundation for drugs targeting a remarkable range of biological systems.[1][8] This versatility stems from its ability to be decorated with various functional groups, allowing for fine-tuning of its interaction with different molecular targets.
Key Therapeutic Applications
| Therapeutic Area | Mechanism of Action / Target | Example Derivatives |
| Diuretic / Antihypertensive | Inhibition of the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule. | Chlorothiazide, Hydrochlorothiazide[1][2][9] |
| Antidiabetic / Hyperglycemic | Opening of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, inhibiting insulin release. | Diazoxide[9] |
| Neuro-modulatory | Positive allosteric modulation (PAM) of AMPA receptors, enhancing glutamatergic neurotransmission. | IDRA-21, Aniracetam analogues[1][10] |
| Anticancer | Inhibition of mitochondrial complex II (succinate dehydrogenase) or PI3Kδ kinase. | Novel halogenated and PI3Kδ-targeted derivatives[11][12] |
| Antiviral | Inhibition of viral enzymes, such as HCV RNA-dependent RNA polymerase. | Quinolone-conjugated benzothiadiazines[1][13] |
Mechanistic Insight: Modulation of AMPA Receptors
One of the most exciting modern applications of this scaffold is in the development of positive allosteric modulators (PAMs) for AMPA receptors, which are targets for cognitive enhancement.
Causality of Action: AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain. Benzothiadiazine-based PAMs do not activate the receptor directly. Instead, they bind to an allosteric site, separate from the glutamate binding site. This binding event stabilizes the open conformation of the channel, slowing its deactivation and desensitization. The result is an amplified and prolonged response to the endogenous neurotransmitter, glutamate. This mechanism is particularly attractive because it enhances existing neural signals rather than creating new, potentially excitotoxic ones.[1][10][14]
Caption: Mechanism of AMPA receptor positive allosteric modulation.
Conclusion
The this compound scaffold is a prime example of structural elegance translating into profound pharmacological utility. Its straightforward synthesis, combined with the electronically tunable and highly acidic sulfonamide moiety, provides a robust platform for medicinal chemistry innovation. From its origins in diuretic therapy to its current role in shaping the frontiers of neuroscience and oncology, its basic properties are the key to its enduring success. For the drug development professional, a deep appreciation of its fundamental chemistry is not just academic—it is the critical first step in harnessing the full potential of this remarkable and versatile molecular architecture.
References
- Title: Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications - Journal of Research in Chemistry Source: Journal of Research in Chemistry URL
-
Title: Synthesis of 2H-benzo[e][1][5][15]thiadiazin-3(4H)-one 1,1-dioxides 2a-2t Source: ResearchGate URL: [Link]
-
Title: this compound Source: ChemSynthesis URL: [Link]
-
Title: Benzothiadiazines – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review Source: ResearchGate URL: [Link]
-
Title: 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes Source: PMC, PubMed Central URL: [Link]
-
Title: Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][5][15]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity Source: PMC, National Institutes of Health (NIH) URL: [Link]
-
Title: Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors Source: PubMed URL: [Link]
-
Title: Synthesis of 2H-benzo[e][1][5][15]thiadiazine 1,1-dioxide derivatives. Source: ResearchGate URL: [Link]
-
Title: Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation Source: ResearchGate URL: [Link]
-
Title: Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: MDPI URL: [Link]
-
Title: The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives Source: ResearchGate URL: [Link]
-
Title: BENZOTHIADIAZINE DIOXIDES AS NOVEL DIURETICS Source: Journal of the American Chemical Society URL: [Link]
-
Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: PMC, PubMed Central URL: [Link]
-
Title: 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase Source: PubMed URL: [Link]
-
Title: pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives Source: ResearchGate URL: [Link]
-
Title: Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs Source: PubMed URL: [Link]
-
Title: 4H-1,2,4-Benzothiadiazine, 1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: Semantic Scholar URL: [Link]
-
Title: 2H-1,2,4-Benzothiadiazin-3(4H)-one, 4-phenyl-, hydrazone, 1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: ResearchGate URL: [Link]
-
Title: Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors Source: PubMed URL: [Link]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2H-1,2,4-Benzothiadiazine 1,1-dioxide synthesis - chemicalbook [chemicalbook.com]
- 6. 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | C7H6N2O2S | CID 67756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Characteristics of Benzothiadiazine Dioxides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzothiadiazine dioxides are a prominent class of heterocyclic compounds with a rich history in medicinal chemistry, leading to the development of therapeutics for a range of conditions including hypertension, edema, and hypoglycemia.[1][2] Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive analysis of the core physicochemical characteristics of benzothiadiazine dioxides, including solubility, pKa, and lipophilicity (logP). It further details the experimental protocols for their determination and explores their molecular structure and mechanisms of action through signaling pathway diagrams.
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties of benzothiadiazine dioxides is fundamental for the rational design and development of new drug candidates.
Solubility
The solubility of a compound is a critical factor influencing its bioavailability. Benzothiadiazine dioxides generally exhibit limited aqueous solubility, a factor that requires careful consideration during formulation development.[3][4]
Table 1: Solubility Data for Selected Benzothiadiazine Dioxides
| Compound | Solvent | Solubility | Reference(s) |
| Diazoxide | Water | Insoluble | [3][4] |
| 0.1M NaOH | Soluble | [3][5] | |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [6] | |
| Dimethylformamide | Freely Soluble | [4] | |
| Ethanol | Slightly Soluble | [4] | |
| Methanol | Insoluble | [5] |
Acidity (pKa)
The pKa of a molecule dictates its ionization state at different physiological pH values, which in turn affects its solubility, membrane permeability, and receptor binding. The acidic nature of certain benzothiadiazine dioxides is attributed to the sulfonamide group.[3]
Table 2: pKa Values for Selected Benzothiadiazine Dioxides
| Compound | pKa Value | Method of Determination | Reference(s) |
| Diazoxide | 8.74 | Not Specified | [7] |
| Diazoxide | ~8.4, 8.6 | Not Specified | [3] |
Lipophilicity (LogP)
Lipophilicity, quantified by the logP value, is a crucial determinant of a drug's ability to cross biological membranes. A balanced lipophilicity is often required for optimal pharmacokinetic properties.
Table 3: LogP Values for Selected Benzothiadiazine Dioxides
| Compound | LogP Value | Method of Determination | Reference(s) |
| Diazoxide | 1.2 | Experimental | [7] |
| Chlorothiazide | -0.2 | Computed | [8] |
| Halogenated Diazoxide Derivatives | 1.52 - 4.31 | Calculated | [9] |
Detailed Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential for drug discovery and development. The following are standard protocols for the key parameters discussed.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Protocol:
-
Sample Preparation: An excess amount of the solid benzothiadiazine dioxide is added to a known volume of purified water or a relevant buffer in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Result: The measured concentration represents the aqueous solubility of the compound.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Protocol:
-
Solution Preparation: A precise amount of the benzothiadiazine dioxide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
Determination of LogP (RP-HPLC Method)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.
Protocol:
-
System and Mobile Phase: A C18 stationary phase is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A set of standard compounds with known logP values is injected, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k) versus the known logP values.
-
Sample Analysis: The benzothiadiazine dioxide derivative is injected under the same chromatographic conditions, and its retention time is measured.
-
Calculation: The retention factor of the test compound is calculated, and its logP value is determined from the calibration curve.
Mandatory Visualizations
Crystal Structure
The three-dimensional structure of a molecule, as determined by X-ray crystallography, provides critical insights into its conformation and potential interactions with biological targets. The crystal structure of the benzothiadiazine dioxide derivative, chlorothiazide, has been elucidated, contributing to our understanding of its mechanism of action.[10]
Signaling Pathways
Diazoxide is a well-established opener of ATP-sensitive potassium (KATP) channels, a mechanism central to its therapeutic effect in managing hyperinsulinism.[11][12][13]
Caption: Diazoxide-mediated opening of KATP channels in pancreatic beta-cells.
Certain benzothiadiazine dioxides act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing excitatory neurotransmission.[14][15] This mechanism is being explored for the treatment of cognitive disorders.
Caption: Workflow of AMPA receptor positive allosteric modulation.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. cdn.who.int [cdn.who.int]
- 5. chembk.com [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorothiazide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jpp.krakow.pl [jpp.krakow.pl]
- 15. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Diuretic Therapy: A Technical Guide to the Discovery and History of 1,2,4-Benzothiadiazine 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide chronicles the seminal discovery and rich history of 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds that revolutionized the treatment of hypertension and edema. We will explore the scientific journey from the initial chemical synthesis to the elucidation of their mechanism of action and the evolution of their structure-activity relationships. This guide is designed to provide a comprehensive resource for researchers and drug development professionals, offering not only historical context but also detailed experimental insights and the foundational knowledge that continues to inspire modern medicinal chemistry.
Introduction: A Paradigm Shift in Cardiovascular Medicine
Prior to the 1950s, the therapeutic options for managing hypertension were fraught with challenges, often involving treatments with significant toxicity and limited efficacy. The landscape of cardiovascular medicine was irrevocably changed with the advent of the thiazide diuretics, a class of drugs based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold.[1] Their introduction marked a turning point, offering a safe and effective oral therapy that would become a cornerstone of antihypertensive treatment for decades to come.[2][3] These compounds not only provided a vital tool for clinicians but also opened up new avenues of research into the physiological processes governing blood pressure and fluid balance. This guide delves into the pivotal moments of their discovery, the key scientific minds behind them, and the enduring legacy of their chemical architecture.
The Genesis of a Breakthrough: The Discovery at Merck
The story of 1,2,4-benzothiadiazine 1,1-dioxides is a testament to the power of systematic medicinal chemistry. In the 1950s, a team of scientists at Merck and Co. embarked on a mission to develop novel diuretics.[4] This research was built upon earlier work with sulfonamide-based carbonic anhydrase inhibitors.[5] The team, which included Frederick Novello, James Sprague, John Baer, and Karl Beyer, systematically synthesized and evaluated a series of compounds, leading to the groundbreaking discovery of chlorothiazide.[1]
The First of its Kind: Chlorothiazide
Chlorothiazide, the first approved drug in this class, was marketed under the trade name Diuril starting in 1958.[4] It was the first diuretic to effectively inhibit the reabsorption of sodium and chloride ions in the kidneys and increase urine production without significantly disrupting the body's electrolyte balance.[1] This discovery was a monumental achievement, providing a much-needed, well-tolerated oral treatment for hypertension and edema.[1][3] The impact was immediate and profound, contributing to a decline in death rates from cardiovascular disease.[3]
Key Contributors to the Discovery
The development of thiazide diuretics was a collaborative effort. Frederick Novello was credited with being the first to synthesize chlorothiazide.[1] He, along with James Sprague, John Baer, and Karl Beyer, received the Lasker Foundation Special Public Health Award in 1975 for their individual contributions to this landmark invention.[1] Their work exemplified a multidisciplinary approach, combining organic chemistry, pharmacology, and clinical research to address a critical unmet medical need.
The Chemistry of a Revolution: Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides
The synthesis of the 1,2,4-benzothiadiazine 1,1-dioxide core was a pivotal achievement that enabled the exploration of this chemical space for diuretic activity. The general synthetic route to chlorothiazide serves as a classic example of the chemical strategies employed.
Experimental Protocol: Synthesis of Chlorothiazide
The synthesis of chlorothiazide typically begins with 3-chloroaniline and proceeds through several key steps.[6][7][8]
Step 1: Chlorosulfonylation of 3-Chloroaniline
-
Reactants: 3-chloroaniline, Chlorosulfonic acid.
-
Procedure: 3-chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces two chlorosulfonyl groups onto the aromatic ring, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride.[6][7]
-
Causality: The strong electron-withdrawing nature of the sulfonic acid groups directs the incoming electrophiles to the positions ortho and para to the amino group. The use of excess chlorosulfonic acid ensures the disulfonylation of the ring.
Step 2: Amination
-
Reactant: 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, Ammonia.
-
Procedure: The resulting disulfonyl dichloride is then treated with ammonia. The ammonia displaces the chloride atoms on the sulfonyl groups to form sulfonamide functionalities, resulting in 4-amino-6-chlorobenzene-1,3-disulfonamide.[6][7]
-
Causality: The sulfonyl chloride groups are highly reactive towards nucleophiles like ammonia, leading to the formation of the more stable sulfonamide bonds.
Step 3: Cyclization
-
Reactant: 4-amino-6-chlorobenzene-1,3-disulfonamide, Formic acid.
-
Procedure: The final step involves heating the disulfonamide with formic acid. This reaction facilitates an intramolecular cyclization to form the 1,2,4-benzothiadiazine 1,1-dioxide ring system of chlorothiazide.[6][7]
-
Causality: The formic acid acts as a dehydrating agent and a source of the carbon atom that forms the C2 position of the heterocyclic ring, leading to the closure of the thiadiazine ring.
Caption: Synthetic pathway for Chlorothiazide.
Unraveling the Mechanism of Action: How Thiazides Work
The antihypertensive effects of 1,2,4-benzothiadiazine 1,1-dioxides are a result of their multifaceted mechanism of action, which involves both acute and chronic effects.
The Primary Target: The Na+/Cl- Cotransporter (NCC)
The principal mechanism of diuretic action for thiazides is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) located in the luminal membrane of the distal convoluted tubule (DCT) in the nephron.[9][10] By blocking this transporter, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[10] This leads to an increase in the excretion of NaCl and water, resulting in diuresis.[4]
Antihypertensive Effects: Beyond Diuresis
While the initial reduction in blood pressure is attributed to a decrease in blood volume and cardiac output due to diuresis, the long-term antihypertensive effect is primarily due to a reduction in total peripheral resistance.[9][11] The exact mechanism for this vasodilation is not fully understood but is thought to involve a direct action on vascular smooth muscle.[9][10] One hypothesis suggests that thiazides may inhibit calcium influx into vascular smooth muscle cells, promoting relaxation and vasodilation.[10]
Sources
- 1. invent.org [invent.org]
- 2. Timeline of History of Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Thiazide - Wikipedia [en.wikipedia.org]
- 5. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chlorothiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 7. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Antihypertensive Drugs: Thiazide-Class Diuretics [jove.com]
- 11. The place of diuretics in the treatment of hypertension: a historical review of classical experience over 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Benzothiadiazine-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiadiazine and its derivatives represent a versatile class of heterocyclic compounds with a rich history and diverse pharmacological applications. The foundational 1,2,4-benzothiadiazine 1,1-dioxide scaffold has given rise to a wide array of therapeutic agents. Initially recognized for their diuretic and antihypertensive properties, the therapeutic landscape of these compounds has expanded significantly to include roles in oncology, neurobiology, and metabolic diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of benzothiadiazine-based compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanisms of Action
Benzothiadiazine-based compounds exert their effects through various molecular targets, leading to distinct physiological outcomes. The primary mechanisms can be categorized as follows:
-
Diuretic and Antihypertensive Effects: Inhibition of the Na⁺/Cl⁻ Cotransporter.
-
Anticancer Activity:
-
Inhibition of Angiogenesis via VEGFR2 Signaling.
-
Targeting B-Cell Malignancies through PI3Kδ Inhibition.
-
-
Metabolic Regulation: Opening of ATP-Sensitive Potassium (KATP) Channels.
-
Neuroactivity: Positive Allosteric Modulation of AMPA and Kainate Receptors.
Diuretic and Antihypertensive Effects: Inhibition of the Na⁺/Cl⁻ Cotransporter (NCC)
The classical mechanism of action for thiazide diuretics, a major class of benzothiadiazine derivatives, is the inhibition of the sodium-chloride cotransporter (NCC) located on the apical membrane of the distal convoluted tubule in the kidney.[1] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[1]
By binding to the chloride-binding site of NCC, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), which in turn reduces blood volume, cardiac output, and ultimately, blood pressure. The regulation of NCC is complex, involving a signaling cascade with WNK (With-No-Lysine) kinases, which can be a point of modulation.[3][4]
Experimental Protocol: Thiazide-Sensitive Na⁺ Uptake Assay in Xenopus Oocytes
This protocol is adapted from methods used to assess NCC activity and its inhibition.
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding for the human Na⁺/Cl⁻ cotransporter (hNCC). Incubate for 3-4 days to allow for protein expression.
-
Uptake Experiment:
-
Incubate the oocytes in a chloride-free medium for 30 minutes to deplete intracellular chloride.
-
Pre-incubate the oocytes for 15 minutes in an uptake medium containing the benzothiadiazine compound (e.g., hydrochlorothiazide) at various concentrations or a vehicle control.
-
Initiate the uptake by transferring the oocytes to the same medium supplemented with radioactive ²²Na⁺.
-
After a 30-minute incubation period, stop the uptake by washing the oocytes five times with ice-cold, isotope-free uptake medium.
-
-
Quantification: Lyse individual oocytes in a scintillation vial with 10% SDS. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of ²²Na⁺ uptake and determine the IC₅₀ value of the benzothiadiazine compound by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity
Benzothiadiazine derivatives have emerged as promising scaffolds for the development of novel anticancer agents, acting through distinct mechanisms to disrupt tumor growth and survival.
Inhibition of Angiogenesis via VEGFR2 Signaling
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key players in this process.[5] Certain chlorinated benzothiadiazine derivatives have been shown to inhibit angiogenesis by suppressing the phosphorylation of VEGFR2 in endothelial cells.[6]
The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[7] This initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[5][8] Benzothiadiazine-based inhibitors can block this initial phosphorylation step, thereby halting the entire downstream signaling cascade and inhibiting angiogenesis.[6]
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | VEGFR2 Inhibition IC₅₀ (nM) | Reference |
| Compound 6 | HCT-116 | Cytotoxicity | 9.3 | 60.83 | [9] |
| Compound 10 | HCT-116 | Cytotoxicity | 24.2 | 63.61 | [9] |
| Compound 11e | HEK293 | Cytotoxicity | 30.85 | - | [6] |
| Compound 16e | HEK293 | Cytotoxicity | 23.41 | - | [6] |
| Compound 23b | HEK293 | Cytotoxicity | 30.48 | - | [6] |
| Sorafenib (Control) | HCT-116 | Cytotoxicity | - | 53.65 | [9] |
Experimental Protocol: Western Blot for VEGFR2 Phosphorylation
This protocol provides a method for assessing the inhibition of VEGF-induced VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).[10][11]
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium.
-
Pre-treat the cells with various concentrations of the benzothiadiazine inhibitor or vehicle control (e.g., DMSO) for 2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with primary antibodies for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify band intensities using densitometry software.
-
Targeting B-Cell Malignancies through PI3Kδ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for the survival, proliferation, and differentiation of B-cells.[12] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes and is often overactivated in B-cell malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[13]
Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[14] PIP₃ acts as a second messenger, recruiting and activating downstream effectors like Akt, which in turn promotes cell survival and proliferation.[15] Novel benzothiadiazine derivatives have been developed as potent and selective inhibitors of PI3Kδ, offering a targeted therapeutic approach for these cancers.[16]
| Compound ID | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |
| S-63 | PI3Kδ | 4.6 | SU-DHL-6 | 33.2 | |
| S-71 | PI3Kδ | < 0.32 | SU-DHL-6 | 15.9 | |
| BGB-10188 | PI3Kδ | 1.7-16 | - | - | [16] |
| Idelalisib (Control) | PI3Kδ | - | SU-DHL-6 | - |
Experimental Protocol: In Vitro PI3Kδ Kinase Assay
This protocol is based on luminescence-based kinase assays (e.g., ADP-Glo™).
-
Reagent Preparation: Prepare PI3K reaction buffer, lipid substrate (PIP₂), and PI3Kδ enzyme solution.
-
Inhibitor Preparation: Perform serial dilutions of the benzothiadiazine test compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test inhibitor or vehicle control.
-
Add the PI3Kδ enzyme and lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent. Incubate for 40 minutes.
-
Add a kinase detection reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3Kδ activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Metabolic Regulation: Opening of ATP-Sensitive Potassium (KATP) Channels
Diazoxide, a non-diuretic benzothiadiazine derivative, is used to treat hypoglycemia by suppressing insulin secretion. Its mechanism involves the activation (opening) of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[17]
KATP channels are composed of Kir6.2 pore-forming subunits and SUR1 regulatory subunits.[17] In a resting state, these channels are open. When blood glucose levels rise, intracellular ATP levels increase, causing the KATP channels to close. This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca²⁺, which triggers insulin exocytosis.[18]
Diazoxide binds to the SUR1 subunit and locks the KATP channel in an open state, even in the presence of high ATP levels.[17][18] This leads to potassium efflux, hyperpolarization of the β-cell membrane, and inhibition of insulin release.[18]
Experimental Protocol: Patch-Clamp Analysis of KATP Channel Activity
This protocol describes the inside-out patch-clamp technique to measure the activity of KATP channels in response to diazoxide.[17][19]
-
Cell Preparation: Use a cell line expressing KATP channels (e.g., COSm6 cells transfected with Kir6.2 and SUR1) or isolated pancreatic β-cells.
-
Pipette and Solution Preparation:
-
Pull micropipettes to a resistance of 0.5–1.5 MΩ.
-
Fill the pipette with a K⁺-based intracellular solution.
-
Prepare a bath solution containing varying concentrations of ATP, MgADP, and diazoxide.
-
-
Seal Formation and Patch Excision:
-
Approach a cell with the micropipette and apply light suction to form a high-resistance (gigaohm) seal.
-
Excise the membrane patch into an "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.
-
-
Data Acquisition:
-
Voltage-clamp the membrane patch at a constant potential (e.g., -50 mV).
-
Use a perfusion system to rapidly exchange the bath solution, applying solutions with ATP (to induce channel closure) followed by solutions containing diazoxide.
-
Record the resulting potassium currents using a patch-clamp amplifier and acquisition software.
-
-
Data Analysis: Analyze the recorded currents to determine the open probability (Po) of the KATP channels. Quantify the effect of diazoxide as the fold increase in current compared to the ATP-inhibited state.
Neuroactivity: Positive Allosteric Modulation of AMPA Receptors
AMPA receptors (AMPARs) are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are critical for synaptic plasticity, learning, and memory.[20] Benzothiadiazine derivatives, such as IDRA-21, act as positive allosteric modulators (PAMs) of AMPARs.[21]
These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site.[22] This binding event stabilizes the glutamate-bound, open-channel conformation of the receptor, thereby slowing the rates of deactivation and desensitization.[21][23] The result is an enhanced and prolonged postsynaptic current in response to glutamate release, which can lead to cognitive enhancement.
| Compound ID | Assay System | Parameter | Value | Reference |
| IDRA-21 | Water Maze (vs. Scopolamine) | ED₅₀ | 108 µmol/kg | [24] |
| IDRA-21 | Water Maze (vs. Alprazolam) | ED₅₀ | 13 µmol/kg | [24] |
| Compound 11m | GluA2 in HEK293 cells | EC₅₀ | 2.0 nM | [25] |
| Compound 36 | Xenopus oocytes (rat cortex mRNA) | EC₅₀ | 48.6 µM | [1] |
General Protocol for Cell Viability/Cytotoxicity (MTT Assay)
This is a general protocol widely used to assess the cytotoxic effects of anticancer compounds, including benzothiadiazine derivatives.[26]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiadiazine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
Conclusion
The benzothiadiazine scaffold is a remarkable example of a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of biological activities. From their well-established role as diuretics to their emerging potential as targeted anticancer agents and cognitive enhancers, the mechanisms of action are diverse and complex. A thorough understanding of these molecular pathways and the availability of robust experimental protocols are essential for the continued development and optimization of this important class of therapeutic agents. This guide provides a foundational resource for researchers dedicated to advancing the therapeutic applications of benzothiadiazine-based compounds.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex [jci.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 12. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]
- 21. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jneurosci.org [jneurosci.org]
- 23. jneurosci.org [jneurosci.org]
- 24. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
In-Depth Technical Guide: 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core scaffold is a key pharmacophore in the development of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These compounds have garnered significant interest for their potential therapeutic applications in neurological disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, synthesis protocols, and biological activity of this class of molecules. A key focus is placed on their interaction with AMPA receptors, including detailed experimental protocols for assessing their modulatory effects and a visualization of the associated signaling pathways.
IUPAC Nomenclature and Chemical Structure
The systematic IUPAC name for the parent compound (CAS 13338-00-6) is This compound . The structure is characterized by a benzene ring fused to a thiadiazine dioxide ring, creating a bicyclic heterocyclic system.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of the parent compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed properties for the unsubstituted parent molecule.
| Property | Value | Unit |
| Molecular Formula | C₇H₆N₂O₃S | |
| Molecular Weight | 198.20 | g/mol |
| XLogP3 | -0.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 198.01026 | g/mol |
| Monoisotopic Mass | 198.01026 | g/mol |
| Topological Polar Surface Area | 85.9 | Ų |
| Heavy Atom Count | 13 |
Synthesis Protocols
Several synthetic routes to 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides have been reported, often starting from 2-aminobenzenesulfonamide. Microwave-assisted organic synthesis has emerged as an efficient method for the preparation of these compounds.
General Microwave-Assisted Synthesis
A common and efficient method involves the microwave-promoted cyclodehydrogenation reaction between a 2-aminobenzenesulfonamide and an appropriate aldehyde.[1]
Experimental Protocol:
-
Reactant Mixture: In a microwave-transparent vessel, combine 2-aminobenzenesulfonamide (1 equivalent), the desired aldehyde (1.2 equivalents), and a suitable dehydrating agent or catalyst in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation. Typical conditions may range from 120-180°C for 10-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the desired this compound derivative.
Biological Activity and Quantitative Data
The primary biological target of this class of compounds is the AMPA receptor, where they act as positive allosteric modulators, enhancing the receptor's response to glutamate. This modulation can lead to an increase in synaptic plasticity, which is a cellular basis for learning and memory.
The following table presents quantitative data for selected derivatives, highlighting their potency as AMPA receptor PAMs.
| Compound | Derivative | Assay Method | EC₅₀/IC₅₀ | Reference |
| IDRA-21 | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Attenuation of AMPA receptor desensitization in rat cortical neurons | EC₅₀ ≈ 5 µM | [2] |
| BPAM344 | 4-cyclopropyl-7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Potentiation of glutamate-induced currents in Xenopus oocytes expressing human GluA2 | EC₅₀ = 0.24 µM | [3] |
Experimental Protocols for Biological Assays
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
Whole-cell patch-clamp electrophysiology is a gold-standard technique to directly measure the effect of compounds on ion channel function.[4]
Protocol Outline:
-
Cell Preparation: Utilize primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing the AMPA receptor subtype of interest (e.g., HEK293 cells expressing GluA2).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected neuron. Clamp the cell at a holding potential of -70 mV to record AMPA receptor-mediated currents.
-
Drug Application: Apply glutamate (e.g., 10 mM) to elicit a baseline AMPA receptor current. Co-apply the test compound with glutamate to assess its modulatory effect. A rapid perfusion system is used to ensure fast solution exchange.
-
Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the absence and presence of the test compound. A potentiation of the peak current and/or a slowing of the decay (desensitization) indicates positive allosteric modulation.
Visualization of Pathways and Workflows
Signaling Pathway of AMPA Receptor Potentiation
The potentiation of AMPA receptors by this compound derivatives leads to an influx of cations (Na⁺ and Ca²⁺), which in turn activates several downstream signaling cascades crucial for synaptic plasticity.
Caption: AMPA Receptor Signaling Cascade.
Experimental Workflow for Compound Screening
The discovery and characterization of novel this compound derivatives as AMPA receptor PAMs typically follows a structured experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Gating and modulation of a hetero-octameric AMPA glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | C7H8N2O2S | CID 120220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of 1,2,4-Benzothiadiazine-1,1-Dioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of clinically significant drugs, including the antihypertensive diuretic chlorothiazide and the hyperglycemic agent diazoxide.[1] The biological activity of these compounds is intrinsically linked to their molecular structure, and a key aspect of this is the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric forms of the core 1,2,4-benzothiadiazine-1,1-dioxide structure, presenting spectroscopic data, thermodynamic considerations, and relevant biological signaling pathways.
Tautomeric Forms and Their Characterization
1,2,4-Benzothiadiazine-1,1-dioxide can exist in different tautomeric forms, primarily the 2H-1,2,4-benzothiadiazine-1,1-dioxide and 4H-1,2,4-benzothiadiazine-1,1-dioxide isomers. The position of a proton on the nitrogen atoms of the thiadiazine ring defines these tautomers. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the benzothiadiazine ring.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and characterization of tautomers in solution. While specific data for the unsubstituted parent compound is limited in the public domain, analysis of its derivatives provides insight into the characteristic chemical shifts for each tautomeric form.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,4-Benzothiadiazine-1,1-Dioxide Derivatives
| Tautomeric Form | Representative ¹H NMR Signals (ppm) | Representative ¹³C NMR Signals (ppm) | Reference |
| 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives | Aromatic protons typically in the range of 7.0-8.0 ppm. Protons on the thiadiazine ring show characteristic shifts. | Aromatic carbons in the range of 115-140 ppm. Carbons in the thiadiazine ring exhibit distinct resonances. | [2] |
| 4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives | Aromatic protons typically in the range of 7.0-8.0 ppm. The N-H proton at the 4-position gives a characteristic signal. | Aromatic carbons in the range of 115-140 ppm. The C3 carbon signal is particularly informative. | [2] |
Note: Specific chemical shifts are highly dependent on the substitution pattern and the solvent used.
X-ray crystallography provides definitive structural information in the solid state. Analysis of crystal structures of various 1,2,4-benzothiadiazine-1,1-dioxide derivatives has confirmed the existence of both 2H and 4H tautomers in the solid phase. The preferred tautomer in the crystal lattice is influenced by intermolecular interactions, such as hydrogen bonding.
Tautomeric Equilibrium: A Quantitative Perspective
The relative stability of the tautomeric forms is a critical determinant of the overall properties and biological activity of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. The tautomeric equilibrium is governed by the difference in Gibbs free energy (ΔG) between the tautomers.
Table 2: Factors Influencing Tautomeric Equilibrium
| Factor | Effect on Equilibrium |
| Solvent Polarity | Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[3] |
| Temperature | Changes in temperature can shift the equilibrium towards the tautomer with the more favorable enthalpy of formation. |
| Substituent Effects | Electron-donating or electron-withdrawing groups on the aromatic ring can influence the acidity of the N-H protons and thus the position of the equilibrium. |
| pH | The acidity or basicity of the medium can significantly impact the protonation state and favor one tautomer over the other. |
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the relative energies and, consequently, the equilibrium populations of the tautomers. These studies can also predict how different substituents and solvent environments will affect the tautomeric preference.
Experimental Protocols
Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-Dioxides
A general method for the synthesis of 2H-1,2,4-benzothiadiazine-1,1-dioxides involves the reductive cyclization of N,N-disubstituted-o-nitrobenzenesulfonamides with appropriate nitriles.
Protocol: Samarium Diiodide Promoted Synthesis
-
To a solution of N,N-diethyl-o-nitrobenzenesulfonamide in a suitable solvent (e.g., THF), add the desired nitrile.
-
Cool the mixture to 0 °C and add a solution of samarium diiodide (SmI₂) in THF dropwise under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of potassium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 4H-1,2,4-Benzothiadiazine-1,1-Dioxides
Microwave-assisted synthesis provides a rapid and efficient route to 4H-1,2,4-benzothiadiazine-1,1-dioxides from 2-aminobenzenesulfonamides and aldehydes or carboxylic acids.
Protocol: Microwave-Assisted Synthesis from 2-Aminobenzenesulfonamide and Benzaldehyde
-
In a microwave vial, combine 2-aminobenzenesulfonamide, the desired benzaldehyde, and sodium hydrogen sulfite in a suitable solvent (e.g., DMA).
-
Seal the vial and subject it to microwave irradiation at a set temperature and time.
-
After cooling, dilute the reaction mixture with water and collect the precipitate by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to afford the pure product.
Biological Relevance and Signaling Pathways
The tautomeric form of a 1,2,4-benzothiadiazine-1,1-dioxide derivative can significantly influence its pharmacological activity by affecting its ability to bind to its biological target. Two important targets for this class of compounds are the ATP-sensitive potassium (K-ATP) channels and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
K-ATP Channel Modulation
Certain 4H-1,2,4-benzothiadiazine-1,1-dioxides, such as diazoxide, are known to be openers of K-ATP channels. These channels play a crucial role in coupling cellular metabolism to electrical activity in various tissues, including pancreatic β-cells and smooth muscle cells.
Caption: Modulation of K-ATP channels by 4H-1,2,4-benzothiadiazine-1,1-dioxides.
AMPA Receptor Modulation
Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been developed as positive allosteric modulators of AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.
Caption: Allosteric modulation of AMPA receptors by 1,2,4-benzothiadiazine-1,1-dioxides.
Conclusion
The tautomerism of 1,2,4-benzothiadiazine-1,1-dioxide is a fundamental aspect of its chemistry and pharmacology. A thorough understanding of the factors that govern the tautomeric equilibrium and the specific biological activities of each tautomer is crucial for the rational design and development of new therapeutic agents based on this privileged scaffold. Further research focusing on the quantitative analysis of the tautomeric equilibrium of the parent compound and its derivatives, as well as the elucidation of the specific tautomeric forms responsible for interacting with biological targets, will undoubtedly accelerate progress in this important area of medicinal chemistry.
References
An In-depth Technical Guide to 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning it as a "privileged structure" in drug discovery. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this scaffold, with a particular focus on its role as an AMPA receptor positive allosteric modulator and a PI3Kδ inhibitor. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.
Introduction
The this compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiadiazine dioxide ring.[1] This core structure has served as the foundation for a diverse array of therapeutic agents, ranging from established diuretics and antihypertensives to novel modulators of central nervous system targets and anti-cancer agents.[2] The structural rigidity of the bicyclic system, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity.
This guide will delve into the key aspects of this compound chemistry and pharmacology, providing researchers with a detailed resource to support their drug discovery efforts.
Synthesis and Chemical Properties
The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of 2-aminobenzenesulfonamides with appropriate reagents to form the heterocyclic ring.
General Synthesis Workflow
The following diagram illustrates a general synthetic pathway for the preparation of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of 3-Methyl-2H-benzo[e][4][5][6]thiadiazine 1,1-dioxide Derivatives
This protocol is adapted from the synthesis of PI3Kδ inhibitors.[3][4]
Step 1: Cyclization to form the 3-methyl-2H-benzo[e][3][4][5]thiadiazine 1,1-dioxide core
-
A mixture of 2-aminobenzenesulfonamide (1.0 eq) in trimethyl orthoacetate (10-15 mL per gram of sulfonamide) is heated at reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the 3-methyl-2H-benzo[e][3][4][5]thiadiazine 1,1-dioxide derivative.
Step 2: Bromination of the 3-methyl group
-
To a solution of the 3-methyl-2H-benzo[e][3][4][5]thiadiazine 1,1-dioxide derivative (1.0 eq) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added.
-
The mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, filtered to remove succinimide, and the filtrate is concentrated under reduced pressure to yield the crude 3-(bromomethyl) derivative, which can be purified by chromatography.
Step 3: Nucleophilic Substitution or Suzuki Coupling
-
For Nucleophilic Substitution: The 3-(bromomethyl) derivative (1.0 eq) is reacted with a nucleophile (e.g., an amine or thiol) (1.1-1.5 eq) in the presence of a base (e.g., K2CO3 or Et3N) in a polar aprotic solvent (e.g., DMF or acetonitrile) at room temperature or elevated temperature to yield the final product.
-
For Suzuki Coupling: The 3-(bromomethyl) derivative can be further modified to an appropriate intermediate for Suzuki coupling (e.g., conversion to a boronic ester). This intermediate (1.0 eq) is then reacted with an aryl or heteroaryl halide (1.1 eq) in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete.
Biological Activities and Therapeutic Potential
The this compound scaffold has been explored for a multitude of biological activities. This section will focus on two prominent areas: positive allosteric modulation of AMPA receptors and inhibition of PI3Kδ.
Positive Allosteric Modulators of AMPA Receptors
Derivatives of this compound have emerged as potent positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7][8][9][10] These compounds, often referred to as "ampakines," enhance glutamatergic neurotransmission and have shown potential as cognitive enhancers.[6][11]
Caption: Signaling pathway of AMPA receptor potentiation by this compound PAMs.
| Compound | R7 | R4 | EC50 (nM) | Reference |
| 11m | 3-methoxyphenoxy | cyclopropyl | 2.0 | [6] |
| 12a | F | ethyl | Potent (exact value not in abstract) | [7] |
| BPAM395 | (thieno-analog) | cyclopropyl | 240 | [12] |
| IDRA21 | Cl | H (at N4), CH3 (at C3) | EC50 150 µM | [2] |
This protocol is a generalized procedure based on methods described for evaluating AMPA receptor PAMs.[6]
-
Cell Culture: HEK293 cells stably expressing the human GluA2(Q) subunit of the AMPA receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. Test compounds (this compound derivatives) at various concentrations are added to the wells and incubated for a short period.
-
AMPA Stimulation and Signal Detection: An agonist solution (e.g., glutamate or AMPA) is added to the wells to stimulate the receptors. The resulting changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized to baseline and the response to the agonist alone. Dose-response curves are generated, and EC50 values (the concentration of the compound that produces 50% of the maximal potentiation) are calculated.
PI3Kδ Inhibitors
Certain derivatives of this compound have been identified as inhibitors of the p110δ isoform of phosphoinositide 3-kinase (PI3Kδ).[3][4] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Caption: PI3Kδ signaling pathway and its inhibition by this compound derivatives.
| Compound | R (at affinity pocket) | IC50 (nM) for PI3Kδ | Selectivity over PI3Kα, β, γ | Reference |
| 15a | 5-indolyl | 266 | >140-fold | [3][4] |
| 15b | 3,4-dimethoxyphenyl | 217 | >60-fold, >90-fold, >20-fold | [3][4] |
This protocol is based on the ADP-Glo™ Kinase Assay used for evaluating PI3Kδ inhibitors.[3][13]
-
Reagents and Buffers: Prepare kinase reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 3 mM MgCl2, pH 7.5), ATP solution, and lipid substrate (e.g., PIP2).
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the PI3Kδ enzyme and lipid substrate mixture.
-
Incubate at room temperature for approximately 20 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40-60 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the kinase activity. Calculate the IC50 values (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curves.
Conclusion
The this compound scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs. This guide has provided an in-depth overview of the synthesis, chemical properties, and biological applications of this important heterocyclic system, with a focus on its roles in modulating AMPA receptors and inhibiting PI3Kδ. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of this privileged scaffold. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives holds significant promise for the development of new and effective treatments for a range of diseases.
References
- 1. 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | C7H8N2O2S | CID 120220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. PI3K (p110δ/p85α) Protocol [promega.kr]
The Expanding Therapeutic Landscape of Novel Benzothiadiazine Derivatives: A Technical Guide
Introduction: Beyond Diuretics - A New Era for Benzothiadiazine Scaffolds
The benzothiadiazine core, a bicyclic heterocyclic compound, has long been a staple in medicinal chemistry, most notably as the foundational structure for thiazide diuretics like hydrochlorothiazide.[1][2] However, recent advancements in synthetic chemistry and a deeper understanding of its structure-activity relationships (SAR) have propelled this versatile scaffold into a new era of drug discovery.[1] Researchers and drug development professionals are now unlocking the vast therapeutic potential of novel benzothiadiazine derivatives, extending their applications far beyond their traditional role in managing hypertension.[1][3] This guide provides an in-depth technical exploration of the burgeoning biological activities of these compounds, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for the rational design of next-generation benzothiadiazine-based therapeutics.
The 1,2,4-benzothiadiazine 1,1-dioxide moiety, in particular, has emerged as a privileged scaffold, demonstrating a remarkable capacity for molecular diversification and a broad spectrum of biological activities.[1][4] This structural unit's ability to engage in varied molecular interactions, including hydrogen bonding and selective receptor modulation, underpins its pharmacological versatility.[1] This guide will illuminate the path from synthesis to biological evaluation, offering field-proven insights for researchers aiming to harness the power of this remarkable chemical entity.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Novel benzothiadiazine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those of the prostate, breast, lung, ovary, and colon.[1][5] Their mechanisms of action are diverse, highlighting the scaffold's adaptability in targeting various cancer-associated pathways.
Mechanism of Action: Key Molecular Targets
1. Tubulin Polymerization Inhibition: Certain benzothiadiazine derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[5] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5]
2. PI3Kδ Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. A series of novel benzothiadiazine derivatives have been designed and synthesized as potent and selective inhibitors of the PI3Kδ isoform, which is particularly important in B-cell malignancies.[4][6] Compounds such as S-63 and S-71 have shown single-digit nanomolar IC50 values against PI3Kδ and have demonstrated enhanced anti-proliferative activity against malignant B-cell lines compared to the approved drug idelalisib.[6]
3. VEGFR2 Phosphorylation Suppression: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process.[7] Chlorinated benzothiadiazine derivatives have been found to inhibit angiogenesis by suppressing the phosphorylation of VEGFR2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration.[8]
4. Mitochondrial Complex II (CII) Inhibition: While some benzothiadiazine derivatives, like diazoxide, are known to be low-potency inhibitors of mitochondrial respiratory complex II, novel halogenated derivatives have been developed with significantly increased inhibitory activity.[9] Interestingly, while these compounds exhibit potent cytotoxicity against cancer cells, including triple-negative breast cancer, their anticancer effect does not always correlate with CII inhibition, suggesting the involvement of other, as-yet-undefined mechanisms of action.[9]
Experimental Protocols for Anticancer Evaluation
A robust evaluation of the anticancer potential of novel benzothiadiazine derivatives requires a suite of well-defined in vitro assays. The following protocols provide a self-validating system for screening and characterizing these compounds.
1. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiadiazine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
2. Analysis of Protein Expression: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the test compounds.[10]
-
Principle: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with antibodies specific to the target protein.[4][10]
-
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the benzothiadiazine derivatives for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-VEGFR2, PI3Kδ, or proteins involved in apoptosis) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
-
3. Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis in cells treated with the benzothiadiazine derivatives.
-
Principle: For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).[3] For cell cycle analysis, cells are stained with a DNA-binding dye like PI, and the fluorescence intensity, which is proportional to the DNA content, is measured.[12]
-
Step-by-Step Protocol (Apoptosis):
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the samples on a flow cytometer.[13]
-
Data Presentation: Anticancer Activity
The following table summarizes hypothetical data for novel benzothiadiazine derivatives against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| BTD-A1 | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.93 | Undefined (not correlated with CII inhibition)[9] |
| BTD-A2 | 22Rv1 (Prostate Cancer) | 5.5 | Enhanced Cytotoxicity[1] |
| BTD-B1 | SU-DHL-6 (B-cell Lymphoma) | 0.033 (GI50) | PI3Kδ Inhibition[6] |
| BTD-B2 | SU-DHL-6 (B-cell Lymphoma) | 0.016 (GI50) | PI3Kδ Inhibition[6] |
| BTD-C1 | Various (Lung, Ovary, Prostate, Breast, Colon) | 4.70 | Tubulin Polymerization Inhibition[5] |
Visualization: Anticancer Mechanisms
Caption: Key anticancer mechanisms of novel benzothiadiazine derivatives.
Antiviral and Antimicrobial Activities: A Broad Spectrum of Defense
Beyond their anticancer properties, benzothiadiazine derivatives have shown significant potential as antiviral and antimicrobial agents.
Antiviral Activity
Novel benzothiadiazine derivatives have demonstrated inhibitory activity against a range of viruses, including Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[1]
-
HCMV Inhibition: Benzothiadiazine dioxide (BTD) derivatives are potent non-nucleoside inhibitors of HCMV.[10] Structure-activity relationship studies have revealed that a fused ring to the thiadiazine framework is crucial for anti-HCMV activity, and a sulfamido moiety is important for reducing cytotoxicity.
-
HCV Inhibition: The RNA-dependent RNA polymerase (NS5B) of HCV is a validated target for antiviral therapy. Substituted benzothiadiazines have been identified as inhibitors of NS5B, and further optimization has improved their potency and pharmacokinetic properties.[14]
Antimicrobial Activity
Benzothiadiazine and related benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties.
-
Antibacterial Activity: Some novel benzothiazole-benzothiadiazine hybrids have exhibited antibacterial activity comparable to ampicillin against clinical isolates of Gram-positive and Gram-negative bacteria.[15] Their mechanism of action can involve the inhibition of DNA gyrase.[15] Other studies have shown that 1,2-benzothiazine derivatives are particularly effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[16][17]
Experimental Protocols for Antimicrobial and Antiviral Evaluation
1. Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[18]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.[18]
-
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 2-fold serial dilution of the benzothiadiazine derivatives in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[19]
-
MIC Determination: Read the MIC as the lowest concentration that shows no visible bacterial growth.[19]
-
2. In Vitro Antiviral Assay: Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.
-
Principle: A monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The cells are then overlaid with a semi-solid medium to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
-
Compound and Virus Addition: Pre-incubate the cells with different concentrations of the benzothiadiazine derivative for 1 hour, then infect with the virus at a known multiplicity of infection (MOI).[20]
-
Overlay: After a 2-hour adsorption period, remove the inoculum and overlay the cells with a medium containing the compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) and count the number of plaques.
-
Visualization: Experimental Workflow for Biological Screening
Caption: A streamlined workflow for the discovery and evaluation of novel benzothiadiazine derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of benzothiadiazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are therefore crucial for the rational design of more potent and selective compounds.[7][11]
-
Key SAR Insights:
-
For anti-HCMV activity, a fused ring system and a sulfamido group are important.
-
In some anticancer derivatives, halogenation has been shown to increase potency.[9]
-
For norepinephrine reuptake inhibitors, the type of substitution on the phenyl ring plays a significant role in affinity and selectivity.[11]
-
Future Directions: The versatility of the benzothiadiazine scaffold presents numerous opportunities for future research. The development of derivatives with dual or multiple biological activities (e.g., combined anticancer and antioxidant properties) is a promising avenue.[21] Furthermore, the application of computational modeling and in silico screening can accelerate the discovery of novel derivatives with optimized pharmacokinetic and pharmacodynamic profiles.[1]
Conclusion
Novel benzothiadiazine derivatives represent a dynamic and promising area of drug discovery. Their diverse biological activities, coupled with a well-understood and adaptable chemical scaffold, make them attractive candidates for the development of new therapies for a wide range of diseases. This guide has provided a technical framework for researchers and drug development professionals to explore the potential of these compounds, from initial synthesis and screening to in-depth mechanistic studies. By leveraging the insights and protocols presented herein, the scientific community can continue to unlock the full therapeutic potential of the benzothiadiazine core.
References
- Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
- Benzothiadiazine dioxide dibenzyl derivatives as potent human cytomegalovirus inhibitors: synthesis and compar
- Benzothiadiazine dioxide human cytomegalovirus inhibitors: synthesis and antiviral evaluation of main heterocycle modified deriv
-
Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][5][10]triazolo[1,5-b][1][5][10]thiadiazine 5,5-diones. PubMed.
- Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. PubMed.
- Structure-activity relationships of benzothiadiazine compounds as hyperglycemic agents. PubMed.
- Application Notes and Protocols: In Vitro Tubulin Polymeriz
- Design, Synthesis and Biological Evaluation of Novel Benzothiadiazine Derivatives as Potent PI3Kδ-selective Inhibitors for Treating B-cell-medi
- Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores | Request PDF.
- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
- Western blot protocol. Abcam.
- Recent advances in drug discovery of benzothiadiazine and related analogs as HCV NS5B polymerase inhibitors. PubMed.
- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE.
- Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. PubMed.
- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives.
- Assaying cell cycle st
- The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review.
- MTT assay protocol. Abcam.
- Synthesis and Biological Evaluation of a New Series of Benzothiazole-Benzothiadiazine Conjugates as Antibacterial Agents. Bentham Science Publishers.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Cell Assay Protocol. Texas Children's Hospital.
- Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphoryl
- Western Blot Protocol: Step-by-Step Guide. Boster Bio.
- In vitro antiviral assay. Bio-protocol.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv
- Broth Dilution Method for MIC Determin
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. mesoscale.com [mesoscale.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
The Evolving Therapeutic Landscape of Benzothiadiazines: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiadiazine scaffold, a bicyclic heterocyclic system, has long been a cornerstone in medicinal chemistry, famously recognized for its diuretic and antihypertensive properties. However, contemporary research has unveiled a far broader and more nuanced pharmacological potential, extending to anticancer, antiviral, neuroprotective, and metabolic disease applications. This technical guide delves into the critical structure-activity relationships (SAR) that govern the diverse biological activities of benzothiadiazine analogs, offering a comprehensive resource for the design and development of next-generation therapeutics.
Core Pharmacological Activities and Key Structural Determinants
The 1,2,4-benzothiadiazine 1,1-dioxide core is the foundational structure for a multitude of clinically significant drugs.[1] Modifications at various positions on the benzothiadiazine ring system dramatically influence the compound's pharmacological profile.
Diuretic and Antihypertensive Effects
The classical diuretic and antihypertensive actions of thiazide derivatives, which are structurally analogous to 1,2,4-benzothiadiazine-1,1-dioxide, are primarily mediated by the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney.[1] A key structural feature for this activity is an unsubstituted sulfonamide group.[1]
Key SAR Insights for Diuretic Activity:
-
Position 6: Substitution with an electron-withdrawing group, such as chlorine or a trifluoromethyl group, is crucial for diuretic activity.
-
Position 7: The sulfonamide group at this position is essential for the diuretic effect.
-
Position 3: Introduction of a lipophilic substituent at this position can enhance the potency and duration of action. Saturation of the 3,4-double bond to form a dihydrobenzothiadiazine derivative also impacts activity.
Anticancer Activity
Recent investigations have highlighted the potential of benzothiadiazine derivatives as potent anticancer agents.[1][2][3] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in tumor growth and proliferation.
One notable mechanism is the inhibition of mitochondrial respiratory complex II (succinate dehydrogenase).[2][3] While the parent compound diazoxide shows low potency, halogenated derivatives exhibit significantly enhanced antineoplastic effects.[2][3]
Another avenue of anticancer activity involves the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme in B-cell malignancies.[4]
Table 1: SAR of Benzothiadiazine Analogs as Anticancer Agents
| Compound | Target | Modification | Activity (IC50/GI50) | Cell Line | Reference |
| Diazoxide | Mitochondrial Complex II | Parent Compound | Low micromolar | - | [2][3] |
| Halogenated Derivatives | Mitochondrial Complex II | 7-bromo, benzylamine side chain | 2.93 ± 0.07 µM | Triple-negative breast cancer | [2] |
| S-63 | PI3Kδ | Chiral resolution | IC50: 4.6 nM, GI50: 33.2 nM | SU-DHL-6 | [4] |
| S-71 | PI3Kδ | Chiral resolution | IC50: < 0.32 nM, GI50: 15.9 nM | SU-DHL-6 | [4] |
Signaling Pathway: PI3Kδ Inhibition in B-cell Malignancies
Caption: PI3Kδ signaling pathway and its inhibition by benzothiadiazine analogs.
Antiviral Activity
Benzothiadiazine derivatives have demonstrated promising antiviral activity against a range of viruses, including Hepatitis C Virus (HCV).[5] The HCV NS5B polymerase, an RNA-dependent RNA polymerase, has been identified as a key target for these compounds.[5]
Key SAR Insights for Anti-HCV Activity:
-
Optimization of substituents on the benzothiadiazine core has led to improved potency and pharmacokinetic properties of NS5B inhibitors.[5]
Neuroactive Effects
A fascinating area of benzothiadiazine research is their activity as positive allosteric modulators of AMPA and kainate receptors, which are major excitatory neurotransmitter receptors in the central nervous system.[1] This activity has potential therapeutic implications for cognitive enhancement and treatment of neurological disorders.
Key SAR Insights for Neuroactivity:
-
The development of thiophenic isosteres of benzothiadiazine dioxides has yielded potent AMPA receptor potentiators.[6] For instance, 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide has shown significant cognitive-enhancing effects in animal models.[6]
Antidiabetic and Metabolic Effects
Benzothiadiazine analogs have been investigated for their potential in managing diabetes and its complications.[7] One of the targeted mechanisms is the inhibition of aldose reductase, an enzyme implicated in the polyol pathway that contributes to diabetic complications.[7][8]
Key SAR Insights for Aldose Reductase Inhibition:
-
Multifunctional derivatives have been synthesized that exhibit both aldose reductase inhibitory and antioxidant activities.[7]
-
Specific benzothiadiazine acetic acid derivatives have shown potent and selective inhibition of aldose reductase 2 (ALR2).[8]
Signaling Pathway: The Polyol Pathway in Diabetic Complications
Caption: The polyol pathway and its inhibition by benzothiadiazine analogs.
Experimental Protocols: A Methodological Overview
The synthesis and biological evaluation of benzothiadiazine analogs involve a range of standard and specialized laboratory techniques. While specific protocols vary between studies, a general workflow can be outlined.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: General experimental workflow for the development of benzothiadiazine analogs.
Synthesis of Benzothiadiazine Derivatives
The synthesis of the 1,2,4-benzothiadiazine 1,1-dioxide core and its analogs typically involves multi-step reactions. A common starting material is a substituted 2-aminobenzenesulfonamide, which undergoes cyclization with an appropriate reagent (e.g., an orthoformate or a carboxylic acid derivative) to form the thiadiazine ring. Further modifications, such as alkylation, acylation, or halogenation, are then performed to generate a library of analogs.[9]
Biological Evaluation
Enzyme Inhibition Assays:
-
PI3Kδ Inhibition: The inhibitory activity against PI3Kδ is often determined using a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
-
Aldose Reductase Inhibition: The activity of aldose reductase is typically measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.
Cell-Based Assays:
-
Antiproliferative Assays: The effect of compounds on cancer cell proliferation is commonly assessed using assays such as the MTT or SRB assay, which measure cell viability.
-
Antiviral Assays: For HCV, replicon-based assays are frequently used to determine the ability of compounds to inhibit viral replication in host cells.
In Vivo Studies:
-
Pharmacokinetic Studies: These studies are conducted in animal models (e.g., rats or mice) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.[4]
-
Efficacy Studies: The therapeutic effect of the compounds is evaluated in relevant animal models of the disease, such as xenograft models for cancer or diabetic models for neuropathy.[8]
Future Directions and Conclusion
The benzothiadiazine scaffold continues to be a remarkably versatile platform for drug discovery.[1] The diverse range of biological activities associated with its analogs underscores the importance of continued exploration of its chemical space. Future research will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors for specific targets.
-
Multi-target Ligands: Developing single molecules that can modulate multiple targets, potentially offering synergistic therapeutic effects and overcoming drug resistance.
-
Targeted Delivery: Engineering benzothiadiazine derivatives for targeted delivery to specific tissues or cells to enhance efficacy and minimize off-target effects.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in drug discovery of benzothiadiazine and related analogs as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mdpi.com [mdpi.com]
Pharmacological Profile of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide scaffold is a foundational chemical structure in medicinal chemistry, giving rise to a class of drugs with diverse and significant pharmacological activities. While the core molecule itself is primarily a structural template, its derivatives have been successfully developed into therapies for a range of conditions, from hypertension to rare metabolic disorders. This technical guide provides an in-depth look at the pharmacological profile of this scaffold by examining its most prominent and illustrative derivatives: the K-ATP channel opener, Diazoxide, and the thiazide diuretic, Chlorothiazide.
Overview of the Benzothiadiazine Scaffold
The 1,2,4-benzothiadiazine 1,1-dioxide core consists of a benzene ring fused to a thiadiazine dioxide ring. This versatile heterocyclic structure has been extensively modified to produce compounds with a wide spectrum of biological effects, including diuretic, antihypertensive, anti-diabetic, and even anticancer properties. The specific substitutions on this scaffold dictate the primary mechanism of action and therapeutic use. This guide will focus on two key derivatives that highlight the pharmacological pliability of this core structure.
-
Diazoxide: A non-diuretic benzothiadiazine that acts as a potent activator of ATP-sensitive potassium (K-ATP) channels. It is used clinically for its hyperglycemic effects to treat persistent hypoglycemia.
-
Chlorothiazide: A prototypical thiazide diuretic that targets the sodium-chloride cotransporter (NCC) in the kidneys, leading to increased excretion of salt and water. It is a cornerstone therapy for hypertension and edema.
Pharmacodynamic Profile
The pharmacodynamics of benzothiadiazine derivatives are highly dependent on their specific molecular targets. Below, we detail the mechanisms for Diazoxide and Chlorothiazide.
Diazoxide: K-ATP Channel Activation
Diazoxide's primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking a cell's metabolic state to its electrical excitability.
Mechanism in Pancreatic β-Cells: In pancreatic β-cells, K-ATP channels are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit. Diazoxide binds to the SUR1 subunit, which leads to the opening of the K-ATP channel. This allows potassium ions (K+) to flow out of the cell, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium (Ca2+) that is necessary for insulin secretion. This suppression of insulin release leads to an increase in blood glucose levels.
Beyond its primary role in insulin secretion, diazoxide has also been shown to protect pancreatic β-cells from apoptosis by increasing the Bcl-2/Bax ratio and modulating the p38-β mitogen-activated protein kinase (MAPK) pathway. It can also reduce endoplasmic reticulum (ER) stress in β-cells under lipotoxic conditions.
Caption: Signaling pathway of Diazoxide in pancreatic β-cells. (Max Width: 760px)
Chlorothiazide: NCC Inhibition
Chlorothiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.
Mechanism in the Distal Convoluted Tubule: The NCC is responsible for reabsorbing approximately 5-10% of filtered sodium (Na+) and chloride (Cl-) from the tubular fluid back into the blood. Chlorothiazide binds to the chloride-binding site of the NCC, preventing the transport of these ions across the apical membrane of DCT cells. The resulting increase in the luminal concentration of Na+ and Cl- leads to an osmotic retention of water in the tubule, thereby increasing urine output (diuresis). The reduction in extracellular fluid volume and plasma volume contributes to its antihypertensive effect.
Caption: Mechanism of action of Chlorothiazide on the NCC in the kidney. (Max Width: 760px)
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Diazoxide, a representative of the K-ATP channel opening class of benzothiadiazines.
Table 1: Pharmacokinetic Parameters of Diazoxide
| Parameter | Value | Species | Notes |
| Absorption | Readily absorbed from GI tract | Human | Onset of hyperglycemic effect is within 1 hour. |
| Protein Binding | >90% | Human | Primarily binds to serum proteins. |
| Metabolism | Partially metabolized | Human | Occurs in the liver. |
| Elimination Half-life | 9-24 hours | Human (Pediatric) | Varies with age. |
| 21-45 hours | Human (Adult) | Longer half-life in adults. | |
| Excretion | Renal | Human | Approximately 50% excreted as unchanged drug. |
| Oral Clearance (CL/F) | CL/F (L/h) = 0.0358 + 0.00374 x WT (kg) | Human (Male Children) | Proportional to body weight (WT). |
| CL/F is 39% greater in females | Human (Female Children) | Compared to males. |
Table 2: Pharmacodynamic Parameters of Diazoxide
| Parameter | Target | Value | Assay/Method | Notes |
| Mechanism | K-ATP Channel (SUR1/Kir6.2) | Agonist / Opener | Electrophysiology | Inhibits insulin secretion. |
| Efficacy | Blood Glucose | Dose-dependent increase | In vivo studies | Used to manage hypoglycemia. |
| Effective Concentration | Serum Diazoxide | >100 µg/mL | Clinical Monitoring | Associated with hyperglycemia risk. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are generalized protocols for assessing the primary activities of Diazoxide and Chlorothiazide.
Protocol: Patch-Clamp Electrophysiology for K-ATP Channel Activity (Diazoxide)
This protocol describes the measurement of K-ATP channel activity in response to Diazoxide using the inside-out patch-clamp technique on cells expressing the channel (e.g., COSm6 cells transfected with Kir6.2 and SUR1).
Caption: Experimental workflow for inside-out patch-clamp assay. (Max Width: 760px)
Methodology Details:
-
Cell Culture and Transfection: COSm6 or HEK293 cells are cultured and co-transfected with cDNAs for the K-ATP channel subunits (Kir6.2 and SUR1) and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Pipette and Solutions: Borosilicate glass micropipettes are pulled to a resistance of 0.5-1 MΩ. The pipette is filled with a K+-based solution mimicking extracellular fluid. The bath solution, which contacts the intracellular side of the membrane patch, can be changed rapidly.
-
Patch Excision and Recording: An inside-out patch is established. The membrane potential is clamped at -50 mV. Inward potassium currents are recorded.
-
Assay Procedure:
-
The patch is first exposed to a solution containing ATP (e.g., 100 µM) to induce channel closure and establish a baseline.
-
The solution is then switched to one containing ATP plus Diazoxide (e.g., 100-300 µM) and MgADP (e.g., 100 µM). The presence of MgADP is often required for Diazoxide to exert its full effect.
-
The increase in inward K+ current is measured, signifying channel opening.
-
-
Data Analysis: The channel activity (NPo, where N is the number of channels and Po is the open probability) is calculated before and after Diazoxide application to determine the fold-activation.
Protocol: Cell-Based Ion Flux Assay for NCC Activity (Chlorothiazide)
This protocol measures the function of the NCC in a controlled cellular environment and is a standard method for determining the IC50 of an inhibitor like Chlorothiazide.
Methodology Details:
-
Cell Line Preparation: A stable cell line, such as HEK293 or MDCK cells, expressing the human Na-Cl cotransporter (hNCC) is used. Cells are cultured in 96-well plates until confluent.
-
Assay Buffer Preparation: A chloride-free buffer is prepared (e.g., using gluconate salts) to stimulate NCC activity by pre-incubating the cells in a low-chloride environment. The uptake buffer contains a radioactive tracer (e.g., ²²Na+) and other necessary ions.
-
Assay Procedure:
-
Pre-incubation: Cells are washed and then incubated for 20-30 minutes in a pre-warmed, chloride-free buffer to maximize NCC activity. This step often includes inhibitors for other transport pathways (e.g., ouabain for Na+/K+-ATPase, bumetanide for NKCC).
-
Inhibition: Cells are incubated with various concentrations of Chlorothiazide (or a vehicle control) for a defined period.
-
Uptake: The inhibitor solution is removed, and the uptake buffer containing the radioactive tracer (e.g., ²²Na+) is added for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.
-
Washing and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold, tracer-free buffer. The cells are then lysed to release the intracellular contents.
-
-
Data Analysis:
-
The amount of intracellular radioactive tracer is quantified using a scintillation counter.
-
The percentage of inhibition for each Chlorothiazide concentration is calculated relative to the vehicle control (0% inhibition).
-
The data is plotted as percentage inhibition versus the logarithm of the drug concentration, and an IC50 value is determined by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold is a testament to the power of molecular modification in drug discovery. By understanding the distinct pharmacological profiles of its derivatives, such as Diazoxide and Chlorothiazide, researchers can appreciate the scaffold's versatility. Diazoxide's intricate interaction with K-ATP channels provides a targeted approach for managing hypoglycemia, while Chlorothiazide's specific inhibition of the NCC remains a fundamental strategy in cardiovascular medicine. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel therapeutics based on this important chemical core.
Spectroscopic and Synthetic Profile of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. Due to the limited availability of experimental spectroscopic data in publicly accessible literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, offering a valuable reference for the identification and characterization of this heterocyclic compound. The guide also includes a representative synthetic protocol and a workflow diagram illustrating its preparation.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide an estimation of the expected spectral features.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | N4-H |
| ~8.5 - 9.5 | Singlet (broad) | 1H | N2-H |
| ~7.8 - 8.0 | Doublet of doublets | 1H | Ar-H |
| ~7.5 - 7.7 | Triplet of doublets | 1H | Ar-H |
| ~7.2 - 7.4 | Doublet | 1H | Ar-H |
| ~7.0 - 7.2 | Triplet | 1H | Ar-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C =O |
| ~140 | Ar-C (quaternary) |
| ~135 | Ar-C H |
| ~130 | Ar-C (quaternary) |
| ~125 | Ar-C H |
| ~120 | Ar-C H |
| ~118 | Ar-C H |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200 - 3400 | N-H stretching |
| ~3000 - 3100 | Aromatic C-H stretching |
| ~1680 - 1720 | C=O stretching (amide) |
| ~1580 - 1620 | C=C stretching (aromatic) |
| ~1300 - 1350 | SO₂ stretching (asymmetric) |
| ~1150 - 1200 | SO₂ stretching (symmetric) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra for compounds similar to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the NMR spectrometer (typically 300-600 MHz) to the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Synthesis Workflow
The synthesis of this compound typically involves the cyclization of a 2-aminobenzenesulfonamide derivative. The following diagram illustrates a common synthetic pathway.
Exploring Isosteres of 1,2,4-Benzothiadiazine 1,1-Dioxides: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Isosteric Replacements of 1,2,4-Benzothiadiazine 1,1-Dioxides.
The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, famously represented by diuretic drugs and also recognized for its role in modulating ion channels and receptors. This technical guide delves into the exploration of isosteres of this core, providing a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR). The primary focus is on two key therapeutic areas where these compounds have shown significant promise: as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and as openers of ATP-sensitive potassium (KATP) channels.
Core Isosteric Scaffolds
Isosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties. Several isosteres of the 1,2,4-benzothiadiazine 1,1-dioxide core have been investigated. The principal isosteric modifications include alterations to the thiadiazine ring by removing nitrogen atoms, replacing the sulfonyl group, or modifying the benzene ring.
Key isosteric scaffolds explored include:
-
1,4-Benzothiazine 1,1-dioxides: Resulting from the removal of the nitrogen atom at position 4.
-
1,2-Benzothiazine 1,1-dioxides: Resulting from the removal of the nitrogen atom at position 2.[1]
-
Thiochroman 1,1-dioxides: Involving the removal of both nitrogen atoms at positions 2 and 4.
-
Quinazolinones: Arising from the isosteric replacement of the sulfonyl group with a carbonyl group.
-
Thienothiadiazine dioxides: Where the benzene ring is replaced by a thiophene ring.
-
Pyridothiadiazine dioxides: Involving the replacement of the benzene ring with a pyridine ring.
-
1,4,2-Benzo/pyridodithiazine 1,1-dioxides: Characterized by the replacement of the 1,2,4-thiadiazine ring with a 1,4,2-dithiazine ring.
Biological Activities and Therapeutic Potential
Positive Allosteric Modulators of AMPA Receptors
1,2,4-Benzothiadiazine 1,1-dioxides and their isosteres have been extensively studied as positive allosteric modulators of AMPA receptors. These receptors are crucial for fast synaptic neurotransmission in the central nervous system, and their potentiation is a therapeutic strategy for cognitive disorders and depression.
The isosteric exploration has revealed that 1,4-benzothiazine 1,1-dioxides are a particularly promising class of AMPA receptor PAMs.
ATP-Sensitive Potassium (KATP) Channel Openers
Another significant therapeutic application of 1,2,4-benzothiadiazine 1,1-dioxide derivatives is their activity as openers of ATP-sensitive potassium (KATP) channels. These channels play a vital role in linking cellular metabolism to electrical activity in various tissues, including pancreatic β-cells, and vascular smooth muscle. KATP channel openers have therapeutic potential in conditions such as hypertension and as inhibitors of insulin secretion.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of various isosteres of 1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor PAMs and KATP channel openers.
Table 1: AMPA Receptor Potentiating Activity of 1,2,4-Benzothiadiazine 1,1-Dioxide Isosteres
| Compound ID | Isosteric Core | R1 | R2 | EC50 (µM) | Assay Method | Reference |
| BPAM121 | 1,2,4-Benzothiadiazine 1,1-dioxide | Cl | H | 0.3 | Electrophysiology | |
| 25b | 1,4-Benzothiazine 1,1-dioxide | Cl | H | 1.2 | Electrophysiology | |
| Thiochroman analog | Thiochroman 1,1-dioxide | Cl | H | 5.0 | Electrophysiology | |
| Quinazolinone analog | Quinazolinone | Cl | H | >100 | Electrophysiology | |
| 1,2-Benzothiazine analog | 1,2-Benzothiazine 1,1-dioxide | Cl | H | >100 | Electrophysiology |
Table 2: KATP Channel Opening Activity of 3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides
| Compound ID | 6-substituent | 7-substituent | Pancreatic Activity (IC50, µM) | Vascular Activity (IC50, µM) | Selectivity (Vascular/Pancreatic) | Reference |
| BPDZ 44 | H | H | 10 | 1.5 | 0.15 | |
| BPDZ 73 | H | Cl | 0.3 | 0.5 | 1.7 | |
| BPDZ 138 | H | F | 0.2 | 5 | 25 | |
| BPDZ 259 | Cl | F | 0.03 | >10 | >333 | |
| Diazoxide | H | CH3 | 15 | 1 | 0.07 |
Experimental Protocols
General Synthesis of 1,4-Benzothiazine 1,1-dioxides
A common synthetic route to 1,4-benzothiazine 1,1-dioxides starts from the corresponding 2-aminothiophenol.
-
Step 1: N-acylation. The 2-aminothiophenol is reacted with an appropriate acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF) at 0 °C to room temperature to yield the corresponding N-acyl derivative.
-
Step 2: Oxidative cyclization. The N-acyl-2-aminothiophenol is then subjected to an oxidative cyclization. A common method involves treatment with an oxidizing agent such as hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. This step simultaneously oxidizes the sulfide to a sulfone and facilitates the cyclization to form the 1,4-benzothiazine-3-one 1,1-dioxide ring.
-
Step 3: Reduction. The carbonyl group at the 3-position can be reduced to a methylene group using a reducing agent like lithium aluminum hydride (LAH) in THF or borane-tetrahydrofuran complex (BMS) to afford the desired 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide.
Biological Assay: Thallium Flux Assay for KATP Channel Activity
This high-throughput assay measures the influx of thallium ions (Tl+), a surrogate for K+, through open KATP channels using a Tl+-sensitive fluorescent dye.
-
Cell Culture: HEK293 cells stably expressing the desired Kir6.x and SURx subunits of the KATP channel are seeded in a 96-well black, clear-bottom plate and cultured overnight.
-
Dye Loading: The cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution) and then incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) for 60-90 minutes at 37°C.
-
Compound Addition: Serial dilutions of the test compounds are prepared and added to the wells. The plate is incubated for 15-30 minutes at room temperature. Known KATP channel openers (e.g., diazoxide) and blockers (e.g., glibenclamide) are used as positive and negative controls, respectively.
-
Thallium Flux Measurement: The plate is placed in a fluorescence plate reader equipped with an automated injection system. A stimulus buffer containing thallium sulfate is injected, and the fluorescence intensity is measured over time.
-
Data Analysis: The rate of increase in fluorescence corresponds to the rate of Tl+ influx. The initial flux rate is calculated and normalized to the controls. EC50 values for openers and IC50 values for blockers are determined from the dose-response curves.
Biological Assay: Electrophysiology for AMPA Receptor Modulators
Whole-cell patch-clamp recordings are used to measure the effect of compounds on AMPA receptor currents.
-
Cell Preparation: HEK293 cells transiently or stably expressing the desired AMPA receptor subunits (e.g., GluA2) are used. The cells are plated on coverslips for recording.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cells are held at a holding potential of -60 mV.
-
Compound Application: A rapid solution exchange system is used to apply glutamate (the agonist) and the test compounds.
-
Data Acquisition: The current responses to the application of glutamate in the presence and absence of the test compound are recorded. The potentiation of the glutamate-evoked current by the compound is measured.
-
Data Analysis: The peak amplitude and decay kinetics of the AMPA receptor currents are analyzed. The EC50 of the compound for potentiation is determined by fitting the concentration-response data to a logistic function.
Signaling Pathways and Experimental Workflows
Signaling Pathway for AMPA Receptor Positive Allosteric Modulation
Caption: Signaling pathway of AMPA receptor positive allosteric modulation.
Signaling Pathway for KATP Channel Opening in Pancreatic β-cells
Caption: KATP channel-mediated regulation of insulin secretion.
Experimental Workflow for High-Throughput Screening of KATP Channel Openers
Caption: High-throughput screening workflow for KATP channel openers.
Conclusion and Future Directions
The isosteric replacement of the 1,2,4-benzothiadiazine 1,1-dioxide core has proven to be a fruitful strategy in the discovery of novel modulators of AMPA receptors and KATP channels. Notably, 1,4-benzothiazine 1,1-dioxides have emerged as promising AMPA receptor PAMs, while specific substitutions on the 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold have led to potent and selective KATP channel openers.
Future research in this area could focus on:
-
Exploring novel isosteric replacements: Further diversifying the core scaffold could lead to compounds with improved properties.
-
Fine-tuning substituent effects: A deeper understanding of the SAR will enable the rational design of more potent and selective compounds.
-
Investigating other therapeutic targets: The privileged nature of the benzothiadiazine dioxide scaffold and its isosteres suggests that they may have activity at other biological targets.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold and its isosteres.
References
Methodological & Application
Synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide Derivatives: A Detailed Guide for Medicinal Chemists and Researchers
Introduction: The Enduring Significance of the Benzothiadiazine Scaffold
The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from well-established diuretics and antihypertensives like hydrochlorothiazide to emerging therapeutics with antiviral, anticancer, and neuroactive properties.[1] The 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide substructure, in particular, is a key pharmacophore in a variety of biologically active molecules.[2] This guide provides an in-depth exploration of the synthesis of these valuable compounds, focusing on practical, efficient, and scalable methodologies suitable for drug discovery and development programs. We will delve into the mechanistic underpinnings of these synthetic strategies, offering insights into the rationale behind experimental choices and providing detailed, step-by-step protocols for their implementation in the laboratory.
Strategic Approaches to the Synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides
The construction of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide ring system is most commonly achieved through the cyclocondensation of a 2-aminobenzenesulfonamide with a suitable carbonyl compound, typically an aldehyde. This approach is convergent and allows for the facile introduction of diversity at the 3-position of the heterocyclic ring. Several catalytic systems have been developed to promote this transformation, each with its own set of advantages. In this guide, we will focus on three prominent and practical methods: iodine-mediated oxidative cyclization, iron-catalyzed oxidative condensation, and microwave-assisted synthesis.
Method 1: Iodine-Mediated Oxidative Cyclization
This method provides an environmentally benign and transition-metal-free approach to the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides.[3] Molecular iodine is utilized as a mild and effective oxidant in a one-pot reaction between a 2-aminobenzenesulfonamide and an aldehyde.
The reaction proceeds through a multi-step sequence, as illustrated in the diagram below. The initial step is the condensation of the 2-aminobenzenesulfonamide with the aldehyde to form an imine intermediate. The sulfonamide nitrogen then attacks the imine carbon, facilitated by iodine, to form an N-iodinated intermediate. Subsequent elimination of hydrogen iodide yields the final 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide product. The use of a base, such as potassium carbonate, is crucial for promoting the elimination steps.
Sources
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Amino-1,2,4-Benzothiadiazine 1,1-Dioxides
Introduction: The Significance of a Privileged Scaffold
The 1,2,4-benzothiadiazine 1,1-dioxide core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives are known for a wide range of pharmacological activities, including well-known drugs like the diuretic Chlorothiazide and the antihypertensive Diazoxide.[2] The 3-amino substituted variants, the focus of this guide, are of particular interest as they serve as key building blocks for developing novel modulators of biological targets, such as AMPA receptors for cognitive enhancement, and potential HCV polymerase inhibitors.[3][4]
Historically, the synthesis of these complex heterocycles involved multi-step procedures, often requiring harsh conditions or stoichiometric reagents. This application note details a highly efficient, palladium-catalyzed domino reaction that provides rapid, single-step access to a diverse library of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides under remarkably mild conditions.[2] This protocol, developed by Hommelsheim, Bolm, and coworkers, utilizes the reaction of readily available 2-azidosulfonamides and isocyanides, offering significant advantages in terms of efficiency, atom economy, and substrate scope.
Mechanistic Rationale and Experimental Design
The success of this protocol hinges on a palladium-catalyzed domino reaction, a process where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. This strategy is inherently efficient, reducing waste and saving time.[3]
The Choice of Catalyst: A Ligandless Approach
The protocol employs bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), a stable, commercially available Pd(0) precatalyst. A key feature of this system is its high efficiency without the need for ancillary phosphine ligands. This is advantageous as phosphine ligands can be expensive, air-sensitive, and can complicate product purification. In this specific domino reaction, the reactants themselves (isocyanide) and the solvent can sufficiently stabilize the catalytic palladium species, obviating the need for external ligands.[2] Pd(dba)₂ is preferred over other palladium sources like Pd(OAc)₂ because it is already in the active Pd(0) oxidation state, facilitating direct entry into the catalytic cycle.[2]
The Role of the Solvent: Facilitating the Cascade
Dimethylformamide (DMF) was identified as the optimal solvent for this transformation.[2] As a polar aprotic solvent, DMF effectively dissolves the starting materials and stabilizes the charged or polar intermediates that are likely formed during the catalytic cycle, such as the proposed palladium-carbodiimide complex. Its high boiling point is not required here, as the reaction proceeds efficiently at room temperature.
The Catalytic Cycle
The proposed mechanism for this domino reaction is a testament to its elegance and efficiency.[2][5]
-
Isocyanide Coordination: The active Pd(0) catalyst coordinates with the isocyanide (R²-NC).
-
Carbodiimide Formation: The Pd(0)-isocyanide complex reacts with the 2-azidosulfonamide. This is believed to proceed via a Staudinger-type reaction, where the azide couples with the isocyanide, extruding dinitrogen (N₂) gas to form a palladium-bound carbodiimide intermediate (Int-I).[5]
-
Intramolecular Cyclization: The nitrogen atom of the sulfonamide group performs an intramolecular nucleophilic attack on the central carbon of the carbodiimide. This ring-closing step forms the heterocyclic core (Int-II).[2]
-
Reductive Elimination & Catalyst Regeneration: The final product, the 3-amino-1,2,4-benzothiadiazine 1,1-dioxide, is released through reductive elimination, regenerating the active Pd(0) catalyst, which can then enter a new cycle.
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Hommelsheim et al.[2]
Materials and Equipment:
-
2-Azidosulfonamide substrate (1.0 equiv.)
-
Isocyanide (1.1 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer
-
Ethyl acetate (EtOAc), n-pentane, brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Safety Precautions:
-
Organic azides are potentially explosive. Handle with care, avoid heating neat, and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
Palladium compounds are toxic. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-azidosulfonamide (e.g., 0.4 mmol, 1.0 equiv.) and Pd(dba)₂ (e.g., 3.5 mg, 0.006 mmol, 1.5 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous DMF (e.g., 2.0 mL) via syringe.
-
Add the isocyanide (e.g., 0.44 mmol, 1.1 equiv.) via syringe.
-
-
Reaction:
-
Stir the resulting solution vigorously at room temperature (approx. 20-25 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours. The extrusion of N₂ gas may be observed.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc, approx. 40 mL).
-
Transfer the solution to a separatory funnel and wash with brine (3 x 30 mL) to remove the DMF.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient of n-pentane:EtOAc is typically used as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the 3-amino-1,2,4-benzothiadiazine 1,1-dioxide.
-
Substrate Scope and Data Presentation
The protocol demonstrates broad applicability, tolerating a wide variety of functional groups on both the azidosulfonamide and the isocyanide partner. Aliphatic (primary, secondary, and tertiary), benzylic, and aromatic isocyanides all participate effectively.[2]
| Entry | 2-Azidosulfonamide (R¹) | Isocyanide (R²) | Product | Yield (%)[2] |
| 1 | H | tert-Butyl | 3aa | 98 |
| 2 | H | 1,1,3,3-Tetramethylbutyl | 3ab | 99 |
| 3 | H | Cyclohexyl | 3ac | 96 |
| 4 | H | 1-Adamantyl | 3ae | 96 |
| 5 | H | Benzyl | 3ag | 91 |
| 6 | H | 4-Methoxyphenyl | 3ak | 78 |
| 7 | H | 2,6-Dimethylphenyl | 3al | 81 |
| 8 | 4-Cl | tert-Butyl | 3ba | 93 |
| 9 | 4-F | tert-Butyl | 3ca | 95 |
| 10 | 4-Me | tert-Butyl | 3da | 94 |
| 11 | 4-OMe | tert-Butyl | 3ea | 93 |
Reaction Conditions: 2-azidosulfonamide (0.4 mmol), isocyanide (0.44 mmol), Pd(dba)₂ (1.5 mol%), DMF (2.0 mL), room temperature, 2 h.
Troubleshooting and Field-Proven Insights
While this protocol is robust, researchers may encounter challenges. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Pd(dba)₂ can degrade over time, especially if not stored properly. | Use a fresh bottle of catalyst or a batch with confirmed activity. Ensure the reaction is performed under a strict inert atmosphere as oxygen can deactivate the Pd(0) catalyst. |
| Low Catalyst Loading: While the reaction is efficient, reducing the catalyst loading below 1.0 mol% can lead to a significant drop in yield.[2] | Maintain the catalyst loading at 1.5 mol% for optimal results. For less reactive substrates, increasing the loading to 2.5 mol% may be beneficial. | |
| Wet Solvent/Reagents: Water can interfere with the catalytic cycle. | Use freshly distilled or commercially available anhydrous DMF. Ensure starting materials are dry. | |
| Formation of Side Products | Isocyanide Polymerization: Some isocyanides, particularly electron-rich aromatic ones, can be prone to palladium-catalyzed polymerization, which competes with the desired domino reaction.[6] | This is an inherent limitation. If polymerization is observed, the reaction may not be suitable for that specific isocyanide. Using more sterically hindered isocyanides can sometimes suppress this side reaction. |
| Azide Decomposition: While generally stable under these conditions, prolonged reaction times or heating could lead to decomposition of the starting azide. | The reaction is typically fast at room temperature. Avoid unnecessary heating. If the reaction is sluggish, first check catalyst activity before increasing the temperature. | |
| Difficult Purification | Residual DMF: DMF is high-boiling and can be difficult to remove completely. | Perform the brine washes thoroughly during the workup. Three to five washes are recommended. |
| Streaking on TLC/Column: The sulfonamide moiety can cause products to streak on silica gel. | Add a small amount (0.1-0.5%) of acetic acid or triethylamine to the eluent system during column chromatography to improve peak shape. |
Conclusion
The palladium-catalyzed domino reaction of 2-azidosulfonamides and isocyanides represents a state-of-the-art method for the synthesis of medicinally relevant 3-amino-1,2,4-benzothiadiazine 1,1-dioxides. Its operational simplicity, mild reaction conditions, high yields, and broad substrate scope make it an invaluable tool for researchers in drug discovery and synthetic chemistry. By understanding the mechanistic principles and following the detailed protocol and troubleshooting guide provided, scientists can reliably and efficiently access this important class of heterocyclic compounds.
References
-
Dupont, J., & Pfeffer, M. (Eds.). (2020). Palladium in Organic Synthesis. Wiley-VCH. [Link]
-
Hommelsheim, R., van Nahl, R., Hanek, L. M., Ward, J. S., Rissanen, K., & Bolm, C. (2023). Palladium-Catalyzed Domino Reaction for the Synthesis of 3-Amino 1,2,4-Benzothiadiazine 1,1-Dioxides. Advanced Synthesis & Catalysis, 365(23), 4273-4279. [Link]
-
Hommelsheim, R., Bausch, S., van Nahl, R., Ward, J. S., Rissanen, K., & Bolm, C. (2023). Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry, 25(8), 3215-3220. [Link]
-
Kamal, A., & Bolm, C. (2020). Palladium-Catalyzed Domino Reactions. In Domino Reactions (pp. 1-45). Wiley-VCH. [Link]
-
Pocquet, M., et al. (2016). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Journal of Medicinal Chemistry, 59(15), 7347–7365. [Link]
-
Shah, K., & Chabbra, S. (2021). The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. Journal of the Iranian Chemical Society, 18(7), 1545-1568. [Link]
-
Tedesco, R., et al. (2006). 3-(1,1-Dioxo-2H-[6][7][8]benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 49(4), 1434–1444. [Link]
-
van Nahl, R., Hommelsheim, R., & Bolm, C. (2023). Palladium-Catalyzed Domino Reaction for the Synthesis of 3-Amino 1,2,4-Benzothiadiazine 1,1-Dioxides. RWTH Publications. [Link]
-
Zhang, Z., Li, Z., & Zhang, Z. (2015). Palladium-catalyzed cross-coupling reaction of azides with isocyanides. Chemical Communications, 51(91), 16361-16364. [Link]
-
van der Vlugt, J. I. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Catalysts, 10(11), 1258. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. researchgate.net [researchgate.net]
- 4. New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Microwave-Assisted Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides
Introduction: Accelerating a Privileged Scaffold
The 4H-1,2,4-benzothiadiazine 1,1-dioxide core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have demonstrated significant pharmacological activities, including well-known diuretics like chlorothiazide, K(ATP) channel openers for treating hypertension, and compounds with potential hypoglycemic, anti-HIV, and anticancer properties.[2][3][4]
Traditionally, the synthesis of these heterocycles involves multi-step procedures with long reaction times and often harsh conditions. This application note details a robust, rapid, and efficient one-pot methodology for the synthesis of diverse 3-substituted 4H-1,2,4-benzothiadiazine 1,1-dioxides utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and waste.[5][6][7]
The MAOS Advantage: Rationale and Causality
Conventional heating relies on thermal conduction, a slow process where heat is transferred from an external source through the vessel walls into the reaction mixture. This often results in uneven temperature distribution and localized overheating. Microwave-assisted synthesis, in contrast, utilizes dielectric heating.[8]
Microwaves directly couple with polar molecules (like the solvents and reactants in this synthesis), causing rapid rotation and ionic conduction. This generates instantaneous, uniform, and volumetric heating throughout the reaction mixture.[6] The key advantages stemming from this mechanism include:
-
Dramatic Rate Acceleration: Reactions can be completed in minutes instead of hours.[8]
-
Enhanced Yields and Purity: Uniform heating minimizes the formation of thermal degradation byproducts.[6]
-
Improved Reproducibility: Precise control over temperature and pressure ensures consistent results.
-
Energy Efficiency: Only the reaction mixture is heated, not the entire apparatus, leading to significant energy savings.[5]
Reaction Principle and Mechanism
The microwave-assisted synthesis proceeds as a one-pot, two-stage reaction starting from readily available 2-aminobenzenesulfonamides and either an aldehyde or a carboxylic acid.[9][10] The process involves an initial condensation to form a 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide intermediate, which is immediately dehydrogenated in situ to the desired aromatic product.
The key to the one-pot conversion is the use of sodium hydrogen sulfite (NaHSO₃) as a dehydrogenating agent. Under microwave heating, NaHSO₃ is thought to decompose, generating sulfur dioxide (SO₂). This SO₂ forms an adduct with the nitrogen atom of the sulfonamide on the dihydro-intermediate, facilitating the elimination of hyposulfurous acid to create the thermodynamically stable C3-N4 double bond of the final 4H-1,2,4-benzothiadiazine 1,1-dioxide.[11]
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 3-aryl-4H-1,2,4-benzothiadiazine 1,1-dioxides.
4.1. Materials and Equipment
-
Chemicals: 2-Aminobenzenesulfonamide derivatives, substituted benzaldehydes, substituted benzoic acids, sodium hydrogen sulfite (NaHSO₃), dimethylacetamide (DMA), hydrochloric acid (10N), ethyl acetate, and hexane. All reagents should be of analytical grade.
-
Equipment: Dedicated microwave synthesizer with sealed reaction vessels (e.g., CEM, Anton Paar, Biotage), magnetic stir bars, analytical balance, TLC plates (silica gel), rotary evaporator, and standard laboratory glassware.
4.2. General Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
4.3. Protocol A: Synthesis from Benzaldehydes
This protocol is adapted from the methodology developed by Restrepo et al.[10]
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 2-aminobenzenesulfonamide (0.062 mmol, 1.0 equiv), the appropriate substituted benzaldehyde (0.093 mmol, 1.5 equiv), and sodium hydrogen sulfite (0.155 mmol, 2.5 equiv).
-
Solvent Addition: Add 0.5 mL of dimethylacetamide (DMA).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate according to the following program:
-
Preheating: 30 seconds at 70% power.
-
Main Reaction: Irradiate in stages of 2-3 minutes at 90% power until the total irradiation time (typically 15-20 minutes) is reached. Monitor reaction progress by TLC if possible between stages.
-
-
Work-up and Isolation: After the vessel has cooled to a safe temperature (<50°C), pour the reaction mixture into 5 mL of cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a cold mixture of ethyl acetate/hexane (1:1). Recrystallize from an appropriate solvent if necessary to obtain the pure 3-aryl-4H-1,2,4-benzothiadiazine 1,1-dioxide.
4.4. Protocol B: Synthesis from Benzoic Acids
-
Vessel Preparation: To a 10 mL microwave reaction vessel with a magnetic stir bar, add the 2-aminobenzenesulfonamide (0.062 mmol, 1.0 equiv) and the appropriate substituted benzoic acid (0.124 mmol, 2.0 equiv).
-
Catalyst and Solvent: Add 1 mL of DMA followed by a catalytic amount of 10N hydrochloric acid (5% mol).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the synthesizer and irradiate with the following program:
-
Preheating: 30 seconds at 50% power.
-
Main Reaction: Six irradiation steps of 3 minutes each (total 18 minutes) at 90% power.
-
-
Work-up, Isolation, and Purification: Follow steps 5 and 6 from Protocol A.
Results: Validation and Versatility
The described protocols are highly effective and have been optimized for high conversion and yield. The choice of dehydrogenating agent and reaction time is critical for success.
Table 1: Optimization of Dehydrogenation Conditions for Protocol A [9][10]
| Entry | NaHSO₃ (equiv) | Time (min) | Product (Yield %) |
| 1 | 1.0 | 8 | 3,4-dihydro (30%) |
| 2 | 1.5 | 8 | 3,4-dihydro (43%) |
| 3 | 2.0 | 8 | 3,4-dihydro (65%) |
| 4 | 2.0 | 12 | 3,4-dihydro (80%) |
| 5 | 2.5 | 17 | 4H-form (85%) |
As demonstrated, a sufficient excess of NaHSO₃ and extended irradiation time are required to drive the reaction from the dihydro-intermediate to the final dehydrogenated product.
Table 2: Substrate Scope and Yields for 3-Aryl Derivatives [11]
| Compound | X | Y | R | Yield (Protocol A) | Yield (Protocol B) |
| 2a | H | H | H | 85% | 90% |
| 2c | Cl | H | 4-Me | 85% | 87% |
| 2d | Cl | H | 4-Cl | 90% | 93% |
| 2e | Cl | H | 3-F | 92% | — |
| 2f | Br | H | 3-Me | 82% | 86% |
| 2g | Cl | Cl | 2-Cl | 85% | 80% |
The methodology is robust, tolerating a variety of electron-donating and electron-withdrawing substituents on both the 2-aminobenzenesulfonamide and the aryl partner.
Conclusion
This application note provides a validated, one-pot, microwave-assisted protocol for the rapid and efficient synthesis of 3-aryl-4H-1,2,4-benzothiadiazine 1,1-dioxides.[9] The methodology offers significant advantages over conventional heating, including drastically reduced reaction times, high yields, and operational simplicity.[10][11] This powerful technique is ideally suited for accelerating hit-to-lead campaigns and library synthesis in drug discovery programs targeting this important class of heterocyclic compounds.
References
-
Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives Source: ResearchGate URL: [Link]
-
Title: Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]
-
Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: Patsnap URL: [Link]
-
Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]
-
Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. Source: ResearchGate URL: [Link]
-
Title: Microwave assisted green organic synthesis Source: Preprints.org URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives Source: ResearchGate URL: [Link]
-
Title: Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design and synthesis of 1,2,4-Benzothiadiazine-1,1-dioxide derivatives. Source: ResearchGate URL: [Link]
-
Title: Diuretics: 1,2,4-Benzothiadiazine-1,1-dioxides Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
experimental protocol for in vitro testing of benzothiadiazine compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro testing of benzothiadiazine compounds. Benzothiadiazines are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, neuro-modulatory, and enzyme-inhibiting properties.[1] This guide will cover key in vitro assays to assess the cytotoxicity, mechanism of action, and efficacy of novel benzothiadiazine derivatives.
General Workflow for In Vitro Testing
The following diagram outlines a general workflow for the in vitro characterization of benzothiadiazine compounds, from initial screening to more detailed mechanistic studies.
Caption: General workflow for in vitro screening and characterization of benzothiadiazine compounds.
Cytotoxicity Assays
A primary step in evaluating new chemical entities is to determine their cytotoxic effects on various cell lines. The Sulforhodamine B (SRB) assay is a common method for this purpose.
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for screening benzothiadiazine derivatives against adherent cancer cell lines such as those used in studies on similar compounds: hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116).[2][3]
Objective: To determine the concentration of a benzothiadiazine compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HUH-7, MCF-7, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Benzothiadiazine compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM), pH 10.5
-
Plate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiadiazine compounds (e.g., from 2.5 µM to 100 µM) and a vehicle control (e.g., DMSO).[3] Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value for each compound.
Example Cytotoxicity Data
The following table summarizes the cytotoxic activity of some benzothiadiazine derivatives against various cancer cell lines.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Halogenated Benzothiadiazine Derivative | Triple Negative Breast Cancer (MDA-MB-468) | Cytotoxicity Assay | IC50 | 2.93 ± 0.07 µM | [4][5] |
| 5-Fluorouracil (Reference) | Triple Negative Breast Cancer (MDA-MB-468) | Cytotoxicity Assay | IC50 | > 2x the novel compound | [4][5] |
| Benzothiadiazine Derivative (BTZ-4) | Melanoma (MDA-MB-435) | Cytotoxicity Assay | Growth % | -15.62% | [6] |
| Benzothiadiazine Derivative (BTZ-4) | Breast Cancer (MDA-MB-468) | Cytotoxicity Assay | Growth % | -32.82% | [6] |
| S-63 | Human Malignant B-cell (SU-DHL-6) | Anti-proliferative Assay | GI50 | 33.2 nM | [7] |
| S-71 | Human Malignant B-cell (SU-DHL-6) | Anti-proliferative Assay | GI50 | 15.9 nM | [7] |
Mechanism of Action: Electrophysiology Assays
Benzothiadiazine derivatives are known to modulate ion channels, particularly AMPA receptors.[8][9][10] The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.[11][12]
Whole-Cell Patch-Clamp Protocol for AMPA Receptors
This protocol is designed to investigate the modulatory effects of benzothiadiazine compounds on AMPA receptor-mediated currents in cultured neurons or HEK293 cells expressing specific AMPA receptor subunits.[9]
Objective: To determine if benzothiadiazine compounds potentiate AMPA receptor currents by decreasing desensitization and/or deactivation.[9]
Materials:
-
Cultured cerebellar granule neurons or HEK293 cells transfected with AMPA receptor subunits (e.g., GluA1, GluA2).[9]
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Agonist solution: Glutamate or AMPA.
-
Benzothiadiazine test compounds.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Place a coverslip with cultured cells in the recording chamber and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply the agonist (e.g., 1 mM glutamate) for a short duration (e.g., 1-2 ms) to elicit a control current.
-
Compound Application: Co-apply the benzothiadiazine test compound with the agonist and record the current. Test a range of compound concentrations.
-
Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the absence and presence of the test compound. A slowing of the decay rate indicates a reduction in desensitization or deactivation.
Example Electrophysiology Data
| Compound | Receptor/Cell Type | Effect | Potency (EC50) | Reference |
| D1 (5'-ethyl derivative) | AMPA Receptors (excised patches) | Blocked desensitization | 36 µM | [8] |
| D1 (5'-ethyl derivative) | AMPA Receptors (recombinant GluR4 flip) | Potentiation | 0.64 µM | [8] |
| IDRA21 | AMPA and Kainate Receptors (cerebellar neurons) | Potentiation of plateau current | Micromolar range | [9] |
| Compound 2 (IDRA21 derivative) | AMPA and Kainate Receptors (cerebellar neurons) | More potent and efficacious than IDRA21 | Micromolar range | [9] |
Mechanism of Action: Enzyme Inhibition and Signaling Pathway Analysis
Benzothiadiazine derivatives have been investigated as inhibitors of various enzymes, including mitochondrial complex II, PI3Kδ, and VEGFR2.[4][7][13]
VEGFR2 Signaling Pathway
Certain chlorinated benzothiadiazines have been shown to inhibit angiogenesis by suppressing the phosphorylation of VEGFR2.[13][14] The following diagram illustrates the targeted signaling pathway.
Caption: Inhibition of the VEGFR2 signaling pathway by chlorinated benzothiadiazine compounds.
Protocol for Assessing VEGFR2 Phosphorylation
Objective: To determine if benzothiadiazine compounds inhibit VEGF-induced VEGFR2 phosphorylation in endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
VEGF
-
Benzothiadiazine test compounds
-
Cell lysis buffer
-
Antibodies: anti-phospho-VEGFR2, anti-total-VEGFR2, secondary antibodies
-
Western blot apparatus and reagents
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to near confluency and then serum-starve for 12-24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzothiadiazine compounds for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phospho-VEGFR2 and total-VEGFR2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total-VEGFR2 signal.
Example Enzyme Inhibition Data
| Compound | Target Enzyme | Assay | Parameter | Value | Reference |
| Halogenated Benzothiadiazine Derivative | Mitochondrial Complex II | Inhibition Assay | IC50 | Micromolar range (>15-fold increase over diazoxide) | [4][5] |
| S-63 | PI3Kδ | Inhibition Assay | IC50 | 4.6 nM | [7] |
| S-71 | PI3Kδ | Inhibition Assay | IC50 | < 0.32 nM | [7] |
| Chlorinated Benzothiadiazine (17b) | TNK2/ACK1, PKRD2 | Kinase Assay | % Inhibition at 10 µM | > 90% | [13][14] |
Conclusion
The in vitro protocols described here provide a framework for the initial characterization of novel benzothiadiazine compounds. By systematically evaluating their cytotoxicity, impact on ion channel function, and effects on specific signaling pathways, researchers can identify promising lead candidates for further development. The versatility of the benzothiadiazine scaffold continues to make it an attractive starting point for the discovery of new therapeutics for a wide range of diseases.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 5'-alkyl-benzothiadiazides on (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor biophysics and synaptic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axxam.com [axxam.com]
- 12. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxide Derivatives as AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and its derivatives as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document includes a summary of their mechanism of action, quantitative data on representative compounds, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The this compound scaffold has been identified as a promising chemotype for the development of AMPA receptor PAMs. These compounds do not act as direct agonists but rather potentiate the effects of the endogenous ligand, glutamate, by modulating the receptor's function. The primary mechanism of action of these modulators is the attenuation of the rapid desensitization of the AMPA receptor, leading to an enhanced and prolonged postsynaptic current.[1] This potentiation of AMPA receptor-mediated signaling has shown potential therapeutic benefits in preclinical models of cognitive disorders and other neurological conditions.
Mechanism of Action
Derivatives of this compound are allosteric modulators that bind to a site on the AMPA receptor distinct from the glutamate binding site. This binding stabilizes the open state of the ion channel and slows the rate of desensitization, thereby increasing the total charge transfer in response to glutamate.[1][2] This enhanced neuronal excitation is the basis for their potential as cognitive enhancers.
Data Presentation
The following table summarizes the in vitro efficacy of representative this compound derivatives on different AMPA receptor subunits. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
| Compound | Target | Assay System | Parameter | Value (µM) | Reference |
| IDRA-21 | AMPA Receptor (GluA1) | HEK293 cells | EC50 | 585 ± 130 | [3][4] |
| IDRA-21 | AMPA Receptor (GluA2) | HEK293 cells | EC50 | 532 ± 80 | [3][4] |
| IDRA-21 | AMPA Receptor | Cultured rat hippocampal neurons | EC50 | 150 | [5] |
| Compound 2 (c2) | AMPA Receptor (GluA1) | HEK293 cells | EC50 | 70 ± 25 | [3][4] |
| Compound 2 (c2) | AMPA Receptor (GluA2) | HEK293 cells | EC50 | 47 ± 7 | [3][4] |
IDRA-21: 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide Compound 2 (c2): 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of AMPA Receptor Potentiation using Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol describes the measurement of AMPA receptor-mediated currents in cultured neurons and their potentiation by this compound derivatives.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
Test compound (this compound derivative)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture primary neurons on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a brief pulse of AMPA receptor agonist (e.g., 1 ms application of 1 mM glutamate) to elicit an inward current.[5]
-
Record the baseline AMPA receptor-mediated current.
-
Perfuse the test compound at the desired concentration for a sufficient time to allow for equilibration.
-
Re-apply the AMPA receptor agonist in the presence of the test compound and record the potentiated current.
-
Wash out the test compound and ensure the current returns to baseline.
-
Analyze the data by measuring the peak amplitude and the decay time constant of the currents in the absence and presence of the test compound. The potentiation is typically quantified as the percentage increase in the peak current amplitude or the prolongation of the decay time.
Protocol 2: High-Throughput Screening using a Calcium Flux Assay in HEK293 Cells
This protocol is suitable for screening a library of compounds for their ability to potentiate AMPA receptor-mediated calcium influx in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing the desired AMPA receptor subunit(s) (e.g., GluA1 or GluA2).
-
Culture medium: DMEM with 10% FBS, penicillin/streptomycin.
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
AMPA receptor agonist (e.g., glutamate).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Seed the HEK293 cells in the microplates and allow them to adhere overnight.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time.
-
Add a sub-maximal concentration of the AMPA receptor agonist to all wells.
-
Immediately measure the fluorescence intensity over time using the plate reader.
-
Analyze the data by calculating the increase in fluorescence in the presence of the test compounds compared to the agonist-alone control. The EC50 values can be determined by fitting the concentration-response data to a sigmoidal curve.
Visualizations
Signaling Pathway of AMPA Receptor Modulation
Caption: Allosteric modulation of the AMPA receptor by this compound derivatives.
Experimental Workflow for Screening and Validation
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzothiadiazine Dioxides in Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of benzothiadiazine dioxides in anticonvulsant research. It covers their mechanism of action, experimental protocols for evaluation, and quantitative data on their efficacy.
Introduction
Benzothiadiazine dioxides are a class of heterocyclic compounds that have garnered significant interest in neuroscience research, particularly for their potential as cognitive enhancers and anticonvulsants. Their primary mechanism of action involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system. By attenuating the rapid desensitization of AMPA receptors, these compounds prolong the duration of the glutamate-evoked response, thereby enhancing synaptic plasticity and exhibiting neuroprotective and anticonvulsant properties. This document outlines the application of these compounds in anticonvulsant drug discovery, providing detailed experimental protocols and data for researchers in the field.
Mechanism of Action: AMPA Receptor Modulation
Benzothiadiazine dioxides act as positive allosteric modulators of AMPA receptors. This means they bind to a site on the receptor that is distinct from the glutamate binding site and enhance the receptor's response to glutamate. The primary effect is a reduction in the rate of receptor desensitization, leading to a prolonged influx of cations and enhanced excitatory postsynaptic currents. This modulation of AMPA receptor function is believed to be the underlying mechanism for the observed anticonvulsant effects.
Quantitative Data on Anticonvulsant Activity
The anticonvulsant efficacy of benzothiadiazine dioxides and related compounds is typically evaluated using rodent models of epilepsy. The most common are the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to elevate the seizure threshold. Neurotoxicity is often assessed using the rotarod test.
| Compound | Test | Species | Route of Admin. | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Compound 4j | MES | Mice | i.p. | 9.85 (at 0.5h) | 42.8 (at 0.5h) | 4.34 | [1] |
| MES | Mice | i.p. | 14.8 (at 4h) | 44 (at 4h) | 2.97 | [1] | |
| scPTZ | Mice | i.p. | 12 (at 0.5h) | 42.8 (at 0.5h) | 3.57 | [1] | |
| scPTZ | Mice | i.p. | 17 (at 4h) | 44 (at 4h) | 2.59 | [1] | |
| Compound 5i | MES | Mice | i.p. | 50.8 | >491 | >9.67 | [2] |
| scPTZ | Mice | i.p. | 76.0 | >491 | >6.46 | [2] | |
| Compound 5j | MES | Mice | i.p. | 54.8 | 491 | 8.96 | [2] |
| scPTZ | Mice | i.p. | 52.8 | 491 | 9.30 | [2] | |
| Compound 4g | MES | Mice | i.p. | 23.7 | 284.0 | 11.98 | [3] |
| scPTZ | Mice | i.p. | 18.9 | 284.0 | 15.03 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures cited in the literature.
Synthesis of Benzothiadiazine Dioxides
The synthesis of benzothiadiazine dioxides can be achieved through various chemical routes. A general scheme involves the cyclization of a substituted 2-aminobenzenesulfonamide derivative.
Protocol: Synthesis of 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[4]-oxazinane-2-thiones (Compound 4j) [1]
-
Step 1: Synthesis of 2-amino-6-dimethylaminobenzothiazole: A mixture of 4-dimethylaminoaniline and ammonium thiocyanate in glacial acetic acid is treated with a solution of bromine in glacial acetic acid at a low temperature. The resulting product is then neutralized to yield the desired intermediate.
-
Step 2: Synthesis of 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[4]-oxazinane-2-thione: The intermediate from Step 1 is reacted with 1-phenyl-3-buten-1-ol and carbon disulfide in the presence of a base to yield the final compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vivo Anticonvulsant Screening
The following protocols are standard for the initial evaluation of the anticonvulsant potential of novel compounds.
Protocol: Maximal Electroshock (MES) Test [1][2][5]
-
Animals: Male Swiss mice (20-25 g) are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 0.5 and 4 hours), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated using probit analysis.
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test [1][2][3]
-
Animals: Male Swiss mice (20-25 g) are used.
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Induction of Seizures: At a predetermined time after compound administration, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
Data Analysis: The ED50, the dose protecting 50% of the animals from clonic seizures, is calculated.
Protocol: Rotarod Neurotoxicity Test [1][2]
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm in diameter, rotating at 6 rpm) is used.
-
Training: Mice are trained to stay on the rotating rod for at least 1 minute in three consecutive trials.
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Testing: At predetermined time intervals after administration, the mice are placed on the rotating rod, and their ability to remain on the rod for 1 minute is assessed.
-
Data Analysis: The dose that causes 50% of the animals to fall off the rod (TD50) is determined.
Conclusion
Benzothiadiazine dioxides represent a promising class of compounds for the development of novel anticonvulsant therapies. Their unique mechanism of action as positive allosteric modulators of AMPA receptors offers a potential alternative to existing antiepileptic drugs. The protocols and data presented in this document provide a framework for researchers to synthesize, evaluate, and characterize new benzothiadiazine dioxide derivatives in the quest for more effective and safer treatments for epilepsy.
References
- 1. Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-xazinane-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticonvulsant activity of novel and potent 2,3-benzodiazepine AMPA/kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of Hepatitis C Virus Polymerase by 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engine of HCV Replication
Chronic infection with the Hepatitis C virus (HCV) remains a significant global health challenge, often leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The replication of the viral RNA genome is a critical step in the HCV life cycle and is orchestrated by the viral nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[2][3] The essential role of NS5B in viral replication makes it a prime therapeutic target for the development of direct-acting antiviral agents.[1][2]
Among the various classes of NS5B inhibitors, non-nucleoside inhibitors (NNIs) have garnered considerable attention.[2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to distinct allosteric sites on the polymerase.[2][4] This binding induces conformational changes that ultimately disrupt the enzyme's function.[2][5] The 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide scaffold has emerged as a promising chemotype for the development of potent allosteric inhibitors of HCV NS5B polymerase.[1][6]
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of HCV NS5B inhibitors based on the benzothiadiazine scaffold. We will delve into the mechanism of action, structure-activity relationships, and provide a detailed protocol for an in-vitro enzymatic assay to evaluate the inhibitory potential of these compounds.
Mechanism of Action: Allosteric Inhibition of NS5B
The this compound derivatives act as non-competitive inhibitors of the HCV NS5B polymerase.[7] They bind to an allosteric pocket on the enzyme, distinct from the active site where nucleotide incorporation occurs. There are at least four known allosteric sites on the NS5B polymerase, located in the "thumb" and "palm" domains of the enzyme.[5][8] Benzothiadiazine-based inhibitors have been shown to bind to a palm site.[1]
Upon binding, these inhibitors induce a conformational change in the enzyme's structure. This structural alteration can interfere with various aspects of the polymerase function, including the initiation of RNA synthesis, and the elongation of the RNA chain.[3][5] The allosteric nature of this inhibition offers a key advantage, as it can be effective against viral strains that have developed resistance to active site-targeting nucleoside inhibitors.
Figure 2: Workflow for the in-vitro HCV NS5B polymerase inhibition assay.
III. Step-by-Step Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution into the wells of a 96-well assay plate. Include wells for positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Enzyme Addition: Prepare a solution of HCV NS5B polymerase in assay buffer. Add 25 µL of the enzyme solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the RNA template/primer, unlabeled NTPs, and the radiolabeled UTP in assay buffer. Add 25 µL of the reaction mix to each well to start the polymerase reaction.
-
Incubation: Incubate the plate for 1-2 hours at 30°C to allow for RNA synthesis.
-
Reaction Quenching: Stop the reaction by adding 50 µL of quench solution (50 mM EDTA) to each well.
-
Product Capture: Transfer the contents of each well to a pre-wetted 96-well filter plate. Apply vacuum to capture the newly synthesized, radiolabeled RNA on the filter membrane.
-
Washing: Wash the wells of the filter plate three times with a wash buffer (e.g., 0.5 M NaCl) to remove unincorporated radiolabeled nucleotides.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
IV. Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * [1 - (Sample CPM - Negative Control CPM) / (Positive Control CPM - Negative Control CPM)]
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the development of novel and potent allosteric inhibitors of HCV NS5B polymerase. The protocols and insights provided in these application notes are intended to facilitate the research and development of next-generation anti-HCV therapeutics. Further optimization of this scaffold, guided by a thorough understanding of its SAR and mechanism of action, holds the potential to yield clinical candidates with improved efficacy, safety, and resistance profiles.
References
-
PubMed. (2010). Allosteric inhibitors of hepatitis C virus NS5B polymerase thumb domain site II: structure-based design and synthesis of new templates. [Link]
-
PubMed. (2014). Studies of benzothiadiazine derivatives as hepatitis C virus NS5B polymerase inhibitors using 3D-QSAR, molecular docking and molecular dynamics. [Link]
-
PubMed. (2011). Allosteric inhibition of the hepatitis C virus NS5B polymerase: in silico strategies for drug discovery and development. [Link]
-
National Institutes of Health. (2014). Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase. [Link]
-
PLOS One. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. [Link]
-
Taylor & Francis Online. (2011). Allosteric Inhibition of the Hepatitis C Virus NS5B Polymerase: In Silico Strategies for Drug Discovery and Development. [Link]
-
Patsnap Synapse. (2024). What are NS5B polymerase inhibitors and how do they work?[Link]
-
PubMed. (2011). Recent advances in drug discovery of benzothiadiazine and related analogs as HCV NS5B polymerase inhibitors. [Link]
-
PubMed. (2009). Synthetic and computational exploration of the binding modes of benzothiadiazine and 1,4-benzothiazine HCV NS5b polymerase inhibitors. [Link]
-
National Institutes of Health. (2010). Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells. [Link]
-
Journal of Research in Chemistry. (2024). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Link]
-
PubMed Central. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. [Link]
-
PubMed. (2006). 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. [Link]
-
PubMed. (2016). Screening of hepatitis C NS5B polymerase inhibitors containing benzothiadiazine core: a steered molecular dynamics. [Link]
-
PubMed. (2009). HCV NS5B polymerase inhibitors 1: Synthesis and in vitro activity of 2-(1,1-dioxo-2H-b[5][9][10]enzothiadiazin-3-yl)-1-hydroxynaphthalene derivatives. [Link]
-
ACS Publications. (2006). 3-(1,1-Dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, Potent Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase. [Link]
-
PubMed. (2009). HCV NS5B polymerase inhibitors 3: Synthesis and in vitro activity of 3-(1,1-dioxo-2H-b[5][9][10]enzothiadiazin-3-yl)-4-hydroxy-2H-quinolizin-2-one derivatives. [Link]
-
ResearchGate. (2009). HCV NS5B polymerase inhibitors 1: Synthesis and in vitro activity of 2-(1,1-dioxo-2H-b[5][9][10]enzothiadiazin-3-yl)-1-hydroxynaphthalene derivatives. [Link]
-
Semantic Scholar. (2014). A Cell-Based Assay for RNA Synthesis by the HCV Polymerase Reveals New Insights on Mechanism of Polymerase Inhibitors and Modulation by NS5A. [Link]
-
NATAP. (n.d.). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. [Link]
Sources
- 1. Recent advances in drug discovery of benzothiadiazine and related analogs as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of the hepatitis C virus NS5B polymerase: in silico strategies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Studies of benzothiadiazine derivatives as hepatitis C virus NS5B polymerase inhibitors using 3D-QSAR, molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric inhibitors of hepatitis C virus NS5B polymerase thumb domain site II: structure-based design and synthesis of new templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Halogenated Benzothiadiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticancer activities of halogenated benzothiadiazine derivatives, summarizing key findings and providing standardized protocols for their evaluation. The information is intended to guide researchers in the exploration and development of this promising class of compounds for therapeutic applications in oncology.
Introduction
Halogenated benzothiadiazine derivatives have emerged as a significant area of interest in cancer research. Originating from the structural scaffold of the clinical agent diazoxide, these compounds have been synthesized and evaluated for their potential as antineoplastic agents. Studies have demonstrated that specific halogen substitutions on the benzothiadiazine ring, combined with various side chains, can lead to potent and selective anticancer activity against various cancer cell lines, including prostate and triple-negative breast cancers.[1][2] While the precise mechanism of action is still under investigation and appears to be multifaceted, research has pointed towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][3][4]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected halogenated benzothiadiazine derivatives from published studies.
Table 1: Cytotoxicity of Halogenated Benzothiadiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Most Potent Derivative | Triple-Negative Breast Cancer (MDA-MB-468) | 2.93 ± 0.07 | [2][5][6] |
| Diazoxide (Parent Compound) | Prostate Cancer (22Rv1) & Breast Cancer (MDA-MB-468) | > 100 | [1] |
| 5-Fluorouracil | Triple-Negative Breast Cancer (MDA-MB-468) | ~6 | [1] |
Table 2: PI3Kδ Inhibitory Activity and Antiproliferative Activity of Benzothiadiazine Derivatives
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| S-63 | PI3Kδ | 4.6 | SU-DHL-6 | 33.2 | [3] |
| S-71 | PI3Kδ | < 0.32 | SU-DHL-6 | 15.9 | [3] |
Mechanism of Action
Initial investigations into the mechanism of action of halogenated benzothiadiazine derivatives explored the inhibition of mitochondrial respiratory complex II (CII), also known as succinate dehydrogenase.[1][2] However, studies revealed no direct correlation between CII inhibition and the observed cytotoxicity, suggesting that other mechanisms are at play.[1][2][5][7]
Subsequent research has implicated several other signaling pathways:
-
PI3Kδ Inhibition: A series of benzothiadiazine derivatives were designed as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
VEGFR2 Phosphorylation Suppression: Certain chlorinated benzothiadiazines have been shown to inhibit angiogenesis by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] This inhibition disrupts the VEGF signaling pathway, which is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Downregulation of β-catenin-mediated Cyclin D1 Transcription: One study has suggested that the cytotoxic effects of these compounds may be attributed to the downregulation of Cyclin D1 transcription, which is mediated by β-catenin.[1][8] Cyclin D1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of halogenated benzothiadiazine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, 22Rv1, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Halogenated benzothiadiazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzothiadiazine derivatives in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: Kinase Inhibition Assay (VEGFR2)
This protocol is designed to assess the inhibitory activity of the compounds against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Halogenated benzothiadiazine derivatives
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the following components in order: kinase buffer, the test compound at various concentrations, VEGFR2 kinase, and the substrate peptide.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Luminescence Measurement: Incubate at room temperature for 10 minutes and measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially targeted by halogenated benzothiadiazine derivatives and a general workflow for their preclinical evaluation.
Caption: VEGF Signaling Pathway Inhibition.
References
- 1. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Evaluating Benzothiadiazine Effects on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for the characterization of benzothiadiazine compounds and their modulatory effects on various ion channels. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and signaling pathways.
Introduction to Benzothiadiazines and Ion Channel Modulation
Benzothiadiazines are a class of heterocyclic compounds known for their diverse pharmacological activities.[1][2][3][4][5] A significant area of research focuses on their ability to modulate the function of ion channels, which are crucial for cellular excitability and signaling.[1][2][4][6] Notably, certain benzothiadiazine derivatives act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, enhancing glutamatergic neurotransmission by reducing receptor desensitization.[1][2] Others have been shown to interact with voltage-gated potassium channels, such as those in the KCNQ family.[6][7] The patch-clamp technique is the gold standard for investigating these interactions, offering high-resolution recording of ion channel activity at the single-channel or whole-cell level.[8][9][10]
Data Presentation: Quantitative Effects of Benzothiadiazines on Ion Channels
The following tables summarize the quantitative effects of representative benzothiadiazine derivatives on specific ion channels as determined by patch-clamp studies.
Table 1: Effects of Benzothiadiazines on AMPA Receptor-Mediated Currents
| Compound | Preparation | Parameter | Value | Reference |
| Cyclothiazide | Cultured Neurons | Potentiation of steady-state currents (EC50) | 10.0 +/- 2.5 µM | [1] |
| Cyclothiazide | Cultured Neurons | Increase in τ on (EC50) | 42.1 +/- 4.5 µM | [1] |
| Cyclothiazide | Cultured Neurons | Increase in τ off (EC50) | 31.6 +/- 4.5 µM | [1] |
| Cyclothiazide | Hippocampal Slices (CA1) | Prolongation of e.p.s.c. decay time constant (EC50) | 35.7 +/- 6.5 µM | [1] |
| IDRA21 | HEK293 cells (GluA1) | Potentiation of currents | Higher efficacy than GluA2 | [2] |
| Compound 2 (c2) | HEK293 cells (GluA1) | Potentiation of currents | Higher efficacy than GluA2 | [2] |
Table 2: Effects of Benzothiadiazines on Kainate Receptor-Mediated Currents
| Compound | Preparation | Parameter | Potency | Efficacy | Reference |
| IDRA21 | HEK293 cells (GluK2) | Potentiation of currents | High micromolar range | Maximum in GluK2 expressing cells | [2] |
| Compound 2 (c2) | HEK293 cells (GluK2) | Potentiation of currents | High micromolar range | Maximum in GluK2 expressing cells | [2] |
Experimental Protocols
This section provides detailed methodologies for performing patch-clamp experiments to assess the impact of benzothiadiazines on ion channel function.
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor Currents
This protocol is designed to measure the effect of benzothiadiazine compounds on AMPA receptor-mediated currents in cultured neurons or transfected cell lines.
1. Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical) or HEK293 cells transiently transfected with the desired AMPA receptor subunits.
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Use cells at an appropriate confluency and time in culture for optimal receptor expression and health.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm. Note: Cesium is used to block potassium channels.
-
Agonist and Modulator Solutions: Prepare stock solutions of glutamate or AMPA and the benzothiadiazine compound in a suitable solvent (e.g., DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[11]
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a target cell with the patch pipette while applying positive pressure.[8][11]
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[8]
-
After establishing a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[8]
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.
-
Apply the agonist (e.g., 1 mM glutamate) for a short duration (e.g., 1-2 ms) using a rapid application system to evoke a current.
-
After obtaining a stable baseline response, co-apply the benzothiadiazine compound with the agonist and record the changes in the current amplitude, decay kinetics, and steady-state current.
-
Perform concentration-response experiments to determine the EC50 for the modulatory effect.
Protocol 2: Perforated Patch-Clamp Recording for KCNQ Channel Activity
This protocol is suitable for studying the modulation of voltage-gated potassium channels like KCNQ, as it preserves the intracellular signaling environment.
1. Cell Preparation:
-
Use cell lines stably expressing the KCNQ channel subunits of interest (e.g., KCNQ2/Q3) or primary neurons known to express these channels.
-
Plate cells on glass coverslips.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
-
Perforating Agent: Prepare a stock solution of Amphotericin B or Gramicidin in DMSO. Back-fill the pipette tip with the internal solution and then fill the rest of the pipette with the internal solution containing the perforating agent (e.g., 240 µg/mL Amphotericin B).
3. Patch-Clamp Recording:
-
Follow the steps for pipette fabrication and approaching the cell as described in Protocol 1.
-
Form a gigaohm seal.
-
Monitor the access resistance. It will gradually decrease as the perforating agent incorporates into the membrane patch. The recording can begin when the access resistance is stable and sufficiently low (e.g., < 20 MΩ).
-
Use a voltage-step protocol to elicit KCNQ currents. For example, from a holding potential of -80 mV, apply depolarizing steps from -60 mV to +40 mV in 10 mV increments.
-
Record baseline currents and then perfuse the bath with the benzothiadiazine compound at various concentrations.
-
Analyze the changes in current amplitude, activation kinetics, and voltage-dependence of activation.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Patch-Clamp Recording
Caption: General workflow for a patch-clamp experiment.
Signaling Pathway of Benzothiadiazine Modulation of AMPA Receptors
Caption: Benzothiadiazine modulation of AMPA receptors.
References
- 1. Interactions of 2,3-benzodiazepines and cyclothiazide at AMPA receptors: patch clamp recordings in cultured neurones and area CA1 in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-term potentiation alters the modulator pharmacology of AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of diuretic and non-diuretic benzothiadiazine and of structurally related diuretic drugs on active ion transport and contractility in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KCNQ potassium channels: physiology, pathophysiology, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes: Fluorescence-Based Calcium Assay for AMPA Receptor Potentiation
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+-Permeable AMPA Receptors Induce Phosphorylation of cAMP Response Element-Binding Protein through a Phosphatidylinositol 3-Kinase-Dependent Stimulation of the Mitogen-Activated Protein Kinase Signaling Cascade in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclothiazide modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. researchgate.net [researchgate.net]
In Vivo Pharmacokinetic Profile of Benzothiadiazine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo pharmacokinetic profile of benzothiadiazine analogs, a class of compounds with diverse therapeutic potential, including diuretic, antihypertensive, antiviral, and anticancer activities.[1] The information presented here is intended to guide researchers in designing and conducting preclinical pharmacokinetic studies for novel benzothiadiazine derivatives.
Summary of Pharmacokinetic Data
Table 1: In Vivo Pharmacokinetic Parameters of Benzothiadiazine Analog S-63 in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Animal Model | Reference |
| S-63 | 50 | Oral | 1250 | 2.0 | 7850 | 4.5 | 29.2 | Sprague-Dawley Rat | [2] |
| Analog B | 50 | Oral | 980 | 2.5 | 6100 | 5.2 | 21.5 | Sprague-Dawley Rat | Hypothetical |
| Analog C | 50 | Oral | 1520 | 1.5 | 9500 | 3.8 | 35.1 | Sprague-Dawley Rat | Hypothetical |
Note: Data for Analogs B and C are hypothetical and included for illustrative purposes to showcase a comparative data structure.
Experimental Protocols
Detailed methodologies for key experiments in determining the in vivo pharmacokinetic profile of benzothiadiazine analogs are outlined below. These protocols are based on established practices in preclinical drug development.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats (200-250 g) are a commonly used model for pharmacokinetic studies.[3]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Formulation and Administration
-
Formulation: The benzothiadiazine analog should be formulated in a suitable vehicle for administration. A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, the compound may be dissolved in a solution of saline, ethanol, and polyethylene glycol 400.
-
Dose: The dose will depend on the potency and toxicity of the compound, determined from prior in vitro and in vivo studies. A typical oral dose for a screening study might be 50 mg/kg.[2]
-
Administration:
-
Oral (p.o.): Administer the formulation via oral gavage using a suitable gavage needle.
-
Intravenous (i.v.): Administer the formulation as a bolus injection into the tail vein.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Urine and Feces Collection (for excretion studies):
-
House animals in metabolic cages to allow for the separate collection of urine and feces.
-
Collect samples at specified intervals over a 24 or 48-hour period.
-
Measure the volume of urine and the weight of the feces.
-
Store samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[4]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Agilent 1260 Infinity LC or equivalent.[5]
-
Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Flow Rate: 0.35 mL/min.[5]
-
Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Pharmacokinetic Data Analysis
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Signaling Pathway (Hypothetical Mechanism of Action)
Benzothiadiazine analogs have a wide range of biological targets. For instance, some act as diuretics by inhibiting the Na+-Cl- symporter in the distal convoluted tubule of the kidney, while others have shown activity as PI3Kδ inhibitors in cancer cells.[2] The following diagram illustrates a simplified, hypothetical signaling pathway relevant to the anticancer activity of a PI3Kδ-inhibiting benzothiadiazine analog.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the peripheral benzodiazepine receptor antagonist, PK 11195, in rats. The effect of dose and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. agilent.com [agilent.com]
Application Note & Protocols: Comprehensive Analytical Characterization of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methodologies essential for the comprehensive characterization of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, a core heterocyclic scaffold found in diuretic and antihypertensive agents such as Bendroflumethiazide.[1][2] The protocols outlined herein are designed to ensure the identity, purity, and stability of this class of compounds, aligning with rigorous scientific and regulatory standards. This guide delves into the practical application and theoretical underpinnings of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each section offers not just a procedural walkthrough but also the scientific rationale behind the experimental choices, empowering researchers to generate robust and reliable data.
Introduction: The Analytical Imperative for Benzothiadiazine Dioxides
The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][3] The efficacy and safety of pharmaceuticals containing this moiety are intrinsically linked to their chemical integrity. Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental component of the drug discovery and development process. This guide provides a framework for the systematic characterization of this compound, ensuring that its identity is unequivocally confirmed, its purity profile is accurately determined, and its stability under various conditions is well-understood.
The selection of analytical techniques is driven by the need to probe different aspects of the molecule's structure and behavior. Chromatography separates the principal compound from impurities, mass spectrometry provides precise mass information, NMR spectroscopy elucidates the detailed molecular structure, and UV-Vis spectrophotometry offers a straightforward method for quantification. The integration of these techniques provides a comprehensive analytical picture, which is critical for regulatory submissions and for ensuring the consistency of drug substance and product quality.
Chromatographic Analysis: The Cornerstone of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of this compound and its derivatives. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from process-related impurities, degradation products, and enantiomers.
Expertise & Experience: Causality in Method Development
The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the moderately polar nature of the benzothiadiazine dioxide core. A C18 column is typically the first choice due to its versatility and robustness. The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is standard. The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. For instance, a slightly acidic mobile phase (pH ~2.0-3.0) can suppress the ionization of acidic protons, leading to sharper peaks and better resolution.[4][5] The use of low-actinic glassware is recommended to protect light-sensitive samples.[6]
Authoritative Grounding: Pharmacopeial Standards
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide established methods for the analysis of related compounds like Bendroflumethiazide.[7][8][9] These monographs serve as an authoritative starting point for method development and validation. The USP monograph for Bendroflumethiazide tablets, for example, specifies an HPLC method for assay and identification.[10][11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be stability-indicating, meaning it can resolve the active compound from its potential degradation products.
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Reference standard of this compound
-
Low-actinic glassware
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (40:60, v/v), adjusted to pH 2.0 with orthophosphoric acid.[12] | Provides good resolution and peak shape for the analyte and its impurities. |
| Flow Rate | 1.0 mL/min | Ensures adequate separation within a reasonable run time. |
| Column Temp. | 35 °C[9] | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 270 nm[6][13] | Wavelength of maximum absorbance for the benzothiadiazine chromophore. |
| Injection Vol. | 20 µL[9][10] | Standard volume for good sensitivity and peak shape. |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.[6]
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in methanol to prepare a stock solution. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%, and the tailing factor should be not more than 2.0.[6]
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the percentage purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Mass Spectrometry: Unambiguous Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound and its metabolites or degradation products. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for separation and identification in complex matrices.
Expertise & Experience: Ionization and Fragmentation
Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically produces a prominent protonated molecule [M+H]+.[14] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, generating a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation pathways often involve the cleavage of the side chains and the benzothiadiazine ring, providing valuable structural information.
Experimental Protocol: LC-MS/MS for Identification
Objective: To confirm the identity of this compound and characterize its fragmentation pattern.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Orbitrap) with an ESI source
-
C18 reversed-phase column
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
LC Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water[15] |
| Mobile Phase B | 0.1% Formic acid in methanol[15] |
| Gradient | A suitable gradient to elute the analyte |
| Flow Rate | 0.3 mL/min[15] |
| Injection Volume | 5 µL[15] |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive[15] |
| Scan Mode | Full scan (for parent ion) and product ion scan (for fragmentation) |
| Collision Energy | Optimized for fragmentation of the parent ion |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in the initial mobile phase composition.
-
Analysis: Infuse the sample into the mass spectrometer or inject it into the LC-MS system.
-
Data Acquisition: Acquire full scan mass spectra to identify the protonated molecule [M+H]+. For Bendroflumethiazide (C15H14F3N3O4S2), the expected m/z would be approximately 422.04.[16]
-
Fragmentation Analysis: Perform a product ion scan on the [M+H]+ ion to obtain the MS/MS spectrum.
-
Data Interpretation: Analyze the fragmentation pattern to confirm the structure.
NMR Spectroscopy: Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Expertise & Experience: Solvent Choice and Spectral Interpretation
The choice of solvent is crucial for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for benzothiadiazine derivatives due to its excellent solubilizing power. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the heterocyclic ring, and any substituents. The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain detailed structural information and confirm the identity of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and integration of the signals to assign the structure.
UV-Vis Spectrophotometry: A Simple Quantification Tool
UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the quantification of this compound in bulk drug and dosage forms.
Authoritative Grounding: Application in Dissolution Testing
This technique is widely used in dissolution testing of tablet formulations as described in pharmacopeias.[6][11] The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Protocol: UV-Vis Assay
Objective: To determine the concentration of this compound in a solution.
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Methanol (UV grade)
-
Reference standard
-
Sample
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard in methanol and scan it across the UV range (e.g., 200-400 nm) to determine the λmax, which is typically around 271 nm.[6]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample of an unknown concentration. Measure its absorbance at the λmax.
-
Concentration Determination: Determine the concentration of the sample using the equation of the line from the calibration curve.
Visualization of Analytical Workflow
The following diagram illustrates a comprehensive analytical workflow for the characterization of this compound.
Caption: Comprehensive analytical workflow for characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols and insights provided in this application note offer a robust framework for researchers and scientists in the pharmaceutical industry. By integrating chromatographic, spectrometric, and spectroscopic techniques, a comprehensive and reliable analytical profile of this important heterocyclic compound can be established, supporting its development from discovery to market.
References
- Oueslati, F., Slouma, R., Halabi, N., Safta, F., & Loueslati, M. H. (n.d.). Detection of bendroflumethiazide metabolites in human urine using liquid chromatography-tandem mass spectrometry: application to urinary excretion study. Recent Advances in Doping Analysis (20).
- Taylor & Francis Online. (n.d.). Determination and Quantitation of Bendroflumethiazide and Its Degradation Products Using HPLC.
- (n.d.).
- Semantic Scholar. (n.d.).
- Scribd. (n.d.). Bendroflumethiazide Tablets Assay Guide.
- Sumaltha, S. V. S., Bharathi, D., Tamminana, R., Rao, P. S., Kamala, P., & Rudraraju, R. R. (2023). A Particular Separation Method Development and Validation of Nadolol and Bendroflumethiazide by using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 14(4).
- ResearchGate. (n.d.).
- mzCloud. (2015, January 15). Bendroflumethiazide.
- Barnes, A. R., & Nash, S. (1994). Stability of bendrofluazide in a low-dose extemporaneously prepared capsule. Journal of Clinical Pharmacy and Therapeutics, 19(2), 89–93.
- (n.d.). Bendroflumethiazide Tablets.
- ElectronicsAndBooks. (n.d.).
- (n.d.). USP Monographs: Bendroflumethiazide. USP29-NF24.
- Sigma-Aldrich. (n.d.). Bendroflumethiazide EP Reference Standard CAS 73-48-3.
- (n.d.). USP Monographs: Bendroflumethiazide Tablets. USP29-NF24.
- PubChem. (n.d.). Bendroflumethiazide.
- electronic medicines compendium (emc). (2024, October 14). Bendroflumethiazide 2.5mg Tablets - Summary of Product Characteristics (SmPC).
- (2025, February 13). Bendroflumethiazide USP 2025.
- eDrug. (2016, September 22). Bendroflumethiazide.
- Veeprho. (n.d.). Bendroflumethiazide Working Standard (Secondary Reference Standard) | CAS 73-48-3.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Pharmaffiliates. (n.d.). Bendroflumethiazide-Impurities.
- Journal of Research in Chemistry. (n.d.).
- MedchemExpress.com. (n.d.). Bendroflumethiazide (Bendrofluazide) | Diuretic.
- precisionFDA. (n.d.). BENDROFLUMETHIAZIDE.
- ResearchGate. (n.d.). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides.
- Wikipedia. (n.d.). Benzothiadiazine.
- ResearchGate. (n.d.). Development and Validation - an LC Method for the Determination - of Bendroflumethiazide in Human Plasma.
- Wikipedia. (n.d.). Bendroflumethiazide.
- PubChem. (n.d.). 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide.
- (2022). Bendroflumethiazide Tablets – BP 2022.
- ResearchGate. (n.d.).
- JBINO. (2017). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC ESTIMATION OF HYDROCHLOROTHIAZIDE IN BULK AND TABLET DOSAGE FORM USING AREA.
-
ResearchGate. (n.d.). Synthesis of 2H-benzo[e][4][14][17]thiadiazin-3(4H)-one 1,1-dioxides 2a-2t.
- (2013, February 27). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form.
- (n.d.). developing and validating a stability-indicating uv-vis nanodrop 2000c method for the simultaneous determination of the anti-hypertensive drug hydrochlorothiazide (hctz) in both bulk and tablet dosage forms.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. Bendroflumethiazide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bendroflumethiazide Tablets [drugfuture.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Bendroflumethiazide EP Reference Standard CAS 73-48-3 Sigma Aldrich [sigmaaldrich.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. scribd.com [scribd.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. benchchem.com [benchchem.com]
- 16. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. [PDF] Detection of bendroflumethiazide metabolites in human urine using liquid chromatography-tandem mass spectrometry : application to urinary excretion study | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Developing Benzothiadiazine Derivatives as K(ATP) Channel Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of benzothiadiazine derivatives as ATP-sensitive potassium (K(ATP)) channel agonists. This class of compounds holds significant therapeutic potential for conditions such as hypertension and other disorders related to smooth muscle contractility and insulin secretion.
Introduction
ATP-sensitive potassium (K(ATP)) channels are crucial links between the metabolic state of a cell and its electrical excitability. These channels are found in various tissues, including pancreatic β-cells, vascular smooth muscle, and cardiac muscle. Benzothiadiazine dioxides are a class of organic compounds that have been extensively studied as K(ATP) channel openers. By activating these channels, they cause hyperpolarization of the cell membrane, which in turn leads to a variety of physiological effects depending on the tissue type. In vascular smooth muscle, this results in relaxation and vasodilation, making these compounds promising candidates for antihypertensive therapies. Conversely, in pancreatic β-cells, opening K(ATP) channels inhibits insulin secretion, an effect that can be harnessed for treating hyperinsulinemic hypoglycemia but also necessitates careful screening for tissue selectivity to avoid unwanted glycemic effects in other applications.
The development of tissue-selective benzothiadiazine derivatives is a key objective. Structure-activity relationship (SAR) studies have shown that substitutions at the 3, 6, and 7-positions of the 4H-1,2,4-benzothiadiazine 1,1-dioxide core strongly influence both potency and selectivity. For instance, certain substitutions can confer selectivity for the vascular smooth muscle K(ATP) channels (composed of Kir6.1/SUR2B subunits) over the pancreatic β-cell channels (Kir6.2/SUR1).
Quantitative Data Summary
The following table summarizes the biological activity of representative benzothiadiazine derivatives. The data is presented to allow for easy comparison of the compounds' potency in inducing vasorelaxation and inhibiting insulin secretion, thereby indicating their tissue selectivity.
| Compound ID | Structure | Assay Type | Tissue/Cell Line | Endpoint | Potency (EC50/IC50) |
| BPDZ 73 | 7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide | Vasorelaxation | Rat Aorta Rings | Relaxation | ~1 µM |
| Insulin Secretion | Rat Pancreatic Islets | Inhibition | >10 µM | ||
| BPDZ 259 | 6-chloro-7-fluoro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide | Insulin Secretion | Rat Pancreatic Islets | Inhibition | Potent Inhibitor |
| 11a | 3-alkylamino-7-pentyl-4H-1,2,4-benzothiadiazine 1,1-dioxide | Vasorelaxation | Rat Aorta Rings | Relaxation | Marked Activity |
| Insulin Secretion | Rat Pancreatic Islets | Inhibition | Low Activity | ||
| 19e | 6-chloro-3-cyclobutylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide | K(ATP) Channel Current | HEK293 cells (human SUR1/Kir6.2) | Activation | 80 nM |
| 25b | 8-Chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide | K(ATP) Channel Opening | Insulin-secreting cells | Activation | Confirmed Opener |
Signaling Pathways and Experimental Workflows
K(ATP) Channel Activation and Downstream Signaling in Vascular Smooth Muscle
The activation of K(ATP) channels in vascular smooth muscle cells by benzothiadiazine derivatives initiates a signaling cascade that leads to vasorelaxation. The following diagram illustrates this pathway.
Experimental Workflow for Developing Benzothiadiazine K(ATP) Channel Agonists
The development of novel benzothiadiazine derivatives as K(ATP) channel agonists follows a structured workflow from initial design to preclinical evaluation. This diagram outlines the key stages of this process.
Experimental Protocols
Protocol 1: Assessment of Vasorelaxant Activity in Isolated Rat Aortic Rings
This protocol details the procedure for evaluating the vasorelaxant effects of benzothiadiazine derivatives on isolated rat thoracic aorta.
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Test compounds (benzothiadiazine derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
2. Procedure:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the bath solution every 15-20 minutes.
-
After equilibration, induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add the test compounds in a cumulative manner at increasing concentrations.
-
Record the relaxation response as a percentage of the PE-induced contraction.
-
A vehicle control (DMSO) should be run in parallel.
3. Data Analysis:
-
Calculate the percentage of relaxation for each concentration of the test compound.
-
Construct concentration-response curves and determine the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).
Protocol 2: Measurement of Insulin Secretion from Isolated Rat Pancreatic Islets
This protocol describes the methodology for assessing the inhibitory effect of benzothiadiazine derivatives on glucose-stimulated insulin secretion (GSIS) from isolated rat pancreatic islets.
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Collagenase P
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory)
-
Test compounds (benzothiadiazine derivatives)
-
Ficoll-Paque or similar density gradient medium
-
Insulin ELISA kit
-
CO2 incubator (37°C, 5% CO2)
2. Procedure:
-
Islet Isolation:
-
Anesthetize the rat and perform a laparotomy.
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.
-
Excise the distended pancreas, incubate it at 37°C for 10-15 minutes, and then mechanically disrupt the tissue.
-
Purify the islets from the digested tissue using a density gradient centrifugation (e.g., Ficoll).
-
Hand-pick the islets under a stereomicroscope.
-
-
Insulin Secretion Assay:
-
Culture the isolated islets overnight in RPMI-1640 medium.
-
Pre-incubate groups of 5-10 size-matched islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing 16.7 mM glucose, with or without the test compounds at various concentrations.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to determine the total insulin content.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
3. Data Analysis:
-
Express the secreted insulin as a percentage of the total insulin content.
-
Calculate the inhibition of glucose-stimulated insulin secretion for each concentration of the test compound.
-
Determine the IC50 values (the concentration of the compound that causes 50% inhibition of GSIS).
Application Notes and Protocols: Benzothiadiazine Derivatives as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzothiadiazine derivatives as potent inhibitors of aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications. This document includes a summary of their inhibitory activity, detailed experimental protocols for assessing their efficacy, and visual representations of the relevant biological pathway and experimental workflows.
Introduction to Aldose Reductase and Benzothiadiazine Inhibitors
Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[1] This accumulation induces osmotic stress and is a major contributor to the long-term complications of diabetes, including neuropathy, nephropathy, retinopathy, and cataracts.[1] Consequently, the inhibition of aldose reductase is a primary therapeutic strategy for mitigating these debilitating conditions.[1][2]
Benzothiadiazine derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs).[2] These heterocyclic compounds have been the subject of extensive research, leading to the development of derivatives with high potency and selectivity for aldose reductase 2 (ALR2) over the related enzyme aldehyde reductase (ALR1).[3][4] Poor selectivity can lead to undesirable side effects, making the development of selective inhibitors a critical goal in drug discovery.[4][5]
Data Presentation: Inhibitory Activity of Benzothiadiazine Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected benzothiadiazine derivatives against aldose reductase. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity and are a key indicator of a compound's potency.
| Compound ID | Modification | IC50 (nM) | Selectivity for ALR2 over ALR1 | Reference |
| Series 1 | C7-dimethylcarbamoyl | 2.80 - 45.13 (range for series) | Excellent | [3] |
| C7-diethylcarbamoyl | " | Excellent | [3] | |
| Compound 15c | Carbonyl at 3-position of thiadiazine ring | 33.19 | ~16,109-fold | [4][5] |
| Compound 8a | Phenolic 4-hydroxyl at N2-styryl side chain | 94 | Potent and Selective | [6] |
| Compound 7a | Nitro derivative | 4,600 | Significant | [7] |
Signaling Pathway: The Polyol Pathway
The diagram below illustrates the polyol pathway and the central role of aldose reductase in the development of diabetic complications. Under hyperglycemic conditions, excess glucose is shunted into this pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor.[1][4] The subsequent accumulation of sorbitol and the depletion of NADPH contribute to cellular stress and the pathology of diabetic complications.[1]
Caption: The Polyol Pathway and its role in diabetic complications.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This protocol describes a generalized method for determining the in vitro inhibitory activity of benzothiadiazine derivatives against aldose reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by the enzyme.[1][8]
Materials and Reagents:
-
Purified or recombinant aldose reductase enzyme[8]
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)[8]
-
DL-glyceraldehyde (or other suitable substrate)[8]
-
Aldose Reductase Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA)[9]
-
Test benzothiadiazine derivatives
-
Positive control (e.g., Epalrestat or Quercetin)[1]
-
Vehicle control (e.g., 1% DMSO in assay buffer)[8]
-
Microplate reader or UV-Vis spectrophotometer capable of reading at 340 nm[1]
Procedure:
-
Enzyme Preparation: If not using a commercial enzyme, aldose reductase can be purified from sources such as rat lenses.[1] This typically involves homogenization of the tissue in an appropriate buffer, followed by centrifugation to obtain a crude enzyme extract in the supernatant.[1] The protein concentration should be determined using a standard method like the Bradford assay.[1]
-
Assay Plate/Cuvette Preparation:
-
Add 170 µL of Aldose Reductase Assay Buffer to each well of a 96-well microplate.[8]
-
Add 10 µL of various concentrations of the test benzothiadiazine derivative solution to the appropriate wells.[8] Include wells for a positive control and a vehicle control (containing no inhibitor).[8]
-
Add 10 µL of the Aldose Reductase Enzyme Solution to all wells except for the blank (add 10 µL of assay buffer to the blank).[8]
-
Pre-incubate the plate at 37°C for 10-15 minutes.[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the NADPH solution (to a final concentration of 0.2 mM) and 10 µL of the substrate solution (e.g., 4.7 mM DL-glyceraldehyde) to each well.[8] The total reaction volume will be 200 µL.[8]
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for a period of 10-20 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each well.[8]
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Evaluation in a Diabetic Animal Model
For promising lead compounds, in vivo studies are essential to evaluate their efficacy in a biological system. A common model is the streptozotocin (STZ)-induced diabetic rat.[4][5]
General Protocol Outline:
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin.
-
Animal Grouping: The diabetic animals are divided into several groups: a diabetic control group, a positive control group (treated with a known ARI like Epalrestat), and test groups treated with different doses of the benzothiadiazine derivative.[4] A non-diabetic control group is also included.
-
Drug Administration: The test compounds are typically administered orally on a daily basis for a specified period.
-
Efficacy Assessment: At the end of the treatment period, various parameters are measured to assess the compound's effectiveness in mitigating diabetic complications. These can include:
-
Nerve Conduction Velocity: To assess improvements in diabetic neuropathy.[4][5]
-
Sorbitol Accumulation: Measurement of sorbitol levels in tissues like the sciatic nerve to confirm the inhibition of the polyol pathway.[4][5]
-
Biochemical Parameters: Monitoring of blood glucose levels and other relevant markers.
-
Histopathological Examination: Analysis of tissues from the eyes, kidneys, and nerves to observe any protective effects at the cellular level.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and evaluation of novel benzothiadiazine derivatives as aldose reductase inhibitors.
Caption: A generalized workflow for the development of aldose reductase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Effect of C7 modifications on benzothiadiazine-1,1-dioxide derivatives on their inhibitory activity and selectivity toward aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzothiadiazine Dioxide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiadiazine dioxides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common challenges that can lead to suboptimal results in benzothiadiazine dioxide synthesis.
Issue 1: Low or No Product Yield
Q1: I am getting a low yield or no desired product in my reaction. What are the potential causes and how can I improve it?
Low yields are a frequent issue in organic synthesis. The root cause can often be traced to reaction conditions, starting material quality, or the chosen synthetic route.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, base, or catalyst may not be ideal for your specific substrates.
-
Solution: A systematic optimization of reaction conditions is recommended. For instance, in the visible-light mediated synthesis of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides, the choice of base and solvent can significantly impact the yield.[1] Similarly, for intramolecular aza-Wittig reactions, screening different solvents and bases can be crucial.[2]
-
-
Inefficient Cyclization: The final ring-closing step is critical and can be a bottleneck in the synthesis.
-
Solution: Ensure that the conditions are favorable for cyclization. For example, in the synthesis of 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides via an intramolecular aza-Wittig reaction, heating is required for the cyclization to proceed from the iminophosphorane intermediate.[2]
-
-
Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction and lead to low yields.
-
Solution: Ensure the purity of your starting materials, such as o-aminobenzenesulfonamides or o-azidobenzenesulfonamides, through appropriate purification techniques like recrystallization or chromatography.
-
-
Moisture or Air Sensitivity: Some reactions, particularly those involving organometallic reagents like in ortho-lithiation, are sensitive to moisture and atmospheric oxygen.
-
Solution: Employ anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Side Products and Impurities
Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
The formation of side products is a common challenge that complicates purification and reduces the yield of the desired benzothiadiazine dioxide.
Potential Side Reactions and Solutions:
-
Incomplete Reaction: Unreacted starting materials are a common impurity.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the reaction goes to completion. If the reaction stalls, consider increasing the reaction time or temperature.
-
-
Formation of Intermediates: In some cases, stable intermediates may accumulate. For example, in the intramolecular aza-Wittig reaction, the iminophosphorane intermediate can be isolated if the reaction is not heated sufficiently.[2]
-
Solution: Adjust the reaction conditions (e.g., increase temperature) to promote the conversion of the intermediate to the final product.
-
-
Positional Isomers or Ring-Opened Products: Depending on the synthetic route, the formation of positional isomers or hydrolysis of the heterocyclic ring can occur.[3]
-
Solution: Careful control of reaction conditions, such as pH and temperature, can minimize the formation of these byproducts. Purification techniques like column chromatography or recrystallization can be used to separate the desired product from these impurities.[3]
-
Issue 3: Product Purification Challenges
Q3: I am having difficulty purifying my benzothiadiazine dioxide product. What are some effective purification strategies?
Effective purification is essential to obtain a high-purity product for subsequent applications.
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities. A range of solvent systems (e.g., ethyl acetate/hexane) can be employed.[4]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be an effective method.
-
Acid-Base Extraction: If the benzothiadiazine dioxide has acidic or basic functional groups, an acid-base extraction can be used to separate it from neutral impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing benzothiadiazine dioxides?
Several synthetic methodologies have been developed for the synthesis of benzothiadiazine dioxides. Some of the most common include:
-
Condensation Reactions: The condensation of o-aminobenzenesulfonamides with reagents like urea or isocyanates at elevated temperatures is a classical approach.[2]
-
Ortho-Lithiation: This method allows for the synthesis of a variety of substituted benzothiadiazine dioxides by directed lithiation of a benzene ring followed by reaction with a sulfur-containing electrophile and subsequent cyclization.[5][6]
-
Intramolecular Aza-Wittig Reaction: This approach involves the reaction of o-azidobenzenesulfonamides to form an iminophosphorane intermediate which then undergoes an intramolecular cyclization to yield the benzothiadiazine dioxide ring system.[2][7]
-
Visible Light-Mediated Synthesis: A more recent and greener approach utilizes visible light to promote the synthesis of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides from o-aminobenzenesulfonamide and aldehydes under mild conditions.[1]
Q2: How do I choose the best synthetic route for my target benzothiadiazine dioxide?
The choice of synthetic route depends on several factors, including:
-
Desired Substitution Pattern: Some routes are more amenable to the introduction of specific substituents than others. For example, the ortho-lithiation method is well-suited for creating a variety of substitution patterns on the benzene ring.[5][6]
-
Availability of Starting Materials: The accessibility and cost of the required starting materials can influence the choice of method.
-
Reaction Conditions: Some methods require harsh conditions (e.g., high temperatures, strong bases), while others are milder. The visible-light mediated synthesis, for example, operates at room temperature.[1][8]
-
Scalability: If you need to synthesize a large quantity of the compound, the scalability of the chosen route is an important consideration.
Q3: Are there any specific safety precautions I should take when synthesizing benzothiadiazine dioxides?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards may be associated with the reagents used in a particular synthetic route. For example:
-
Organolithium Reagents (e.g., n-BuLi): These are highly reactive and pyrophoric and must be handled under an inert atmosphere.
-
Azide Compounds: Organic azides can be explosive and should be handled with care.
-
Strong Acids and Bases: These are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment of your experimental procedure.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxide via Intramolecular Aza-Wittig Reaction.[2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | Reflux | 10 | 0 (only iminophosphorane intermediate) |
| 2 | Toluene | Reflux | 8 | 65 |
| 3 | Xylene | 135 | 8 | 85 |
| 4 | DCB | 135 | 8 | 92 |
Table 2: Optimization of a One-Step Procedure for the Synthesis of a Benzothiadiazine 1,1-dioxide Derivative.[2]
| Entry | Base | Yield (%) |
| 1 | Et₃N | 78 |
| 2 | Cs₂CO₃ | 72 |
| 3 | K₂CO₃ | 65 |
| 4 | DIPEA | 69 |
Table 3: Scope of Visible-Light Mediated Synthesis of 3-Substituted 2H-1,2,4-Benzothiadiazine 1,1-dioxides with Various Aldehydes.[1]
| Product | Aldehyde Substituent | Yield (%) |
| 1b | 4-OCH₃ | 90 |
| 1c | 4-CH₃ | 85 |
| 1d | 3-OCH₃ | 94 |
| 1e | 2,4-di-OCH₃ | 99 |
| 1f | 4-tBu | 74 |
| 1g | 4-NO₂ | 50 |
| 1h | 2-NO₂ | 43 |
| 1i | 4-CN | 55 |
| 1j | 4-Br | 49 |
| 1k | 4-F | 88 |
| 1n | Aliphatic (Heptanal) | 77 |
| 1o | α,β-unsaturated (Cinnamaldehyde) | 95 |
| 1p | Heterocyclic (Pyridine-2-carboxaldehyde) | 67 |
| 1q | Heterocyclic (Thiophene-2-carboxaldehyde) | 53 |
Experimental Protocols
Protocol 1: General Procedure for the Visible-Light Mediated Synthesis of 3-Substituted 2H-1,2,4-Benzothiadiazine 1,1-dioxides.[1]
-
To a reaction vessel, add o-aminobenzenesulfonamide (1.0 equiv), the corresponding aldehyde (2.0 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add anhydrous ethanol (0.1 M) and 3 Å molecular sieves.
-
Seal the vessel and place it under an O₂ atmosphere.
-
Irradiate the mixture with blue LEDs (450 nm) at 20 °C overnight.
-
Upon completion, monitor the reaction by TLC.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxides via Intramolecular Aza-Wittig Reaction.[2]
-
Convert the starting o-azidobenzenesulfonic acid to the corresponding sulfonyl chloride.
-
React the sulfonyl chloride with the appropriate amine to obtain the 2-azido-N-substituted benzenesulfonamide.
-
React the sulfonamide with ethyl carbonochloridate to afford the corresponding amide derivative.
-
Dissolve the amide derivative in a suitable solvent (e.g., DCB).
-
Add triphenylphosphine (1.5 equiv).
-
Heat the reaction mixture at 135 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the product.
Protocol 3: General Procedure for the Synthesis of 4-Aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides via Ortho-Lithiation.[5][6]
-
Protect the carbonyl group of the starting benzophenone as a 1,3-dioxolane.
-
Perform an ortho-lithiation of the protected benzophenone using an organolithium reagent (e.g., n-BuLi) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C) under an inert atmosphere.
-
Trap the resulting aryllithium species with sulfur dioxide, followed by treatment with sulfuryl chloride to form the sulfonyl chloride.
-
Hydrolyze the 1,3-dioxolane protecting group under acidic conditions.
-
Cyclize the resulting 2-aroylbenzenesulfonyl chloride with hydrazine monohydrate to yield the final product.
-
Purify the product by appropriate methods.
Visualizations
Caption: General experimental workflow for benzothiadiazine dioxide synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible light-mediated synthesis of quinazolinones and benzothiadiazine-1,1-dioxides utilizing aliphatic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Low Quality Starting Materials: Impurities in the 2-aminobenzenesulfonamide can interfere with the reaction. 3. Incorrect Reaction Temperature: The reaction may not have reached the necessary temperature for activation. | 1. Catalyst Management: Use a fresh batch of catalyst and store it under inert conditions. Consider catalyst activation procedures if applicable. 2. Starting Material Purity: Recrystallize or purify the 2-aminobenzenesulfonamide before use. Verify its purity via melting point or spectroscopic methods. 3. Temperature Optimization: Monitor the internal reaction temperature closely. Gradually increase the temperature in small increments (5-10 °C) to find the optimal condition without decomposing the product. |
| Low Yield | 1. Suboptimal Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time. 2. Inefficient Cyclization: The key cyclization step may be slow or reversible under the current conditions. 3. Side Reactions: Formation of polymeric or other side products can consume starting materials. | 1. Time Course Study: Run small-scale reactions and analyze aliquots at different time points (e.g., 1h, 2h, 4h, 8h) by TLC or LC-MS to determine the optimal reaction time. 2. Catalyst and Solvent Screening: Experiment with different catalysts (e.g., Lewis acids, Brønsted acids) and high-boiling point aprotic solvents (e.g., DMF, DMSO, sulfolane) to improve the rate and efficiency of the cyclization. 3. Control of Stoichiometry: Ensure precise stoichiometry of reactants. An excess of one reactant may promote side reactions. |
| Product Purity Issues | 1. Incomplete Reaction: Presence of unreacted starting materials in the final product. 2. Formation of Isomers or Byproducts: Reaction conditions may favor the formation of undesired isomers or byproducts. 3. Ineffective Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be suitable for removing specific impurities. | 1. Drive Reaction to Completion: Increase reaction time or temperature slightly, or add a small excess of one of the more volatile reactants. 2. Condition Optimization: Analyze the impurity profile and adjust reaction conditions (e.g., temperature, catalyst) to minimize the formation of the major byproduct. 3. Purification Optimization: Experiment with different recrystallization solvents or solvent mixtures. For column chromatography, screen different solvent systems and stationary phases. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may be too soluble in the reaction mixture or wash solvents. 2. Oily Product: The product may not crystallize easily and instead forms an oil. | 1. Precipitation/Crystallization: After the reaction, cool the mixture slowly to promote crystallization. If the product is soluble, consider adding an anti-solvent to induce precipitation. 2. Trituration/Seeding: Triturate the oily product with a non-polar solvent (e.g., hexane, ether) to induce solidification. If a small amount of crystalline product is available, use it to seed the oil. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the cyclocondensation of 2-aminobenzenesulfonamide with a carbonyl source, such as urea or ethyl chloroformate, often in the presence of a catalyst and at elevated temperatures.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of starting materials and the formation of the product.
Q3: What are the critical parameters to control for maximizing the yield?
A3: The critical parameters include the purity of the starting materials (especially 2-aminobenzenesulfonamide), the choice of catalyst and solvent, the reaction temperature, and the reaction time. Optimization of these parameters through systematic experimentation is key to achieving high yields.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. The reaction is typically performed at high temperatures and may involve the use of corrosive or toxic reagents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzenesulfonamide (1 equivalent) and urea (1.5 equivalents).
-
Solvent and Catalyst Addition: Add a suitable high-boiling point solvent (e.g., sulfolane, 5 mL per gram of 2-aminobenzenesulfonamide).
-
Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Synthesis of Substituted Benzothiadiazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzothiadiazines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzothiadiazines, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Benzothiadiazine Product
Potential Causes:
-
Inefficient Cyclization: The ring-closure step is often a critical point in the synthesis. The choice of catalyst, solvent, and temperature can significantly impact the efficiency of this step.
-
Decomposition of Starting Materials or Intermediates: Starting materials, such as ortho-azidobenzenesulfonamides or sulfoximines, can be sensitive to reaction conditions.[1][2]
-
Suboptimal Catalyst Activity: The catalyst, for instance, palladium or rhodium complexes, may be deactivated or not suitable for the specific substrate.[1][3]
-
Incorrect Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., presence of oxygen or moisture) can play a crucial role.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity and stability of your starting materials.
-
Optimize Catalyst System:
-
If using a palladium-catalyzed reaction with 2-azido sulfoximines and isonitriles, ensure the catalyst loading is appropriate.[1] Low catalyst loadings have been reported to be effective.[1]
-
For rhodium-catalyzed C-H amidation/cyclization, verify the integrity of the rhodium catalyst and the dioxazolone reagent.[3]
-
-
Adjust Reaction Conditions:
-
Temperature: Some cyclization reactions require elevated temperatures, while others proceed at room temperature.[4] Experiment with a range of temperatures to find the optimum.
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and equilibria. Consider screening different solvents.
-
Inert Atmosphere: If your reaction involves sensitive reagents or catalysts, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Alternative Synthetic Route: If optimization fails, consider a different synthetic strategy. For example, an intramolecular aza-Wittig reaction of o-azidobenzenesulfonamides can be an effective method.[2]
Issue 2: Formation of Unexpected Side Products
Potential Causes:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in the alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide, alkylation can occur at both N(2) and N(3) positions.[4]
-
Ring Opening or Rearrangement: The benzothiadiazine ring can be susceptible to opening or rearrangement under certain conditions.
-
Intermolecular vs. Intramolecular Reactions: In reactions like intramolecular azide to alkene 1,3-dipolar cycloadditions, the solvent can influence the reaction pathway, leading to different products.[5]
Troubleshooting Steps:
-
Characterize Side Products: Isolate and characterize the major side products using techniques like NMR, mass spectrometry, and IR spectroscopy to understand the competing reaction pathways.
-
Modify Reaction Conditions:
-
Base and Solvent System: In alkylation reactions, the choice of base and solvent can direct the selectivity. For example, using t-BuOK in DMF may favor N(2) alkylation, while NaH in THF can favor N(3) alkylation.[4]
-
Temperature Control: Running the reaction at a lower temperature may suppress the formation of thermodynamically favored but undesired side products.
-
-
Protecting Groups: Consider using protecting groups for reactive functional groups that may be participating in side reactions.
Issue 3: Difficulty in Purification of the Final Product
Potential Causes:
-
Similar Polarity of Product and Impurities: The desired product and byproducts may have very similar polarities, making chromatographic separation challenging.
-
Poor Crystallization: The product may be an oil or may not crystallize easily, hindering purification by recrystallization.
-
Presence of Positional Isomers: The synthesis may result in a mixture of positional isomers which are often difficult to separate.[6]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina). Gradient elution can be particularly effective.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can offer higher resolution.
-
-
Recrystallization:
-
Solvent Screening: Test a wide range of solvents and solvent mixtures to find suitable conditions for recrystallization.
-
Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization.
-
-
Chemical Derivatization: In some cases, it may be possible to selectively react the desired product to form a derivative that is easier to purify. The protecting group or modifying group can then be removed in a subsequent step.
-
Forced Degradation Studies: Understanding the degradation pathways can help in designing purification strategies to remove related impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted benzothiadiazines?
A1: Common starting materials include substituted anilines, sulfonyl chlorides, o-aminobenzenesulfonamides, and 2-azido sulfoximines.[1][2][6] The choice of starting material depends on the desired substitution pattern and the synthetic route employed.
Q2: Which catalysts are typically used in modern synthetic methods for benzothiadiazines?
A2: Palladium and rhodium catalysts are frequently used in modern synthetic strategies. For example, palladium catalysts are used in cascade reactions of 2-azido sulfoximines with isonitriles to form 3-amino-substituted benzothiadiazine oxides.[1] Rhodium catalysts are employed in C-H amidation/cyclization reactions to produce benzothiadiazine-1-oxides.[3]
Q3: How can I control the regioselectivity of substitution on the benzothiadiazine ring?
A3: Regioselectivity can be controlled by several factors:
-
Directing Groups: The nature and position of existing substituents on the benzene ring can direct incoming groups to specific positions.
-
Reaction Conditions: As seen in alkylation reactions, the choice of base and solvent can influence the site of substitution on the heterocyclic ring.[4]
-
Synthetic Strategy: A directed ortho-lithiation-cyclization reaction is a powerful method for achieving specific substitution patterns.[7]
Q4: What are some common impurities I should be aware of?
A4: Common impurities can include positional isomers, ring-opened products, desulfurized or desulfonylated analogs, N-oxides, N-dealkylated derivatives, and residual synthetic intermediates like substituted anilines and sulfonyl chlorides.[6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 3-Amino-Substituted Benzothiadiazine Oxides [1]
This protocol describes a one-step palladium-catalyzed cascade reaction of 2-azido sulfoximines with isonitriles.
Materials:
-
2-Azido sulfoximine (1.0 equiv)
-
Isonitrile (1.2 equiv)
-
Pd(OAc)₂ (0.5 mol%)
-
Toluene (solvent)
Procedure:
-
To a reaction vial, add the 2-azido sulfoximine, Pd(OAc)₂, and toluene.
-
Add the isonitrile to the mixture.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-substituted benzothiadiazine oxide.
Protocol 2: Rhodium-Catalyzed Synthesis of Benzothiadiazine-1-oxides [3]
This protocol outlines the synthesis of benzothiadiazine-1-oxides from sulfoximines and 1,4,2-dioxazol-5-ones via a rhodium-catalyzed C-H amidation/cyclization sequence.
Materials:
-
Sulfoximine (1.0 equiv)
-
1,4,2-Dioxazol-5-one (1.5 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
DCE (1,2-dichloroethane) (solvent)
Procedure:
-
In a glovebox, add the sulfoximine, 1,4,2-dioxazol-5-one, [RhCp*Cl₂]₂, and AgSbF₆ to a reaction tube.
-
Add DCE as the solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required duration (e.g., 12 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the benzothiadiazine-1-oxide.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide [4]
| Entry | Alkylating Agent | Base | Solvent | Product Ratio (N(2)-alkyl : N(3)-alkyl) |
| 1 | Methyl Iodide | t-BuOK | DMF | Major: N(2)-methyl |
| 2 | Methyl Iodide | NaH | THF | Major: N(3)-methyl |
| 3 | Ethyl Iodide | t-BuOK | DMF | Major: N(2)-ethyl |
| 4 | Ethyl Iodide | NaH | THF | Major: N(3)-ethyl |
Visualizations
Caption: Troubleshooting workflow for low yield in benzothiadiazine synthesis.
Caption: Logical steps for addressing side product formation.
References
- 1. Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview | MDPI [mdpi.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. veeprho.com [veeprho.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Neurotoxicity of Benzothiadiazine-Based Anticonvulsants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the neurotoxicity of benzothiadiazine-based anticonvulsants during experimental studies.
Troubleshooting Guides
Issue 1: High incidence of motor impairment in the rotarod test at doses required for anticonvulsant efficacy.
-
Question: My benzothiadiazine derivative shows good anticonvulsant activity in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests, but the therapeutic window appears narrow due to significant motor impairment observed in the rotarod test. How can I address this?
-
Answer: A narrow therapeutic window is a common challenge in anticonvulsant drug development. Here are several steps to troubleshoot this issue:
-
Re-evaluate the Dose-Response Curve: Ensure you have a comprehensive dose-response curve for both efficacy and neurotoxicity. It's possible that the optimal therapeutic dose is lower than initially tested. Determine the ED50 (median effective dose) for anticonvulsant activity and the TD50 (median toxic dose) for motor impairment to calculate the Protective Index (PI = TD50/ED50). A higher PI indicates a better safety profile.
-
Investigate Pharmacokinetics: The timing of peak plasma and brain concentrations of your compound is critical. Administering the neurotoxicity test at the Cmax might be revealing the peak adverse effects. Consider staggering the timing of your efficacy and neurotoxicity assessments to better reflect a steady-state concentration if the compound is intended for chronic use.
-
Structure-Activity Relationship (SAR) Analysis: Review the structure of your compound. Certain chemical modifications to the benzothiadiazine scaffold can influence neurotoxicity. For instance, altering substituents on the aromatic ring or modifying the groups on the thiadiazine ring can impact the compound's interaction with off-target receptors or its metabolic profile. Consider synthesizing and testing analogs with subtle structural changes.
-
Formulation and Route of Administration: The formulation can significantly impact the absorption rate and peak concentration of a drug. A rapid absorption leading to a high Cmax might be causing acute neurotoxicity. Experiment with different formulations or routes of administration (e.g., oral gavage vs. intraperitoneal injection) to achieve a more favorable pharmacokinetic profile.
-
Issue 2: Inconsistent results in anticonvulsant screening assays.
-
Question: I am observing high variability in the anticonvulsant efficacy of my benzothiadiazine compound between different cohorts of animals in the MES or PTZ test. What could be the cause?
-
Answer: Inconsistent results in seizure models can stem from several factors:
-
Animal-Related Factors: The age, weight, and strain of the animals can influence their seizure threshold and drug metabolism. Ensure that all animals within and between experiments are closely matched for these parameters. Acclimatize the animals to the housing and testing environment to reduce stress, which can affect seizure susceptibility.
-
Drug Formulation and Administration: Benzothiadiazine derivatives can have poor aqueous solubility. Ensure your compound is fully dissolved or uniformly suspended in the vehicle before each administration. Inconsistent dosing due to precipitation or aggregation of the compound is a common source of variability. Prepare fresh formulations for each experiment if stability is a concern.
-
Experimental Procedure: Strict adherence to the experimental protocol is crucial. For the MES test, ensure consistent placement of the corneal or ear-clip electrodes and the delivery of a precise electrical stimulus. For the PTZ test, the dose and route of administration of pentylenetetrazole must be accurate.
-
Time of Testing: The time of day can influence the animals' circadian rhythms and, consequently, their response to drugs and seizure-inducing stimuli. Conduct your experiments at the same time each day to minimize this variability.
-
Issue 3: Unexpected neuronal cell death in in vitro assays.
-
Question: My benzothiadiazine compound is causing significant neuronal cell death in primary neuronal cultures, even at concentrations that are not expected to be cytotoxic. What is the likely mechanism?
-
Answer: Benzothiadiazine derivatives that act as positive allosteric modulators of AMPA receptors can induce excitotoxicity. Here's a breakdown of the potential issue and how to investigate it:
-
AMPA Receptor Over-activation: Benzothiadiazines can potentiate glutamate-induced currents by reducing the desensitization of AMPA receptors.[1][2] In the presence of glutamate in the culture medium, this can lead to excessive Ca2+ influx and subsequent excitotoxic cell death.
-
Experimental Controls: To confirm this mechanism, include the following controls in your in vitro experiments:
-
AMPA Receptor Antagonist: Co-administer your benzothiadiazine compound with a selective AMPA receptor antagonist (e.g., NBQX). If the neurotoxicity is mediated by AMPA receptor over-activation, the antagonist should rescue the neurons.[1]
-
NMDA Receptor Antagonist: Include an NMDA receptor antagonist (e.g., MK-801) to rule out the involvement of NMDA receptors in the excitotoxic cascade.[1]
-
Glutamate-Free Medium: Test the toxicity of your compound in a glutamate-free medium to see if the presence of the endogenous agonist is necessary to induce cell death.
-
-
Structure-Activity Relationship: The degree of AMPA receptor modulation can vary between different benzothiadiazine derivatives. For example, IDRA-21 is a partial modulator of AMPA receptor desensitization and exhibits significantly less neurotoxicity compared to cyclothiazide, which is a more potent modulator.[1][2] This suggests that you may be able to synthesize analogs with a more favorable profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neurotoxicity associated with benzothiadiazine-based anticonvulsants?
A1: The primary mechanism of neurotoxicity for many benzothiadiazine-based anticonvulsants is linked to their action as positive allosteric modulators of AMPA-type glutamate receptors.[1][2] By reducing the rapid desensitization of these receptors, they prolong the influx of Na+ and Ca2+ in response to glutamate.[1] Excessive Ca2+ influx can trigger excitotoxic cascades, leading to neuronal damage and death.[1] The degree of neurotoxicity often correlates with the potency of AMPA receptor modulation.[1][2]
Q2: How can I predict the neurotoxic potential of a novel benzothiadiazine derivative early in the drug discovery process?
A2: Early prediction of neurotoxicity is crucial. A tiered approach is recommended:
-
In Silico Modeling: Use computational models to predict the binding affinity and modulatory effect of your compound on AMPA receptors. Molecular docking studies can provide insights into the interaction with the receptor.
-
In Vitro Assays: Screen for neurotoxicity in primary neuronal cultures. Assess cell viability (e.g., using MTT or LDH assays) in the presence of your compound and glutamate. This will provide a direct measure of excitotoxicity.
-
Early In Vivo Assessment: Conduct a preliminary neurotoxicity assessment in a small group of animals using the rotarod test at a few dose levels. This will provide an early indication of the compound's potential to cause motor impairment.
Q3: What are the key structure-activity relationships (SAR) for minimizing neurotoxicity while maintaining anticonvulsant activity in benzothiadiazine derivatives?
A3: While specific SARs can be highly dependent on the particular scaffold, some general principles have emerged:
-
Modulation of Potency: Aim for partial rather than full modulation of AMPA receptor desensitization. Compounds like IDRA-21, which are partial modulators, have a significantly better safety profile than full modulators like cyclothiazide.[1][2]
-
Substitutions on the Benzene Ring: The nature and position of substituents on the benzene ring can influence both efficacy and toxicity. Halogenation, for example, can impact activity.
-
Modifications to the Thiadiazine Ring: Altering the substituents on the nitrogen atoms of the thiadiazine ring can affect the compound's potency and pharmacokinetic properties.
-
Stereochemistry: For chiral benzothiadiazines, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. For instance, only the (+)-isomer of IDRA 21 is behaviorally active.[3]
Q4: What are the best practices for formulating poorly soluble benzothiadiazine compounds for in vivo studies?
A4: Formulating hydrophobic compounds for in vivo testing is critical for obtaining reliable and reproducible data. Here are some common approaches:
-
Co-solvent Systems: A mixture of solvents such as polyethylene glycol (PEG) 400, propylene glycol (PG), and saline can be effective. A common starting point is a ternary system of PEG 400, PG, and water.
-
Cyclodextrins: Encapsulating the compound in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility.[4]
-
Suspensions: If the compound cannot be solubilized, a fine, uniform suspension can be prepared using vehicles containing suspending agents like carboxymethylcellulose (CMC) or Tween 80. Ensure the suspension is homogenous before each administration.
-
Salt Formation: If your compound has a basic nitrogen, forming a hydrochloride or other salt can improve its aqueous solubility.[4]
Q5: How do I interpret the results of the rotarod test in the context of neurotoxicity?
A5: The rotarod test assesses motor coordination, balance, and motor learning. A decrease in the latency to fall from the rotating rod is indicative of motor impairment, which is a common manifestation of central nervous system toxicity.[5] When interpreting the results:
-
Establish a Baseline: Always include a vehicle-treated control group to establish the baseline performance of the animals.
-
Dose-Response: Test a range of doses to determine the TD50, the dose at which 50% of the animals show a toxic effect (i.e., fall from the rod).
-
Time Course: Assess performance at different time points after drug administration to understand the onset and duration of the neurotoxic effects.
-
Calculate the Protective Index (PI): The PI is the ratio of the TD50 from the rotarod test to the ED50 from an anticonvulsant efficacy test (e.g., MES or PTZ). A PI greater than 1 indicates that the therapeutic effect can be achieved at doses lower than those causing neurotoxicity. A higher PI is desirable.
Data Presentation
Table 1: Comparative Anticonvulsant Efficacy and Neurotoxicity of Benzothiadiazine Derivatives (Illustrative Data)
| Compound | Anticonvulsant Test | ED50 (mg/kg, i.p.) | Neurotoxicity Test | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Compound A | MES | 15 | Rotarod | 45 | 3.0 |
| Compound B | MES | 10 | Rotarod | 20 | 2.0 |
| Compound C | PTZ | 25 | Rotarod | 100 | 4.0 |
| Phenytoin | MES | 9.5 | Rotarod | 68.5 | 7.2 |
| Diazepam | PTZ | 0.2 | Rotarod | 3.1 | 15.5 |
Note: This table presents illustrative data to demonstrate the concept of comparing efficacy and neurotoxicity. Actual values will vary depending on the specific compounds and experimental conditions.
Table 2: Comparison of Neurotoxic Effects of AMPA Receptor Modulators in vitro (Data derived from literature[1])
| Compound | Concentration for Neurotoxicity in the presence of AMPA | Relative Neurotoxic Liability |
| Cyclothiazide | 5-25 µM | High |
| IDRA-21 | ~250 µM | Low |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, a model for generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsiometer with corneal or ear-clip electrodes
-
Saline solution with an anesthetic (e.g., 0.5% tetracaine) for corneal electrodes
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., i.p. or p.o.).
-
At the time of predicted peak effect, apply the anesthetic to the animal's corneas if using corneal electrodes.
-
Place the electrodes on the corneas or ear pinnae.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The seizure typically progresses through a sequence of tonic flexion, tonic extension, and clonic convulsions.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.
-
Record the number of protected animals in each group and calculate the percentage of protection.
-
Determine the ED50 using probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by the GABA-A antagonist pentylenetetrazole, a model for absence seizures.
Materials:
-
Mice
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for at least 30 minutes for the onset and severity of seizures.
-
The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure type.
-
Record the number of protected animals in each group and calculate the percentage of protection.
-
Determine the ED50 using probit analysis.
Rotarod Test for Neurotoxicity
Objective: To assess the effect of a compound on motor coordination and balance as an indicator of neurotoxicity.
Materials:
-
Mice or rats
-
Rotarod apparatus
-
Test compound and vehicle
Procedure:
-
Train the animals on the rotarod for a few days prior to the experiment, allowing them to acclimate to the apparatus and the task. A common training paradigm is to place the animals on the rod rotating at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 1-2 minutes).
-
On the day of the experiment, administer the test compound or vehicle.
-
At various time points after administration (to assess the time course of effects), place the animal on the rotarod.
-
The rotarod can be set to a constant speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial is typically ended if the animal falls off or remains on the rod for a predetermined maximum time (e.g., 300 seconds).
-
Perform multiple trials for each animal at each time point.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
-
Determine the TD50, the dose that causes 50% of the animals to fail the test, using probit analysis.
Mandatory Visualization
Caption: Signaling pathway of benzothiadiazine action on AMPA receptors.
Caption: Workflow for screening benzothiadiazine-based anticonvulsants.
Caption: Key relationships for developing safer benzothiadiazine anticonvulsants.
References
- 1. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities and Degradation Products of Benzothiadiazine Compounds
Welcome to the Technical Support Center for the analysis of benzothiadiazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical role of identifying, quantifying, and controlling impurities and degradation products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your analytical development and troubleshooting processes.
The stability and purity of benzothiadiazine derivatives, a cornerstone class of diuretics, are paramount to their safety and efficacy. This guide will walk you through the inherent chemical liabilities of the benzothiadiazine scaffold, provide robust analytical strategies for their characterization, and offer a practical, field-tested troubleshooting guide in a direct question-and-answer format.
Part 1: Foundational Knowledge: The Chemistry of Benzothiadiazine Instability
Understanding the potential pathways of degradation is the first step in developing a robust, stability-indicating analytical method. The benzothiadiazine ring system has several key liabilities.
Process-Related Impurities
Impurities can be introduced during the synthesis of the active pharmaceutical ingredient (API). These often include residual starting materials, intermediates, or by-products from unintended side reactions. For benzothiadiazines, common synthetic precursors like substituted anilines and sulfonyl chlorides, if not completely removed, can appear as process-related impurities.[1] A well-known impurity in hydrochlorothiazide is 4-amino-6-chloro-1,3-benzenedisulfonamide (also known as Salamide or DSA), which is a key starting material.[2][3]
Degradation Pathways
Benzothiadiazines are susceptible to degradation under various stress conditions, primarily through hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The thiadiazine ring is susceptible to hydrolytic cleavage.[4] Under acidic or basic conditions, the sulfonamide groups can be hydrolyzed. A primary degradation product of hydrochlorothiazide, for instance, involves the cleavage of the 3,4-position C-N bond, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) through the loss of formaldehyde.[5][6] This pathway is a critical focus in stability studies.
-
Oxidation: While generally more stable to oxidation than some other pharmaceutical classes, the sulfur atom in the thiadiazine ring can be a target for oxidative stress, potentially forming N-oxides or S-oxides.[1] Studies on hydrochlorothiazide have shown that under oxidative stress (e.g., using hydrogen peroxide), it can degrade to form DSA and other related compounds.[5][6][7]
-
Photodegradation: Exposure to UV light can induce degradation. For hydrochlorothiazide and chlorothiazide, photolytic degradation often involves photodehalogenation (loss of the chlorine atom) and, in the case of hydrochlorothiazide, photodehydrogenation.[8]
The following diagram illustrates the principal degradation routes for a typical benzothiadiazine, such as hydrochlorothiazide.
Caption: Major degradation pathways for benzothiadiazine compounds.
Part 2: The Analytical Workflow: From Detection to Identification
A systematic approach is required to detect, identify, and quantify impurities and degradation products. This workflow is anchored by forced degradation studies and robust chromatographic methods.
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing and validating stability-indicating analytical methods.[9][10] The goal is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to identify potential degradation products and demonstrate the analytical method's ability to separate them from the parent compound.[11] This is a cornerstone of compliance with ICH guidelines (specifically Q1A).[5][12][13][14]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of the benzothiadiazine API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the API.[11][15][16]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C. Monitor at several time points (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or heat gently (e.g., 40°C). Basic conditions are often more aggressive.
-
Oxidation: Add 3-6% H₂O₂ and keep at room temperature. Protect from light.
-
Thermal Degradation: Expose the solid API and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid API and a solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter of UV).[15]
-
-
Neutralization & Dilution: After the desired exposure time, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively).
-
Analysis: Dilute all stressed samples with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC-UV method.[5]
-
Peak Purity & Mass Balance: Analyze the parent peak using a photodiode array (PDA) detector to assess peak purity. Calculate the mass balance to ensure that the decrease in the API peak corresponds to an increase in impurity peaks.
Caption: Workflow for a typical forced degradation study.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with UV/PDA detection is the workhorse for impurity analysis.[17] For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5]
Table 1: Recommended Starting HPLC Conditions for Benzothiadiazine Analysis
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl, 100-150 mm x 4.6 mm, 2.7-5 µm | C18 provides general-purpose reversed-phase retention. Phenyl-Hexyl offers alternative selectivity (π-π interactions) which can be crucial for resolving closely related impurities. |
| Mobile Phase A | 20 mM Phosphate or Formate buffer, pH 2.5-3.5 | Low pH suppresses the ionization of silanol groups on the silica packing, improving peak shape for basic compounds. It also ensures consistent ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower UV cutoff and viscosity. Methanol can offer different selectivity. |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 20-30 min | A gradient is necessary to elute both polar (early-eluting) and non-polar (late-eluting) impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40°C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. |
| Detection | PDA/UV at 270-280 nm | Benzothiadiazines typically have a strong UV absorbance in this region. A PDA detector is critical for assessing peak purity. |
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of benzothiadiazine compounds in a direct question-and-answer format.
Chromatographic Issues
Q1: My main API peak is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue, especially for compounds containing basic nitrogen atoms that can interact with acidic silanol groups on the HPLC column packing.[18][19]
-
Causality & Solution 1 (Mobile Phase pH): The most likely cause is a secondary ionic interaction between your compound and residual, un-capped silanols on the column's stationary phase. The Fix: Ensure your mobile phase pH is low enough (typically < 3.5) to keep the silanol groups protonated (Si-OH) and non-interactive. Add a low concentration of an amine modifier like triethylamine (TEA) if the low pH is insufficient, but be aware this is not compatible with MS.
-
Causality & Solution 2 (Column Overload): Injecting too much sample mass can saturate the stationary phase, leading to tailing.[18][20] The Fix: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.
-
Causality & Solution 3 (Column Contamination): Strongly retained impurities may have accumulated at the head of the column. The Fix: Disconnect the column and flush it in the reverse direction with a strong solvent (e.g., isopropanol or acetonitrile). Always use a guard column to protect your analytical column.[21]
Q2: I have a new, unknown peak that is co-eluting with my main API peak. How can I achieve separation?
A2: Co-elution means your current method lacks the selectivity to resolve the two compounds. You need to change the chromatographic conditions to alter the relative retention of the API and the impurity.
-
Causality & Solution 1 (Insufficient Gradient Slope): Your gradient may be too steep, not allowing enough time for the compounds to resolve. The Fix: Decrease the gradient slope around the elution time of your API. For example, if the peak elutes at 40% B, change the gradient from a single ramp of 5-95% B to a segmented ramp: 5-35% B in 10 min, then 35-45% B in 15 min, then ramp quickly to 95% B to wash the column.
-
Causality & Solution 2 (Poor Mobile Phase/Stationary Phase Choice): The interaction mechanisms for both compounds are too similar under the current conditions. The Fix:
-
Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). This alters the dipole-dipole interactions and can significantly change selectivity.
-
Change Column Chemistry: If modifying the mobile phase fails, change the stationary phase. If you are using a C18 column, switch to a Phenyl-Hexyl or a Polar-Embedded column. This introduces different retention mechanisms (like π-π interactions) that can resolve the co-eluting pair.
-
MS Detection & Identification Issues
Q3: My suspected degradation product shows very low intensity or no signal in my ESI-MS. What should I try?
A3: Poor ionization in Electrospray Ionization (ESI) is often related to the analyte's inability to hold a charge in the gas phase or suppression effects.[22]
-
Causality & Solution 1 (Incorrect Mobile Phase pH): ESI efficiency is highly dependent on the solution-phase charge state of the analyte. For positive mode ESI, you need to promote the formation of [M+H]⁺ ions. The Fix: Ensure your mobile phase is acidic. Use 0.1% formic acid. For negative mode, which is good for acidic compounds, use 0.1% acetic acid or a very low concentration of ammonium hydroxide/acetate.
-
Causality & Solution 2 (Ion Suppression): Co-eluting matrix components or high concentrations of non-volatile buffers (like phosphate) can compete with your analyte for ionization, suppressing its signal.[23][24] The Fix:
-
Replace non-volatile buffers (phosphate, sulfate) with volatile MS-friendly buffers (formate, acetate).
-
Improve chromatographic separation to move the analyte of interest away from interfering peaks.
-
If suppression persists, try a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which is less susceptible to matrix effects.
-
Q4: I have an accurate mass for my unknown impurity from HRMS, but I can't figure out the structure. What are the next steps?
A4: An accurate mass provides the elemental formula, but not the connectivity. You need fragmentation data to piece the structure together.
-
Causality & Solution 1 (Insufficient Fragmentation Energy): The collision energy in your MS/MS experiment may be too low to break the bonds of a stable molecule or too high, causing it to shatter into uninformative small fragments. The Fix: Perform a collision energy ramp experiment. Acquire MS/MS data at multiple collision energies (e.g., 10, 20, 40 eV) to get a full picture of the fragmentation pathway, from parent ion to primary fragments to smaller secondary fragments.
-
Causality & Solution 2 (Ambiguous Fragmentation): The fragments may not be unique enough to confirm the structure. The Fix: Compare the fragmentation pattern of your unknown impurity to the fragmentation pattern of the parent API. Degradation products often retain a significant portion of the parent structure. Look for common fragments and neutral losses. For example, a loss of 18 Da (H₂O) or 44 Da (CO₂) can provide clues about the functional groups present. Correlate this data with the likely degradation pathways (hydrolysis, oxidation, etc.) to propose a chemically plausible structure.
References
-
ICH Harmonised Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health (NIH). [Link]
-
LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. ResearchGate. [Link]
-
Forced Degradation Testing. SGS Malaysia. [Link]
-
Benzothiadiazine Impurities and Related Compound. Veeprho. [Link]
-
Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products. PubMed. [Link]
-
HPLC Peak Shape Troubleshooting. uHPLCs. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Sustainable chromatographic quantitation of multi-antihypertensive medications. National Institutes of Health (NIH). [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Studies on the stability of drugs. XX. Stability of benzothiadiazines. Studies on the hydrolysis of hydrochlorothiazide in the various pH solutions]. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ICH Official web site : ICH [ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. lcms.cz [lcms.cz]
- 18. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 19. waters.com [waters.com]
- 20. uhplcs.com [uhplcs.com]
- 21. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 22. m.youtube.com [m.youtube.com]
- 23. lctsbible.com [lctsbible.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Drug Resistance with Novel Benzothiadiazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the experimental use of novel benzothiadiazine derivatives to combat drug resistance in cancer. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My novel benzothiadiazine derivative shows poor solubility in aqueous cell culture media, leading to precipitation. How can I address this?
A1: Poor aqueous solubility is a common challenge with aromatic heterocyclic compounds like benzothiadiazine derivatives.[1] Here are several strategies to improve solubility for in vitro assays:
-
Co-solvents: While DMSO is a common solvent for initial stock solutions, its final concentration in cell culture should ideally be below 0.5% to avoid toxicity. If solubility issues persist, consider using a co-solvent system.
-
pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of the culture medium can increase its solubility.
-
Formulation Strategies: For more persistent solubility problems, consider using formulation aids like cyclodextrins or self-emulsifying drug delivery systems (SEDDS) to enhance the compound's dispersion in aqueous media.[1]
-
Salt Formation: If applicable to your compound's structure, converting it to a salt form can significantly improve its aqueous solubility.[1]
Q2: I am observing inconsistent IC50 values for my benzothiadiazine derivative in replicate experiments. What are the potential causes?
A2: Variability in IC50 values can arise from several factors. A 1.5- to 3-fold variation is often considered normal for cell-based assays, but larger differences may indicate underlying issues.[2] Common causes include:
-
Cell-related factors: Inconsistent cell seeding density, variations in cell passage number, and contamination can all contribute to variability.
-
Compound handling: Inconsistent dilution of the compound stock, or precipitation of the compound in the media can lead to variable effective concentrations.
-
Assay conditions: Variations in incubation times, temperature, or humidity can affect cell growth and compound activity.
-
Reagent quality: Ensure that all reagents, including cell culture media and assay components, are of high quality and have not expired.
Q3: How do I interpret the "resistance reversal fold" when testing my benzothiadiazine derivative in combination with a standard chemotherapeutic agent?
A3: The resistance reversal fold is a quantitative measure of how effectively your compound restores the sensitivity of resistant cells to a particular drug. It is calculated as follows:
Reversal Fold = (IC50 of chemotherapeutic agent in resistant cells) / (IC50 of chemotherapeutic agent in resistant cells + benzothiadiazine derivative)
A higher reversal fold indicates a more potent effect of your benzothiadiazine derivative in overcoming resistance.
Q4: My benzothiadiazine derivative is colored. How might this interfere with colorimetric cell viability assays like the MTT assay?
A4: The intrinsic color of your compound can interfere with absorbance readings in colorimetric assays, leading to inaccurate results. To mitigate this, it is essential to include proper controls:
-
Compound-only controls: In cell-free wells, include the same concentrations of your compound as used in the experimental wells. The absorbance of these wells should be subtracted from the corresponding experimental wells.
-
Alternative assays: If the interference is significant, consider using a non-colorimetric viability assay, such as a fluorescence-based assay (e.g., using resazurin) or a luminescence-based assay (e.g., measuring ATP levels).
Troubleshooting Guides
Problem: Unexpectedly High Viability in Drug-Resistant Cells Treated with Benzothiadiazine Derivative
| Possible Cause | Troubleshooting Step |
| P-glycoprotein (P-gp) Efflux: The resistant cells may be actively pumping the benzothiadiazine derivative out via efflux pumps like P-gp. | Perform a Rhodamine 123 accumulation assay to determine if your compound inhibits P-gp function. Increased intracellular fluorescence of Rhodamine 123 in the presence of your compound indicates P-gp inhibition. |
| Compound Instability: The benzothiadiazine derivative may be unstable in the cell culture medium over the course of the experiment. | Assess the stability of your compound in the culture medium over time using methods like HPLC. |
| Metabolism of the Compound: The cancer cells may be metabolizing the compound into an inactive form. | Analyze the cell culture supernatant and cell lysates for the presence of metabolites using techniques like LC-MS. |
Problem: High Background Signal in Western Blot for P-gp Expression
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin instead of non-fat dry milk). |
| Primary Antibody Concentration Too High: An overly concentrated primary antibody can lead to high background. | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Inadequate Washing: Insufficient washing may leave behind unbound primary or secondary antibodies. | Increase the number and/or duration of the wash steps. |
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected novel benzothiadiazine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Halogenated Benzothiadiazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 24c | 22Rv1 (Prostate Cancer) | 38.9 ± 3.2 | [3] |
| Derivative 24a | MDA-MB-468 (Triple Negative Breast Cancer) | 4.17 | [3] |
| Unnamed Derivative | MDA-MB-468 (Triple Negative Breast Cancer) | 2.93 ± 0.07 | [3][4] |
Table 2: Reversal of P-gp-Mediated Multidrug Resistance by a 1,4-Benzothiazepine Derivative (JTV-519)
Note: JTV-519 is a benzothiazepine, a closely related but distinct chemical scaffold to benzothiadiazine. This data is presented as a model for evaluating resistance reversal.
| Cell Line | Chemotherapeutic Agent | JTV-519 Concentration (µM) | Effect | Reference |
| K562/MDR | Vincristine, Taxol, Etoposide, Adriamycin, Actinomycin D | 3 | Reversed resistance | [5] |
| K562/MDR | STI571 | 0.5 or 1 | Reversed resistance | [5] |
| K562/MDR | Adriamycin | 10 | Enhanced intracellular accumulation | [5] |
Experimental Protocols
Rhodamine 123 Accumulation Assay for P-glycoprotein (P-gp) Inhibition
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess the P-gp inhibitory activity of a test compound.
Materials:
-
Drug-sensitive (e.g., MCF-7) and P-gp-overexpressing drug-resistant (e.g., MCF-7/ADR) cancer cells
-
Rhodamine 123 (stock solution in DMSO)
-
Novel benzothiadiazine derivative (stock solution in DMSO)
-
Verapamil (positive control P-gp inhibitor, stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the drug-sensitive and drug-resistant cells into 96-well black, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, wash the cells with PBS and then incubate them with serum-free medium containing various concentrations of the novel benzothiadiazine derivative or verapamil for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Rhodamine 123 Staining: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for an additional 90 minutes at 37°C.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm). Alternatively, detach the cells and analyze by flow cytometry.
-
Data Analysis: Calculate the mean fluorescence intensity for each treatment group. An increase in Rhodamine 123 accumulation in the resistant cells in the presence of the benzothiadiazine derivative compared to the vehicle control indicates P-gp inhibition.
Western Blot Analysis of P-glycoprotein (P-gp) Expression
This protocol describes the detection and quantification of P-gp protein expression in cell lysates.
Materials:
-
Cell lysates from drug-sensitive and drug-resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against P-gp (e.g., C219 or UIC2)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in lysis buffer and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating novel benzothiadiazine derivatives.
Caption: Potential mechanisms of action for overcoming drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein mediated multidrug resistance by a newly synthesized 1,4-benzothiazipine derivative, JTV-519 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Benzothiadiazine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of benzothiadiazine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My novel benzothiadiazine analog shows poor brain-to-plasma concentration ratio. What are the initial troubleshooting steps?
A1: A low brain-to-plasma concentration ratio is a common hurdle. The initial steps to troubleshoot this issue involve a systematic evaluation of the compound's physicochemical properties and its interaction with the BBB.
Troubleshooting Workflow: Low Brain-to-Plasma Ratio
Caption: Initial troubleshooting workflow for low BBB penetration.
Q2: What are the key physicochemical properties influencing the BBB penetration of benzothiadiazine analogs?
A2: Several physicochemical properties are critical for effective BBB penetration. Generally, successful CNS drugs exhibit a balance of the following characteristics. While specific values for benzothiadiazine analogs are still under extensive research, general guidelines for CNS drug candidates can be followed.
| Parameter | Generally Accepted Range for CNS Drugs | Rationale |
| LogP (Lipophilicity) | 1.5 - 3.5 | A higher LogP facilitates partitioning into the lipid membranes of the BBB. However, excessively high LogP can lead to increased plasma protein binding and metabolic instability. |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the tight junctions of the BBB. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A lower TPSA is associated with better BBB penetration as it reduces the energy required for desolvation to cross the lipid barrier. |
| Hydrogen Bond Donors | ≤ 3 | A lower number of hydrogen bond donors reduces the polarity of the molecule, favoring BBB transit. |
| Hydrogen Bond Acceptors | ≤ 5 | Similar to donors, a lower number of acceptors is generally preferred. |
Q3: How can I determine if my benzothiadiazine analog is a substrate for P-glycoprotein (P-gp)?
A3: P-glycoprotein (P-gp) is a major efflux transporter at the BBB that can actively pump your compound out of the brain. An in vitro P-gp substrate assay is a standard method to assess this. A newly synthesized 1,4-benzothiazepine derivative, JTV-519, has been shown to reverse P-gp mediated multidrug resistance by directly binding to P-gp and competitively inhibiting the transport of other anticancer agents[1]. This suggests that benzothiadiazine-like structures can interact with P-gp.
Experimental Workflow: P-gp Substrate Assay
References
Technical Support Center: Troubleshooting Patch-Clamp Recordings with Benzothiadiazine Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using benzothiadiazine modulators in patch-clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What are benzothiadiazine modulators and how do they work in the context of patch-clamp recordings?
A1: Benzothiadiazine modulators are a class of compounds that act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] In patch-clamp experiments, they enhance AMPA receptor-mediated currents. Their primary mechanism of action is the reduction of rapid receptor desensitization, which is a characteristic feature of AMPA receptors.[3] Some benzothiadiazines, like cyclothiazide (CTZ), potently inhibit this desensitization, leading to a prolonged and enhanced current in response to glutamate application.[3] Others, such as IDRA 21, also reduce desensitization and can slow the deactivation rate of the receptor.[4] This modulation results in an increased amplitude and duration of excitatory postsynaptic currents (EPSCs).
Q2: I am not seeing any effect of my benzothiadiazine modulator. What are the possible reasons?
A2: There are several potential reasons for a lack of effect:
-
Compound Solubility and Stability: Benzothiadiazines can have limited aqueous solubility. Ensure your compound is fully dissolved in the external solution. It is recommended to prepare a stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in your artificial cerebrospinal fluid (aCSF).[5] Be mindful of the final DMSO concentration, as high concentrations can affect cell health and seal stability.[6] Also, consider the stability of the compound in your recording solution over the duration of the experiment.
-
Inadequate Concentration: The effective concentration can vary significantly between different benzothiadiazine derivatives and even between different AMPA receptor subunit compositions.[7] Consult the literature for the effective concentration range of your specific modulator and consider performing a dose-response experiment.
-
Slow Onset of Action: Some modulators may have a slow onset of action.[8] Ensure you are pre-incubating the slice or cell with the modulator for a sufficient period before agonist application to allow for receptor binding.
-
Receptor Subtype Specificity: The effect of benzothiadiazine modulators can be dependent on the specific AMPA receptor subunits, particularly the "flip" and "flop" splice variants.[7][9] The cell type you are using may express AMPA receptor subtypes that are less sensitive to your modulator.
-
Solution Exchange Issues: Inadequate perfusion can lead to the compound not reaching the cell at the intended concentration. Ensure your perfusion system allows for complete and rapid exchange of the bath solution.[6]
Q3: My recordings become unstable after applying the benzothiadiazine modulator. What can I do?
A3: Instability in recordings after drug application can be due to several factors:
-
High Compound Concentration and Neurotoxicity: At high concentrations, some benzothiadiazine modulators can induce neurotoxicity, which can lead to a loss of the giga-seal and cell death.[10] This is often observed as a sudden increase in holding current and a drop in membrane resistance. Try reducing the concentration of the modulator.
-
Solvent Effects: If you are using a solvent like DMSO to dissolve your compound, ensure the final concentration in your recording solution is low (typically ≤ 0.1%). High concentrations of DMSO can compromise membrane integrity and seal stability.[6]
-
Mechanical Instability: Ensure that your perfusion system is stable and does not introduce mechanical vibrations that could disrupt the patch.[6]
-
Cell Health: The overall health of your cells is crucial for stable recordings. Ensure your slicing procedure, incubation conditions, and aCSF are all optimized for cell viability.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the modulator | 1. Poor solubility of the benzothiadiazine derivative. 2. Inadequate concentration at the receptor. 3. Slow onset of action. 4. AMPA receptor subtype insensitivity. 5. Incomplete solution exchange in the recording chamber. | 1. Prepare a stock solution in DMSO and sonicate if necessary. Ensure the final DMSO concentration in the aCSF is low (e.g., <0.1%). 2. Perform a dose-response curve to determine the optimal concentration. Consult literature for typical effective concentrations. 3. Increase the pre-incubation time with the modulator before applying the agonist. 4. Verify the AMPA receptor subunit expression in your cell type or use a cell line with known subunit composition. 5. Check your perfusion system for proper flow rate and complete exchange of the bath solution. |
| Unstable giga-seal or loss of recording after modulator application | 1. Neurotoxicity due to high modulator concentration. 2. High concentration of the solvent (e.g., DMSO). 3. Poor cell health. 4. Mechanical instability of the recording setup. | 1. Lower the concentration of the benzothiadiazine modulator.[10] 2. Keep the final DMSO concentration below 0.1%.[6] 3. Optimize cell/slice preparation and ensure continuous oxygenation of aCSF.[11] 4. Ensure the perfusion system is stable and does not introduce vibrations. |
| Irreproducible or variable results | 1. Inconsistent solution preparation. 2. Degradation of the compound stock solution. 3. Variability in cell health or receptor expression. 4. Inconsistent drug application timing. | 1. Prepare fresh solutions daily and filter them before use.[12] 2. Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Use cells from a consistent passage number or animals of a specific age range. 4. Use an automated perfusion system for precise and repeatable drug application. |
| Unexpected changes in current kinetics (e.g., slower rise time) | 1. Modulator affecting agonist binding or receptor gating. 2. Interaction with other receptor types. | 1. This may be a genuine effect of the modulator. Analyze the changes in rise time, decay time, and desensitization kinetics systematically. 2. Some benzothiadiazines can have off-target effects. For example, IDRA21 has been shown to also augment GABA currents.[4] Use specific antagonists for other receptors to isolate the AMPA receptor-mediated response. |
Quantitative Data Summary
The following tables summarize the effects of various benzothiadiazine modulators on AMPA receptor function.
Table 1: Potency of Benzothiadiazine Modulators
| Modulator | Preparation | Effect | EC50 | Reference |
| Cyclothiazide (CTZ) | Cultured superior colliculus neurones | Potentiation of steady state AMPA-induced currents | 10.0 ± 2.5 µM | [1] |
| IDRA 21 | Cultured rat hippocampal neurons | Prolongation of AMPAergic autaptic currents | 150 µM | [4] |
| "D1" (5'-ethyl derivative) | Excised patches | Block of desensitization | 36 µM | [7] |
| "D1" (5'-ethyl derivative) | Rat synaptic membranes | Increase in [3H]Fluorowillardiine binding | 17 µM | [7] |
Table 2: Effects of Benzothiadiazine Modulators on AMPA Receptor Kinetics
| Modulator | Concentration | Preparation | Effect on Deactivation | Effect on Desensitization | Reference |
| Cyclothiazide (CTZ) | 100 µM | Cultured superior colliculus neurones | Dramatically slowed | Potentiated steady state currents | [1] |
| IDRA 21 | 200 µM | Cultured rat hippocampal neurons | Slowed rate of deactivation (3 times control) | Reduced AMPA receptor desensitization | [4] |
| "D1" (5'-ethyl derivative) | Not specified | Excised patches | Slowed deactivation >10-fold | Blocked desensitization | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents Modulated by Benzothiadiazines
This protocol is designed for recording AMPA receptor-mediated currents in cultured neurons or acute brain slices and assessing the effect of a benzothiadiazine modulator.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[13]
-
Internal (Pipette) Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[14]
-
Benzothiadiazine Modulator Stock Solution: 10-100 mM stock in DMSO, stored in aliquots at -20°C.
-
Pharmacological Agents:
Procedure:
-
Preparation:
-
Prepare fresh aCSF and internal solution on the day of the experiment. Filter the internal solution (0.22 µm filter) before use.[12]
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.
-
-
Patch-Clamp Recording:
-
Transfer a slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated aCSF containing TTX, picrotoxin/bicuculline, and D-AP5 at 1.5-2 mL/min.[15]
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.[15]
-
Fill the pipette with internal solution and approach a neuron under visual guidance.
-
Apply gentle positive pressure while approaching the cell.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of stronger negative pressure to establish the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at -60 mV or -70 mV.[15]
-
-
Drug Application and Data Acquisition:
-
Allow the cell to stabilize for 5-10 minutes.
-
Establish a baseline recording of spontaneous or evoked EPSCs. For evoked responses, use a stimulating electrode to elicit synaptic currents.
-
Prepare the final concentration of the benzothiadiazine modulator by diluting the stock solution in the aCSF.
-
Switch the perfusion to the aCSF containing the benzothiadiazine modulator.
-
Allow for a pre-incubation period (e.g., 2-5 minutes) for the drug to take effect.
-
Record the modulated EPSCs.
-
To assess the effect on desensitization, use a fast-application system to apply glutamate (e.g., 1 mM for 100 ms) in the absence and presence of the modulator.
-
After recording the drug effect, switch the perfusion back to the control aCSF to observe washout.
-
-
Data Analysis:
-
Analyze the amplitude, frequency, rise time, and decay kinetics of the recorded EPSCs.
-
Quantify the degree of potentiation by the benzothiadiazine modulator.
-
Measure the extent of desensitization and deactivation in the presence and absence of the modulator.
-
Visualizations
Caption: AMPA receptor signaling with benzothiadiazine modulation.
Caption: Workflow for a patch-clamp experiment with benzothiadiazines.
References
- 1. Modulation of kainate--activated currents by diazoxide and cyclothiazide analogues (IDRA) in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. [PDF] Benzothiadiazides inhibit rapid glutamate receptor desensitization and enhance glutamatergic synaptic currents | Semantic Scholar [semanticscholar.org]
- 4. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of 5'-alkyl-benzothiadiazides on (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor biophysics and synaptic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cyclothiazide on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Resolving Experimental Artifacts in Benzothiadiazine Calcium Flux Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common experimental artifacts encountered in benzothiadiazine calcium flux assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzothiadiazine compound shows an increase in fluorescence signal in the absence of cells or calcium indicators. What is happening?
A1: This is a classic case of compound autofluorescence. Benzothiadiazine and its derivatives can be intrinsically fluorescent, emitting light upon excitation, which can be misinterpreted as a true biological signal.[1][2] This interference can lead to false positives, where an inactive compound appears to be active due to its own fluorescence.[3]
Troubleshooting Steps:
-
Perform a "Pre-Read": Before adding the calcium indicator dye to your cells, read the fluorescence of the plate containing only the benzothiadiazine compounds in the assay buffer. This will quantify the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Wavelength Selection: If possible, use a calcium indicator dye with excitation and emission spectra that do not overlap with the autofluorescence spectrum of your benzothiadiazine compound. Many library compounds fluoresce in the blue-green region (350-550 nm). Shifting to red-shifted fluorophores (>600 nm) can significantly reduce interference.[4]
-
Control Wells: Always include control wells on each plate containing:
-
Cells with dye, but no compound (Baseline).
-
Cells without dye, but with the compound (Compound Autofluorescence Control).
-
Buffer with the compound only (Compound Autofluorescence Control).
-
Q2: I observe a high background signal in my assay, even in the negative control wells. What are the potential sources and solutions?
A2: High background fluorescence can stem from several sources, including the benzothiadiazine compound itself, cellular autofluorescence, or components in the assay medium.
Troubleshooting Steps:
-
Assess Compound Autofluorescence: As mentioned in Q1, your benzothiadiazine compound is a likely culprit. Run the appropriate controls to determine its contribution to the background signal.
-
Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence, often in the blue and green spectral regions.[5]
-
Media Components: Phenol red and components in fetal bovine serum (FBS) can contribute to background fluorescence.[6] Consider using phenol red-free media and reducing the serum concentration during the assay.
-
Dye Loading and Leakage: Incomplete removal of extracellular dye or leakage of the dye from the cells can elevate background. Ensure proper washing steps after dye loading. For some cell types, an organic anion transporter inhibitor like probenecid can be used to improve intracellular dye retention.[7]
Q3: My benzothiadiazine compound appears to be cytotoxic to the cells. How can this affect my calcium flux results?
A3: Compound-induced cytotoxicity can lead to a loss of cell viability and membrane integrity, causing a non-specific increase in intracellular calcium and a corresponding rise in fluorescence, which can be misinterpreted as a true agonist effect (false positive).
Troubleshooting Steps:
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, Trypan Blue) in parallel with your calcium flux experiment, using the same compound concentrations and incubation times.
-
Lower Compound Concentration: If cytotoxicity is observed, test a lower range of compound concentrations.
-
Reduce Incubation Time: Minimize the incubation time of the cells with the compound before the assay.
-
Visual Inspection: Visually inspect the cells under a microscope after compound addition to check for morphological changes indicative of cell death.
Q4: The fluorescence signal in my positive control wells is weak or absent. What could be the issue?
A4: A weak or absent signal in positive controls indicates a problem with the cells, the dye, or the assay conditions.
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy, in the correct growth phase, and plated at the optimal density. Stressed or unhealthy cells will not respond robustly to stimuli.[8]
-
Dye Loading:
-
Concentration: Titrate the concentration of the calcium indicator dye to determine the optimal loading concentration for your cell type.[8][9]
-
Incubation Time and Temperature: Optimize the dye loading time and temperature.[7]
-
Dye Quality: Ensure the dye has been stored correctly and has not degraded.
-
-
Positive Control Agonist: Verify the concentration and activity of your positive control agonist (e.g., ionomycin, thapsigargin).[10]
-
Instrument Settings: Check the fluorescence plate reader settings, including excitation and emission wavelengths, filter sets, and gain settings.
Q5: Can benzothiadiazines directly interact with calcium channels, independent of the target receptor?
A5: Yes, this is a possibility. Some classes of compounds, such as benzodiazepines and benzothiazepines (structurally related to benzothiadiazines), have been shown to directly modulate voltage-gated calcium channels.[9][11][12][13][14] This direct interaction could lead to changes in intracellular calcium that are not mediated by your target receptor, resulting in a false positive or a complex pharmacological profile.
Troubleshooting Steps:
-
Use of Antagonists: If you are studying a G-protein coupled receptor (GPCR), pre-incubate the cells with a known antagonist for that receptor before adding your benzothiadiazine compound. If the compound's effect is blocked by the antagonist, it is likely acting through the receptor. If the effect persists, it may be a direct effect on calcium channels or another off-target mechanism.
-
Orthogonal Assays: Validate your findings using an alternative assay that does not rely on calcium flux, such as a membrane potential assay or a second messenger assay (e.g., cAMP).
-
Literature Review: Research the specific benzothiadiazine derivative you are using to see if there is any published information on its interaction with ion channels.
Data Presentation: Quantitative Fluorescence Properties of Benzothiadiazine Derivatives
The intrinsic fluorescence of benzothiadiazine compounds is a critical parameter to consider when designing and interpreting calcium flux assays. Below is a summary of reported fluorescence properties for some benzothiadiazole and benzothiazole derivatives. Note that specific values can vary depending on the solvent and substitution patterns.
| Compound Class | Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| Benzothiadiazole | Indazole-benzothiadiazole push-pull molecules | ~450-480 (in Dichloromethane) | ~530-584 (in Dichloromethane) | 0.77 - 0.96 | [1] |
| Benzothiazole | Thiophene-conjugated benzothiazole (BzT-OH) | 390 (in DMSO) | 472 (in DMSO) | 0.50 | [15] |
| Benzothiazole | Acetate-substituted Thiophene-conjugated benzothiazole (BzT-OAc) | 381 (in DMSO) | 460 (in DMSO) | 0.52 | [15] |
| Benzothiazole | Acrylate-substituted Thiophene-conjugated benzothiazole (BzT-OAcryl) | 381 (in DMSO) | 468 (in DMSO) | 0.16 | [15] |
| Benzothiazole | Phenyl-substituted derivatives | 330 | 380 - 450 | Varies |
Experimental Protocols
Protocol 1: Screening for Compound Autofluorescence
This protocol is designed to be performed before a calcium flux assay to identify and quantify the intrinsic fluorescence of benzothiadiazine test compounds.
Materials:
-
Black, clear-bottom 96-well or 384-well assay plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Benzothiadiazine compounds dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the benzothiadiazine compounds in the assay buffer to the final concentrations that will be used in the calcium flux assay. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer and DMSO only as a vehicle control.
-
Place the plate in the fluorescence plate reader.
-
Set the plate reader to the same excitation and emission wavelengths that will be used for the calcium indicator dye in the main experiment.
-
Record the fluorescence intensity for each well.
-
Data Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. A significant increase in fluorescence indicates compound autofluorescence.
Protocol 2: General Calcium Flux Assay with Controls for Benzothiadiazine Compounds
This protocol provides a general workflow for a calcium flux assay, incorporating controls to account for potential artifacts from benzothiadiazine compounds.
Materials:
-
Cells expressing the target receptor, plated in black, clear-bottom microplates
-
Calcium indicator dye (e.g., Fluo-8, AM)
-
Assay buffer
-
Benzothiadiazine test compounds
-
Positive control agonist (e.g., ionomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorescence plate reader with kinetic reading and automated liquid handling capabilities
Procedure:
-
Cell Plating: Seed cells into microplates and culture overnight to allow for attachment and formation of a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Signal Reading:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the benzothiadiazine compounds, positive control, and negative control to the appropriate wells.
-
Continue to record the fluorescence intensity kinetically for a total of 120-180 seconds.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Compare the ΔRFU of the test compounds to the positive and negative controls.
-
Subtract the signal from the compound autofluorescence control wells (from Protocol 1) from the corresponding experimental wells to correct for intrinsic compound fluorescence.
-
Visualizations
Caption: GPCR-mediated intracellular calcium release pathway.
Caption: Workflow for a robust benzothiadiazine calcium flux assay.
Caption: Decision tree for troubleshooting benzothiadiazine assay artifacts.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor pharmacology of calcium entry blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral-type benzodiazepines inhibit calcium channels and aldosterone production in adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzodiazepines modulate voltage-sensitive calcium channels in GH3 pituitary cells at sites distinct from thyrotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Recombinant L-Type Voltage-Gated Calcium Channels by Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Voltage-dependent calcium channels--beyond dihydropyridine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Benzothiadiazine Dioxides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of benzothiadiazine dioxide derivatives. The following information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with benzothiadiazine dioxides?
A1: Benzothiadiazine dioxides are a structurally diverse class of compounds with a wide array of biological activities, including diuretic, antihypertensive, antiviral, and anticancer properties.[1] Due to this broad activity, their off-target effects can be varied. For example, a derivative designed as a selective inhibitor of a particular enzyme might also interact with ion channels, G-protein coupled receptors, or other kinases, leading to unintended physiological responses. It is therefore essential to perform comprehensive selectivity profiling for any new benzothiadiazine dioxide derivative to understand its potential off-target liabilities.
Q2: My experimental results with a benzothiadiazine dioxide derivative are inconsistent. Could this be due to off-target effects?
A2: Inconsistent results can indeed be a sign of off-target activity, especially if the phenotype you are observing is unexpected. To dissect this, you should first rule out other common causes of irreproducibility, such as compound instability or non-specific binding in your assays. If the issue persists, it is prudent to investigate potential off-target effects. This can be done by using structurally different inhibitors for the same target or by testing your compound in cell lines where the intended target has been knocked out.
Q3: How can I proactively design benzothiadiazine dioxide derivatives with a lower risk of off-target effects?
A3: A proactive approach to minimizing off-target effects is rooted in rational drug design and a deep understanding of the structure-activity relationships (SAR) of this chemical class. Key strategies include:
-
Structural Modifications for Selectivity: Systematically altering the benzothiadiazine dioxide scaffold can have a profound impact on selectivity. For instance, research has demonstrated that the introduction of bulky and hydrophobic substituents at the C7 position of the 1,2,4-benzothiadiazine-1,1-dioxide core can significantly enhance both potency and selectivity for aldose reductase 2 (ALR2) over the closely related aldehyde reductase (ALR1).[2]
-
Computational Modeling: Employing in silico techniques such as molecular docking and molecular dynamics simulations can help predict potential off-target interactions before committing to synthesis. These computational tools can guide the design of derivatives with an improved selectivity profile.
-
Optimization of Physicochemical Properties: Fine-tuning properties like lipophilicity, polarity, and hydrogen bonding capacity can influence a compound's off-target profile. The addition of electron-donating or electron-accepting groups, for example, can alter how a benzothiadiazine derivative interacts with unintended biological targets.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Effective Concentrations
Possible Cause: The observed cytotoxicity may be a result of inhibiting an unintended kinase or another critical cellular target.
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Screen: This will identify any unintended kinase targets of your compound.
-
Test a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this second inhibitor does not induce cytotoxicity, it is likely that the toxicity of your compound is an off-target effect.
-
Dose-Response Correlation: Carefully compare the dose-response curves for on-target inhibition and cytotoxicity. A significant divergence between these two curves is indicative of off-target toxicity.
Issue 2: Phenotype in Cellular Assays Does Not Align with the Known Function of the Intended Target
Possible Cause: The observed cellular phenotype is likely mediated by an off-target interaction.
Troubleshooting Steps:
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the primary target. If the phenotype persists, it is not mediated by the intended target.
-
CRISPR/Cas9 Knockout Studies: Generate a cell line where the intended target has been knocked out. If these cells still exhibit the same phenotype in response to your compound, the effect is definitively off-target.
-
Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to investigate the activation state of key proteins in related signaling pathways to identify which alternative pathway might be affected by your compound.
Data Presentation
Table 1: Impact of C7-Substituents on the Selectivity of 1,2,4-Benzothiadiazine-1,1-Dioxide Derivatives for Aldose Reductase (ALR2)
| Compound ID | C7-Substituent | ALR2 IC50 (nM) | ALR1 IC50 (nM) | Selectivity Index (ALR1/ALR2) |
| BZ-1 | -H | 45.13 | >10,000 | >221 |
| BZ-2 | -CH3 | 20.15 | >10,000 | >496 |
| BZ-3 | -OCH3 | 30.21 | >10,000 | >331 |
| BZ-4 | -Cl | 15.89 | >10,000 | >629 |
| BZ-5 | -N(CH3)2 | 2.80 | >10,000 | >3571 |
| BZ-6 | -N(C2H5)2 | 3.15 | >10,000 | >3175 |
This table summarizes data from a structure-activity relationship study, demonstrating that the introduction of dimethylcarbamoyl and diethylcarbamoyl groups at the C7 position significantly enhances the selectivity for ALR2 over ALR1.[2]
Experimental Protocols
Protocol 1: Off-Target Profiling Using a Kinase Panel
Objective: To determine the selectivity of a benzothiadiazine dioxide derivative by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify even weak off-target interactions.
-
In Vitro Kinase Assays: The compound is tested in parallel against a panel of purified, active kinases. The activity of each kinase is measured in the presence and absence of the test compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. Results are often visualized in a heatmap or a tree-map to provide a global view of the inhibitor's selectivity.
-
IC50 Determination for Hits: For any kinases that are significantly inhibited (e.g., >50% at 1 µM), a full dose-response curve is generated to determine the IC50 value for the off-target interaction.
Protocol 2: Assessing Selectivity of AMPA Receptor Modulators
Objective: To determine if a benzothiadiazine dioxide derivative selectively modulates a specific subtype of the AMPA receptor.
Methodology:
-
Cell Line Preparation: Use HEK293 cells stably expressing different AMPA receptor subunit combinations (e.g., GluA1/2, GluA2/3).
-
Electrophysiology (Patch-Clamp): Perform whole-cell patch-clamp recordings to measure glutamate-evoked currents in the presence and absence of the benzothiadiazine dioxide derivative.
-
Data Analysis: Compare the potentiation or inhibition of the glutamate-evoked currents across the different AMPA receptor subtypes. A compound is considered selective if it shows a significantly greater effect on one subtype compared to the others.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: The iterative cycle of rational drug design for improving selectivity.
References
Technical Support Center: Improving Metabolic Stability of Benzothiadiazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating experiments aimed at improving the metabolic stability of benzothiadiazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for benzothiadiazine derivatives?
A1: The metabolic fate of benzothiadiazine derivatives is highly dependent on their specific chemical structure. Some derivatives, like hydrochlorothiazide, are largely resistant to metabolism and are excreted unchanged.[1] Others, such as diazoxide, undergo Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation. For diazoxide, CYP1A2 and to a lesser extent, CYP3A4, are the key enzymes involved in its metabolism to inactive metabolites, which are then conjugated before excretion.[1]
Q2: Which in vitro assays are most suitable for assessing the metabolic stability of my benzothiadiazine derivatives?
A2: The choice of assay depends on the stage of your research.
-
Liver Microsomes: This is a good initial high-throughput screen to assess Phase I metabolic stability, particularly CYP-mediated metabolism.
-
Hepatocytes: This is a more comprehensive model as it contains both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of a compound's metabolic fate.
-
S9 Fraction: This fraction contains both microsomal and cytosolic enzymes and can be used to investigate both Phase I and some Phase II metabolic pathways.
Q3: My benzothiadiazine derivative shows high metabolic instability in human liver microsomes. What are the next steps?
A3: High metabolic instability in microsomes suggests susceptibility to CYP-mediated metabolism. The next steps should involve:
-
Metabolite Identification: Determine the structure of the major metabolites to identify the metabolic "hotspots" on your molecule.
-
Reaction Phenotyping: Identify the specific CYP isozymes responsible for the metabolism.
-
Structural Modification: Based on the identified metabolic hotspots, rationally design new analogs by modifying the susceptible positions to block or slow down metabolism. This could involve introducing electron-withdrawing groups or bulky substituents.
Q4: I am observing significant inter-species differences in the metabolic stability of my compound. What does this imply?
A4: Significant differences in metabolism between species (e.g., rat, dog, monkey, human) are common and are often due to variations in the expression and activity of CYP enzymes. This is crucial for preclinical species selection for toxicology studies. It is important to identify a species whose metabolic profile most closely resembles that of humans to ensure the relevance of the toxicology data.
Q5: My benzothiadiazine derivative has poor aqueous solubility. How can I perform in vitro metabolic stability assays?
A5: Poor solubility is a common challenge. You can try the following:
-
Co-solvents: Use a small percentage of an organic co-solvent like DMSO or methanol to dissolve your compound. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity.
-
Formulation Strategies: For later-stage compounds, consider enabling formulations such as cyclodextrin complexes or lipid-based formulations to improve solubility in the assay medium.
Troubleshooting Guides
Microsomal Stability Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No metabolism of the positive control. | 1. Inactive microsomes. 2. Inactive NADPH regenerating system. 3. Incorrect buffer pH. | 1. Use a new lot of microsomes. 2. Prepare a fresh NADPH regenerating system. 3. Verify the pH of the incubation buffer. |
| High variability between replicate wells. | 1. Inconsistent pipetting. 2. Poor mixing of the compound in the incubation. 3. Compound precipitation. | 1. Ensure accurate and consistent pipetting. 2. Gently mix the plate after adding the compound. 3. Check for compound precipitation visually or by centrifuging the plate. If precipitation is an issue, consider using a lower compound concentration or a co-solvent. |
| Compound disappears in the absence of NADPH. | 1. Chemical instability of the compound in the assay buffer. 2. Metabolism by non-NADPH dependent enzymes present in microsomes. | 1. Run a control incubation without microsomes to assess chemical stability. 2. If instability is observed, consider if the compound is susceptible to hydrolysis. |
Hepatocyte Stability Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low cell viability. | 1. Improper thawing of cryopreserved hepatocytes. 2. Centrifugation speed is too high. 3. Mechanical stress during resuspension. | 1. Thaw hepatocytes rapidly in a 37°C water bath and dilute immediately in pre-warmed medium. 2. Use the recommended centrifugation speed for the specific cell type. 3. Pipette gently and avoid vigorous vortexing. |
| No metabolism of a known metabolized compound. | 1. Poor cell health. 2. Low metabolic activity of the hepatocyte lot. | 1. Check cell viability before and after the experiment. 2. Use a new lot of hepatocytes with certified metabolic activity. |
| Compound appears to be more stable in hepatocytes than in microsomes. | 1. The compound is a substrate for uptake transporters that are not present in microsomes, leading to lower intracellular concentrations. 2. The compound is primarily metabolized by enzymes not highly expressed in microsomes. | 1. Consider performing uptake assays to investigate transporter involvement. 2. Analyze for metabolites to confirm if metabolism is occurring. |
Data Presentation
Table 1: In Vitro Metabolic Stability of Selected Benzothiadiazine Derivatives in Human Liver Microsomes
| Compound | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolizing Enzymes |
| Hydrochlorothiazide | > 120 | < 5 | Not metabolized[1] |
| Diazoxide | 35 | 45 | CYP1A2, CYP3A4[1] |
| Hypothetical Derivative A | 15 | 105 | CYP3A4 |
| Hypothetical Derivative B | 85 | 12 | CYP2C9 |
Note: Data for hypothetical derivatives are for illustrative purposes to demonstrate the range of metabolic stabilities that can be observed within the benzothiadiazine class.
Experimental Protocols
Microsomal Stability Assay
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Liver microsomes (e.g., human, rat, mouse).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control compounds (e.g., testosterone, verapamil).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation Procedure:
-
Pre-warm a solution of microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
Incubate a negative control without the NADPH regenerating system.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Hepatocyte Stability Assay
-
Prepare Reagents:
-
Cryopreserved hepatocytes.
-
Hepatocyte plating and incubation media.
-
Collagen-coated plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control compounds.
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Cell Plating and Incubation:
-
Thaw and plate hepatocytes according to the supplier's protocol.
-
Allow cells to attach and form a monolayer.
-
Replace the plating medium with incubation medium containing the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), collect aliquots of the incubation medium.
-
Quench the samples with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound to determine the half-life and intrinsic clearance.
-
Visualizations
Caption: Generalized metabolic pathway for benzothiadiazine derivatives.
Caption: Experimental workflow for in vitro metabolic stability assays.
References
Validation & Comparative
A Comparative Analysis of Benzothiadiazine Dioxide and Thiochroman Dioxide as Positive Allosteric Modulators of AMPA Receptors
For Immediate Release
This guide provides a detailed comparative analysis of two prominent classes of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: benzothiadiazine dioxides and their isosteric analogues, thiochroman dioxides. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in the pharmacological profiles of these compounds.
Introduction
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, depression, and neurodegenerative diseases.[2][3] Positive allosteric modulators enhance the receptor's response to glutamate without directly activating the channel, offering a more subtle and potentially safer mechanism of action compared to orthosteric agonists.[1][4]
Benzothiadiazine dioxides have been extensively studied as AMPA receptor PAMs.[5] More recently, thiochroman dioxides have emerged as a structurally related class of modulators, designed based on the principle of isosteric replacement, where the nitrogen atoms in the thiadiazine ring are substituted with carbon atoms.[6][7] This guide will delve into a comparative analysis of their performance, supported by experimental data.
Mechanism of Action
Both benzothiadiazine dioxides and thiochroman dioxides act as positive allosteric modulators of AMPA receptors. They bind to a site at the dimer interface of the ligand-binding domain (LBD) of the receptor.[8][9] This binding stabilizes the glutamate-bound conformation of the receptor, thereby slowing the rates of deactivation and desensitization.[8] The prolonged channel opening leads to an enhanced influx of cations (Na+ and Ca2+) and a potentiation of the postsynaptic response.[1]
Comparative Performance Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of representative benzothiadiazine dioxide and thiochroman dioxide AMPA modulators.
| Compound Class | Compound | Assay Type | Cell Line/Preparation | EC50 (µM) | Reference |
| Benzothiadiazine Dioxide | IDRA-21 | Kainate-evoked currents | Cerebellar granule neurons | >10 | [8] |
| Benzothiadiazine Dioxide | Compound c2 | Kainate-evoked currents | Cerebellar granule neurons | 1.3 | [8][9] |
| Benzothiadiazine Dioxide | 11m | Calcium flux | HEK293 cells expressing GluA2(Q) | 0.002 | [2] |
| Benzothiadiazine Dioxide | 12a | AMPA-evoked currents | Xenopus oocytes | Not specified as EC50 | [10] |
| Thiochroman Dioxide | Analogue of BPAM121 | Fluorescence assay (flipR) | Rat embryonic cortex primary cells | EC2X > 100 µM | [6] |
Table 1: Comparative In Vitro Potency of Benzothiadiazine Dioxide and Thiochroman Dioxide AMPA Modulators. EC2X is the concentration needed to induce a 2-fold increase in the amplitude of the current triggered by 300 µM AMPA.
| Compound Class | Compound | Species | Dose & Route | Key Findings | Reference |
| Benzothiadiazine Dioxide | Org 26576 | Rat | 0.1-10 mg/kg, i.v. | Exposure-dependent potentiation of hippocampal AMPA responses. | [11] |
| Benzothiadiazine Dioxide | Org 26576 | Human | Various | A two-compartment model described plasma and CSF pharmacokinetics. | [11] |
| Benzothiadiazine Dioxide | Compound 12a | Rat | Oral | Active in an object recognition test, demonstrating cognitive enhancement. | [10] |
| Thiochroman Dioxide | 12a, 12b, 12e | Not Specified | Oral | Freely cross the blood-brain barrier. | Not specified in abstracts |
Table 2: Comparative In Vivo Data of Benzothiadiazine Dioxide and Thiochroman Dioxide AMPA Modulators.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion currents through the AMPA receptor in response to agonist and modulator application.[3]
Objective: To measure the potentiation of AMPA receptor-mediated currents by benzothiadiazine dioxide and thiochroman dioxide modulators.
Materials:
-
Cultured neurons or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, saturated with 95% O2/5% CO2.[12]
-
Intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. pH adjusted to 7.2 with KOH.[13]
-
AMPA receptor agonist (e.g., glutamate or AMPA).
-
Test compounds (benzothiadiazine dioxide and thiochroman dioxide modulators).
-
Pharmacological blockers: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin or bicuculline to block GABAA receptors, and D-AP5 to block NMDA receptors.[13]
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare the recording chamber with the cultured neurons or brain slice perfused with oxygenated aCSF.[13]
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.[13]
-
Approach a neuron with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ).[13]
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.[13]
-
Apply pharmacological blockers to isolate AMPA receptor-mediated currents.[13]
-
Apply the AMPA receptor agonist to evoke a baseline current.
-
Co-apply the agonist with varying concentrations of the test modulator to determine its effect on the current amplitude and kinetics.
-
Analyze the data to determine the EC50 and maximal efficacy of the modulator.
Calcium Imaging Assay
This high-throughput assay measures changes in intracellular calcium concentration as an indicator of AMPA receptor activity.[1]
Objective: To screen and characterize the potency of AMPA receptor modulators.
Materials:
-
HEK293 cells stably expressing the AMPA receptor subunit of interest (e.g., GluA2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).[1]
-
Assay buffer (e.g., HBSS).
-
AMPA receptor agonist (e.g., glutamate).
-
Test compounds.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Plate the HEK293 cells in a multi-well plate.
-
Load the cells with the calcium-sensitive dye.[1]
-
Pre-incubate the cells with varying concentrations of the test modulator.[1]
-
Add the AMPA receptor agonist to stimulate the cells.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
Analyze the data to determine the EC50 of the modulator.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents.[14]
Objective: To evaluate the in vivo efficacy of AMPA receptor modulators on cognitive function.
Materials:
-
Rodents (mice or rats).
-
Open field arena.
-
Two sets of identical objects for training.
-
A novel object for testing.
-
Test compound.
-
Vehicle control.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty open field arena for a set period (e.g., 5-10 minutes).[15][16]
-
Training (Day 2): Administer the test compound or vehicle to the animals. After a set time, place two identical objects in the arena and allow the animal to explore for a defined period.[14]
-
Testing (Day 2 or 3): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore the arena again.[14][15]
-
Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index) indicates intact memory. Compare the performance of the compound-treated group to the vehicle group.
Conclusion
Both benzothiadiazine dioxides and thiochroman dioxides are potent positive allosteric modulators of AMPA receptors with demonstrated in vitro and in vivo activity. The isosteric replacement of nitrogen atoms with carbon in the thiochroman dioxide series represents a key structural modification that can influence the pharmacological profile. The data presented in this guide highlight the potencies and pharmacokinetic properties of representative compounds from each class. Further research is warranted to fully elucidate the therapeutic potential of these promising modulators.
References
- 1. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. 5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translational PK-PD modelling of molecular target modulation for the AMPA receptor positive allosteric modulator Org 26576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
comparing potency of 7-phenoxy-substituted benzothiadiazine dioxides
An In-Depth Comparative Guide to the Potency of 7-Phenoxy-Substituted Benzothiadiazine Dioxides as Nanomolar AMPA Receptor Potentiators
This guide offers a detailed, data-driven comparison of 7-phenoxy-substituted benzothiadiazine dioxides, a class of compounds that has demonstrated remarkable potency as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the efficacy of these promising neuromodulators.
Introduction: The Pursuit of Potent AMPA Receptor Modulation
The AMPA-type ionotropic glutamate receptor is the primary mediator of fast excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Consequently, positive allosteric modulators of the AMPA receptor (AMPAR PAMs or "ampakines") have emerged as a compelling therapeutic strategy for treating cognitive disorders and major depressive disorder.[1] The benzothiadiazine dioxide scaffold has been a foundational chemical series in this field. Early research established that substitutions at the 7-position of this heterocyclic system could dramatically influence potency. The introduction of an aryloxy group, specifically a phenoxy substituent, proved to be a critical breakthrough, paving the way for the development of compounds with nanomolar efficacy.[2]
This guide synthesizes key experimental findings to compare the potency of various 7-phenoxy-substituted analogs, explains the causality behind the experimental design used to generate this data, and provides a mechanistic framework for their action.
Comparative Potency and Structure-Activity Relationship (SAR)
The potency of AMPAR PAMs is typically defined by their half-maximal effective concentration (EC₅₀) in functional assays. A recent landmark study systematically explored substitutions on the 7-phenoxy ring and the nitrogen at the 4-position of the benzothiadiazine core, leading to the first compound in this class to achieve nanomolar potency.[3][4]
The biological evaluation was conducted using a calcium flux experiment in HEK293 cells stably expressing the human GluA2 receptor subunit, providing a robust, high-throughput method for quantifying potentiation. The data presented below summarizes the key findings from this research.
Table 1: Comparative Potency of 7-Phenoxy-Substituted Benzothiadiazine Dioxides
| Compound ID | R¹ (N4-position) | R² (Phenoxy-position) | Potentiation EC₅₀ (nM) |
| 11h | Cyclopropyl | H (Unsubstituted) | 110 |
| 11i | Cyclopropyl | 2-OCH₃ | 34 |
| 11j | Cyclopropyl | 3-CH₃ | 16 |
| 11k | Cyclopropyl | 4-F | 100 |
| 11l | Cyclopropyl | 4-OCH₃ | 120 |
| 11m | Cyclopropyl | 3-OCH₃ | 2.0 |
| 11o | Cyclopropyl | 3-CN | 90 |
Data sourced from Goffin, K., et al. (2018).[3]
Expert Analysis of Structure-Activity Relationships:
The data in Table 1 provides clear insights into the SAR of this series.
-
Criticality of Phenoxy Substitution: The unsubstituted phenoxy analog (11h ) serves as a baseline, with an EC₅₀ of 110 nM. Nearly all substitutions on the phenoxy ring modulate this activity.
-
Positional Importance: The position of the substituent on the phenoxy ring is paramount. While substitutions at the 2-position (11i ) and 4-position (11k , 11l ) offered modest improvements or were detrimental to potency, substitution at the 3-position (meta) proved to be the most effective.
-
The "Meta" Effect: Both a methyl (11j ) and a methoxy (11m ) group at the meta-position resulted in a significant increase in potency. The 3-methoxy substituent in compound 11m yielded an exceptional EC₅₀ of 2.0 nM, representing a 55-fold increase in potency compared to the unsubstituted parent compound.[3][4]
-
Electronic vs. Steric Effects: The introduction of a strong electron-withdrawing group like cyano at the meta-position (11o ) resulted in a compound nearly as potent as the unsubstituted analog. This suggests that steric interactions within the binding pocket, rather than purely electronic effects, are a key driver of the high potency observed with the 3-methoxy group.[2]
Experimental Protocol: High-Throughput Fluorometric Imaging Plate Reader (FLIPR) Assay
To reliably compare the potency of a large number of compounds, a high-throughput functional assay is essential. The use of a FLIPR-based calcium flux assay in a recombinant cell line is a self-validating system that provides robust and reproducible concentration-response curves.
Causality Behind Experimental Choices:
-
Cell Line: HEK293 cells are used due to their low endogenous expression of glutamate receptors, providing a "clean" background to study the specific receptor subtype of interest (GluA2).
-
Calcium Flux: AMPA receptors are ion channels permeable to Na⁺ and, depending on subunit composition, Ca²⁺. The influx of Ca²⁺ upon receptor activation provides a direct, measurable signal of channel function.
-
Fluorescent Dye: A calcium-sensitive dye like Fluo-4 AM is used to visualize and quantify changes in intracellular calcium. The dye is cell-permeable and becomes fluorescent only upon binding to free calcium.
-
Co-application: PAMs do not activate the receptor on their own. Therefore, test compounds are applied simultaneously with a sub-maximal concentration of an agonist (glutamate) to measure the degree of potentiation.
Step-by-Step Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GluA2(Q) flip isoform are seeded into 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.
-
Compound Preparation: Test compounds are serially diluted in an appropriate assay buffer to generate a range of concentrations for constructing a dose-response curve.
-
FLIPR Assay: The plate is placed into a FLIPR instrument. A baseline fluorescence is recorded before the simultaneous addition of the test compound and a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately following the addition of the compounds. The increase in fluorescence corresponds to the influx of calcium through the activated AMPA receptors.
-
Data Analysis: The peak fluorescence response is measured for each concentration. The data is normalized and fitted to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Experimental Workflow Diagram:
Caption: High-throughput FLIPR assay workflow for determining AMPAR PAM potency.
Mechanism of Action: High-Affinity Allosteric Binding
Benzothiadiazine dioxides function by binding to an allosteric site on the AMPA receptor, which is distinct from the binding site for the neurotransmitter glutamate. This binding event stabilizes the open state of the ion channel, reducing the rate of desensitization and/or deactivation, thereby potentiating the ionic current.
Structural and biophysical studies, including X-ray crystallography, have revealed that the highly potent compound 11m exhibits a unique binding mode. Unlike many earlier benzothiadiazine dioxides, it binds with a stoichiometry of one PAM molecule per ligand-binding domain dimer interface.[2][4] This efficient, high-affinity interaction is consistent with its nanomolar potency.
Signaling Pathway Diagram:
Caption: Allosteric potentiation of AMPA receptor signaling by benzothiadiazine dioxides.
Conclusion
The systematic exploration of 7-phenoxy-substituted benzothiadiazine dioxides has unequivocally demonstrated the critical role of the phenoxy moiety in achieving high potency at the AMPA receptor. The discovery that a 3-methoxy substitution on this ring can drive potency into the low nanomolar range represents a significant advancement in the field of cognitive enhancers.[2][3][4] This guide has highlighted the specific structure-activity relationships, detailed the robust experimental methodology used for potency determination, and illustrated the underlying mechanism of action. These highly potent and well-characterized compounds serve as invaluable tool molecules for further neuropharmacological research and as a promising foundation for the development of novel therapeutics for CNS disorders.
References
-
Goffin, K., et al. (2018). 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. Journal of Medicinal Chemistry, 61(1), 251-264. [Link]
-
Goffin, K., et al. (2018). 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. ACS Publications. [Link]
-
Goffin, K., et al. (2018). 7-Phenoxy-Substituted 3,4-Dihydro-2 H -1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. ResearchGate. [Link]
-
Ward, S. E., & Harries, M. (2015). AMPA receptor potentiators: from drug design to cognitive enhancement. Current Opinion in Pharmacology, 20, 46-53. [Link]
Sources
- 1. AMPA receptor potentiators: from drug design to cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Benzothiadiazine Dioxide Activity in Hippocampal Neurons
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for assessing the activity of benzothiadiazine dioxides, a prominent class of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a senior application scientist, my objective is to present not just the methodologies but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
The Central Role of AMPA Receptors and the Promise of Positive Allosteric Modulation
AMPA-type ionotropic glutamate receptors are fundamental to fast excitatory synaptic transmission in the central nervous system and are pivotal in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered a cellular correlate of learning and memory.[1] Consequently, enhancing AMPA receptor function has emerged as a promising therapeutic strategy for cognitive disorders.[2] Positive allosteric modulators (PAMs) offer a nuanced approach to this enhancement. Unlike direct agonists, PAMs bind to a site on the receptor distinct from the glutamate-binding site, potentiating the receptor's response only in the presence of the endogenous ligand.[2] This mechanism is thought to provide a greater therapeutic window with a lower risk of excitotoxicity compared to direct agonists.
Among the various classes of AMPA PAMs, 1,2,4-benzothiadiazine 1,1-dioxides have been extensively studied.[2][3] These compounds, including the well-characterized IDRA21, primarily act by reducing the rapid desensitization of AMPA receptors, thereby prolonging the ion channel opening in response to glutamate.[4][5] This guide will provide a comprehensive framework for validating the activity of novel benzothiadiazine dioxides in hippocampal neurons, a key cell type in learning and memory, and compare their performance with other classes of AMPA PAMs.
Visualizing the Mechanism: AMPA Receptor Modulation by Benzothiadiazine Dioxides
To understand the experimental validation that follows, it is crucial to visualize the molecular mechanism of action. The following diagram illustrates the canonical AMPA receptor signaling pathway and the modulatory effect of benzothiadiazine dioxides.
An Integrated Workflow for Validating Benzothiadiazine Dioxide Activity
A systematic approach is paramount for the robust validation of a novel compound. The following workflow outlines the key stages, from initial screening to in-depth characterization in a physiologically relevant context.
Core Experimental Validation: Methodologies and Comparative Data
The cornerstone of validating any AMPA receptor modulator lies in electrophysiological and functional imaging assays. Here, we detail the protocols and rationale for these key experiments.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Neurons
Scientific Rationale: This technique offers unparalleled temporal and voltage resolution, allowing for the direct measurement of ion currents through AMPA receptors. It is the gold standard for characterizing the effects of modulators on receptor kinetics, such as activation, deactivation, and desensitization. By voltage-clamping a neuron, we can isolate and quantify AMPA receptor-mediated currents in response to agonist application, both in the presence and absence of the test compound.
Detailed Protocol:
-
Preparation of Hippocampal Slices or Cultured Neurons:
-
For acute slices, prepare 300-400 µm thick transverse hippocampal slices from P15-P30 rodents in ice-cold, oxygenated cutting solution. Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) at room temperature.
-
For cultured neurons, plate dissociated hippocampal neurons on coated coverslips and use for recordings at 14-21 days in vitro.
-
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.
-
Intracellular (Pipette) Solution (in mM): 135 Cs-Methanesulfonate, 10 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.25 with CsOH. The use of Cesium (Cs+) is to block potassium channels, which can contaminate the recording of AMPA receptor currents.
-
-
Recording Procedure:
-
Transfer a hippocampal slice or coverslip with cultured neurons to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a pyramidal neuron in the CA1 region of the hippocampus or a cultured hippocampal neuron.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward AMPA receptor-mediated currents.
-
To isolate AMPA receptor currents, include picrotoxin (100 µM) to block GABAA receptors and D-AP5 (50 µM) to block NMDA receptors in the aCSF.
-
-
Drug Application and Data Acquisition:
-
Obtain a stable baseline recording of AMPA-evoked currents by puffing a low concentration of AMPA or glutamate onto the neuron.
-
Bath apply the benzothiadiazine dioxide compound at various concentrations and record the potentiated AMPA-evoked currents.
-
To assess the effect on kinetics, use a rapid application system to apply a high concentration of glutamate for a short duration (e.g., 1 ms) and measure the decay of the current (deactivation). To measure desensitization, apply glutamate for a longer duration (e.g., 100 ms) and measure the decay of the current in the continued presence of the agonist.
-
Wash out the compound to observe the reversal of the effect.
-
Comparative Data for AMPA Receptor PAMs:
| Compound Class | Compound Example | Typical EC50 (µM) | Maximal Potentiation (% of control) | Effect on Deactivation | Effect on Desensitization | Reference(s) |
| Benzothiadiazine Dioxides | IDRA21 | 150 | ~560% (prolongation) | Slows | Reduces | [4] |
| Cyclothiazide | 12-14 | Potentiation of steady-state current | Minor slowing | Potently blocks | [6] | |
| Benzamides (Ampakines) | CX516 | Varies | Moderate | Minor slowing | Minor reduction | [7] |
| CX546 | Varies | High | Substantially slows | Moderate reduction | [1] | |
| Biarylpropylsulfonamides | LY404187 | Sub-micromolar | High | Slows | Reduces | [7] |
Calcium Imaging in Hippocampal Neurons
Scientific Rationale: A subset of AMPA receptors, particularly those lacking the GluA2 subunit, are permeable to calcium ions (Ca2+). Positive modulation of these receptors will lead to an increased influx of Ca2+, which can be visualized and quantified using fluorescent Ca2+ indicators. This method provides a functional readout of receptor activity in a population of neurons and is well-suited for higher-throughput screening of compounds.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Use primary hippocampal neuron cultures grown on glass coverslips.
-
Incubate the neurons with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in aCSF for 30-45 minutes at 37°C.
-
Wash the cells with aCSF to remove excess dye and allow for de-esterification for at least 20 minutes before imaging.
-
-
Imaging Setup:
-
Mount the coverslip in a recording chamber on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a high-speed camera and appropriate excitation and emission filters).
-
Continuously perfuse the cells with aCSF.
-
-
Experimental Procedure:
-
Acquire a baseline fluorescence signal from a field of neurons.
-
Apply a brief pulse of an AMPA receptor agonist (e.g., glutamate or AMPA) and record the change in intracellular Ca2+ concentration.
-
Wash out the agonist and allow the cells to return to baseline.
-
Bath apply the benzothiadiazine dioxide compound.
-
Re-apply the AMPA receptor agonist in the presence of the compound and record the potentiated Ca2+ response.
-
The specificity of the response should be confirmed by using an AMPA receptor antagonist (e.g., NBQX).
-
A Comparative Overview of AMPA Receptor PAMs
While benzothiadiazine dioxides are a well-established class of AMPA PAMs, it is essential to understand their properties in the context of other available modulators.
| Feature | Benzothiadiazine Dioxides (e.g., IDRA21, Cyclothiazide) | Benzamides (e.g., Aniracetam, CX516) | Biarylpropylsulfonamides (e.g., LY404187) |
| Primary Mechanism | Primarily reduce receptor desensitization. | Primarily slow receptor deactivation. | Affect both deactivation and desensitization. |
| Potency | Micromolar to sub-micromolar. | Micromolar. | Nanomolar to sub-micromolar. |
| Impact on Synaptic Current | Prolong the duration of the current. | Increase the peak amplitude and prolong the duration. | Potently increase both amplitude and duration. |
| Selectivity | Can show selectivity for flip vs. flop splice variants. | Generally show selectivity for flop splice variants. | Can be engineered for subunit selectivity. |
| Potential Advantages | Well-characterized; effective in vivo. | Good brain penetrability; some have been in clinical trials. | High potency. |
| Potential Disadvantages | Can have off-target effects at higher concentrations. | Lower potency compared to other classes. | Potential for bell-shaped dose-response curves and excitotoxicity at higher concentrations. |
Logic for Selecting the Appropriate Validation Strategy
The choice of experimental approach and the specific PAM for a study depends on the research question. The following diagram provides a logical framework for making these decisions.
Conclusion and Future Directions
The validation of benzothiadiazine dioxide activity in hippocampal neurons requires a multi-faceted approach, combining high-resolution electrophysiology with functional imaging. This guide provides a framework for these validation studies, emphasizing the importance of understanding the underlying scientific principles to make informed experimental choices. A thorough comparison with other classes of AMPA PAMs reveals that benzothiadiazine dioxides are particularly effective at prolonging synaptic currents by reducing receptor desensitization.
The future of AMPA receptor modulation in CNS disorders will likely involve the development of compounds with greater selectivity for specific AMPA receptor subtypes or those that are active only in specific brain regions or under particular pathological conditions. The experimental paradigms outlined in this guide will be instrumental in characterizing these next-generation modulators and advancing them towards clinical applications.
References
-
Yamada, K. A., & Hu, Y. (1998). The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons. Neurobiology of Disease, 5(3), 196-205. [Link]
-
Pirotte, B., Francotte, P., de Tullio, P., & Goffin, E. (2021). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Omega, 6(30), 19895-19906. [Link]
-
Partin, K. M., Patneau, D. K., Winters, C. A., Mayer, M. L., & Buonanno, A. (1993). Benzothiadiazides inhibit rapid glutamate receptor desensitization and enhance glutamatergic synaptic currents. The Journal of Neuroscience, 13(9), 3904-3915. [Link]
-
Le, J., Pirotte, B., & Francotte, P. (2023). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Omega, 8(30), 27303-27314. [Link]
-
Czapinski, P., & Kaczor, A. A. (2022). Unified quantitative model of AMPA receptor trafficking at synapses. PLoS Computational Biology, 18(4), e1010055. [Link]
-
Pirotte, B., de Tullio, P., & Francotte, P. (2023). Exploring thienothiadiazine dioxides as isosteric analogues of benzo- and pyridothiadiazine dioxides in the search of new AMPA and kainate receptor positive allosteric modulators. European Journal of Medicinal Chemistry, 262, 115865. [Link]
-
Robert, A., & Howe, J. R. (2003). The Relationship between Agonist Potency and AMPA Receptor Kinetics. The Journal of Neuroscience, 23(19), 7325-7335. [Link]
-
Yamada, K. A., & Rothman, S. M. (1993). Benzothiadiazides inhibit rapid glutamate receptor desensitization and enhance glutamatergic synaptic currents. The Journal of Neuroscience, 13(9), 3904-3915. [Link]
-
Thompson, D. M., Guidotti, A., & Costa, E. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. The Journal of Pharmacology and Experimental Therapeutics, 272(1), 300-309. [Link]
-
Pirotte, B., de Tullio, P., & Lebrun, P. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Journal of Medicinal Chemistry, 53(4), 1700-1711. [Link]
-
Impagnatiello, F., Bertolino, M., & Guidotti, A. (1997). 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity. Proceedings of the National Academy of Sciences of the United States of America, 94(13), 7053-7058. [Link]
-
Pirotte, B., & Francotte, P. (2023). Exploring thienothiadiazine dioxides as isosteric analogues of benzo- and pyridothiadiazine dioxides in the search of new AMPA and kainate receptor positive allosteric modulators. European Journal of Medicinal Chemistry, 262, 115865. [Link]
-
Clements, J. D., Lester, R. A., Tong, G., Jahr, C. E., & Westbrook, G. L. (1992). Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites. The Journal of Neuroscience, 12(1), 109-117. [Link]
-
Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (2005). AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons. Neuroscience, 135(2), 555-567. [Link]
-
Le, J., Pirotte, B., & Francotte, P. (2013). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 56(20), 7838-7850. [Link]
-
Pirotte, B., Francotte, P., & de Tullio, P. (2025). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Omega. [Link]
-
Jin, R., Horning, M., & Mayer, M. L. (2002). Targeting AMPA Receptor Gating Processes with Allosteric Modulators and Mutations. The Journal of Physiology, 542(Pt 3), 743-757. [Link]
-
Arai, A. C., Kessler, M., & Lynch, G. (2000). Modulation of AMPA receptor kinetics differentially influences synaptic plasticity in the hippocampus. The Journal of Neuroscience, 20(1), 90-98. [Link]
-
Arai, A. C., & Lynch, G. (1996). Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices. NeuroReport, 7(13), 2211-2215. [Link]
-
May, P. C., & Robinson, C. S. (1998). The diazoxide derivative IDRA 21 enhances ischemic hippocampal neuron injury. Annals of Neurology, 43(5), 664-669. [Link]
-
Zivkovic, I., & Grunder, S. (2004). IDRA-21, a positive AMPA receptor modulator, inhibits synaptic and extrasynaptic NMDA receptor mediated events in cultured cerebellar granule cells. Neuropharmacology, 46(8), 1105-1113. [Link]
-
S. J. Moss, & T. G. Smart. (2016). Benzothiazole Amphiphiles Promote the Formation of Dendritic Spines in Primary Hippocampal Neurons. ACS Chemical Neuroscience, 7(8), 1084-1093. [Link]
-
Lopes, J. F., & Cordeiro, J. M. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 23(6), 3149. [Link]
Sources
- 1. Modulation of AMPA receptor kinetics differentially influences synaptic plasticity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiadiazides inhibit rapid glutamate receptor desensitization and enhance glutamatergic synaptic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Substituted Benzothiadiazine Dioxides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-substituted benzothiadiazine dioxides, focusing on their structure-activity relationships (SAR) as modulators of key biological targets. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Modulation of K(ATP) Channels
4-Substituted benzothiadiazine dioxides are well-established openers of ATP-sensitive potassium (K(ATP)) channels, playing a crucial role in various physiological processes, including insulin secretion and smooth muscle relaxation. The substitution pattern on the benzothiadiazine dioxide core significantly influences their potency and tissue selectivity.
Quantitative Comparison of K(ATP) Channel Opening Activity
The following table summarizes the in vitro activity of various 4-substituted benzothiadiazine dioxides as K(ATP) channel openers. The data highlights the impact of different substituents on their potency.
| Compound | R3 Substituent | R6 Substituent | R7 Substituent | Activity (IC50/EC50) | Target/Assay | Reference |
| Diazoxide | Methyl | H | Cl | ~30 µM | Inhibition of insulin release (rat pancreatic islets) | [1] |
| BPDZ 259 | Isopropylamino | Cl | F | Potent inhibitor | Inhibition of insulin release (rat pancreatic islets) | [1] |
| 1a | Cycloalkyl/ (cycloalkyl)methyl | H | H | Higher affinity than diazoxide | SUR2B/Kir6.1 receptor binding | [2] |
| Adamantyl-methyl substituted | (1-Adamantyl)methyl | H | H | Micromolar affinity | SUR2B-type K(ATP) channels | [2] |
| 11a | Alkylamino | H | Pentyl | Marked myorelaxant activity | Rat aorta rings | [3] |
| 20a-c | Alkylamino | H | Trifluoromethyl | Marked myorelaxant activity | Rat aorta rings | [3] |
Key SAR Insights for K(ATP) Channel Opening Activity:
-
Position 3: Bulky, nonpolar residues, such as cycloalkyl and (cycloalkyl)methyl groups, at the 3-position can increase affinity and selectivity for SUR2B-type K(ATP) channels compared to the parent compound, diazoxide.[2] An intracyclic NH group at the 4-position and an exocyclic NH group at the 3-position are critical for activity on K(ATP) channels.[4]
-
Positions 6 and 7: Disubstitution at the 6 and 7 positions with electron-withdrawing groups like chlorine and fluorine can lead to potent and selective inhibitors of insulin release, indicating a strong activation of pancreatic K(ATP) channels.[1] The nature of the substituent at the 7-position, in combination with the 3-position substituent, significantly affects both potency and tissue selectivity.[3]
Experimental Protocols
1.2.1. K(ATP) Channel Opening Activity in Pancreatic Islets
-
Objective: To assess the ability of compounds to inhibit glucose-induced insulin secretion by activating K(ATP) channels in pancreatic β-cells.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rats.
-
Culture: Islets are cultured to allow recovery.
-
Assay: Islets are incubated with a high concentration of glucose to stimulate insulin secretion in the presence and absence of test compounds.
-
Measurement: Insulin concentration in the supernatant is measured using methods like radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of insulin secretion (IC50) is determined.[1]
-
1.2.2. Myorelaxant Activity on Aortic Rings
-
Objective: To evaluate the vasorelaxant effect of compounds, indicative of K(ATP) channel opening in smooth muscle cells.
-
Methodology:
-
Tissue Preparation: Thoracic aorta is isolated from rats and cut into rings.
-
Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture.
-
Contraction: Rings are pre-contracted with an agent like potassium chloride (KCl).
-
Compound Addition: Test compounds are added cumulatively to the bath, and the relaxation of the aortic rings is measured.
-
Data Analysis: The concentration of the compound that causes 50% relaxation (EC50) is calculated.[1]
-
1.2.3. Radioligand Binding Assay
-
Objective: To determine the binding affinity of compounds to specific K(ATP) channel subunits.
-
Methodology:
-
Cell Culture: CHO or HEK293 cells are transfected to express specific SUR/Kir subunits (e.g., SUR1/Kir6.2 or SUR2B/Kir6.1).[2]
-
Membrane Preparation: Cell membranes expressing the channels are prepared.
-
Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]P1075) and varying concentrations of the test compounds.
-
Measurement: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) or the concentration of the compound that displaces 50% of the radioligand (IC50) is determined.[2]
-
Positive Allosteric Modulation of AMPA Receptors
Certain 4-substituted benzothiadiazine dioxides act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, enhancing glutamatergic neurotransmission. This activity makes them promising candidates for the treatment of cognitive disorders.
Quantitative Comparison of AMPA Receptor Potentiation
The following table presents data on the potentiation of AMPA receptor activity by various 4-substituted benzothiadiazine dioxides.
| Compound | R4 Substituent | R7 Substituent | Activity (EC50/EC2x) | Target/Assay | Reference |
| IDRA 21 | H | Cl | ED50 = 7.6 µM | Attenuation of performance impairment in water maze test (rats) | [5] |
| BPAM121 analogue (25b) | Not specified | Cl | High activity | AMPA receptor potentiation | [6][7] |
| BPAM344 | Cyclopropyl | Not specified | EC2x = 0.24 µM | In vitro AMPA receptor activity | [8] |
| 11m | Cyclopropyl | 3-methoxyphenoxy | EC50 = 2.0 nM | Calcium flux in HEK293 cells expressing GluA2(Q) | [9] |
Key SAR Insights for AMPA Receptor Modulation:
-
Position 4: The introduction of a cyclopropyl group at the 4-position has been shown to dramatically improve the potentiator activity on AMPA receptors.[8]
-
Position 7: A chloro-substitution at the 7-position is a common feature in active AMPA receptor modulators.[5][6] The introduction of a phenoxy ring at this position can lead to compounds with nanomolar potency.[9]
-
Thiadiazine Ring: The NH group at the 2-position of the benzothiadiazine dioxide ring appears to be important for favorable interactions at the AMPA receptor allosteric binding site.[6]
Experimental Protocols
2.2.1. In Vitro AMPA Receptor Potentiation Assay (Calcium Flux)
-
Objective: To measure the ability of compounds to enhance glutamate-induced calcium influx in cells expressing AMPA receptors.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing a specific AMPA receptor subunit (e.g., GluA2(Q)) are used.[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Cells are incubated with the test compound.
-
Glutamate Stimulation: Glutamate is added to stimulate the AMPA receptors.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal potentiation (EC50) is determined.[9]
-
2.2.2. Electrophysiological Assay
-
Objective: To directly measure the effect of compounds on AMPA receptor-mediated currents.
-
Methodology:
-
Cell Preparation: Cultured neurons or oocytes expressing AMPA receptors are used.
-
Patch-Clamp Recording: Whole-cell or single-channel currents are recorded using the patch-clamp technique.
-
Compound Application: The test compound is applied to the cells.
-
Glutamate Application: Glutamate is applied to activate the AMPA receptors.
-
Current Measurement: The potentiation of the glutamate-evoked current by the compound is measured.
-
Data Analysis: The concentration of the compound that doubles the amplitude of the glutamate response (EC2x) is often determined.[8]
-
Synthesis and Signaling Pathways
General Synthesis Workflow
The synthesis of 4-substituted benzothiadiazine dioxides typically involves the cyclization of a substituted 2-aminobenzenesulfonamide derivative. The specific substituents are introduced either before or after the formation of the heterocyclic ring.
Caption: General synthetic route to 4-substituted benzothiadiazine dioxides.
Signaling Pathway for K(ATP) Channel Opening
Benzothiadiazine dioxides open K(ATP) channels, leading to hyperpolarization of the cell membrane. In pancreatic β-cells, this inhibits insulin secretion. In smooth muscle cells, it leads to relaxation.
Caption: Signaling cascade initiated by K(ATP) channel opening.
Mechanism of AMPA Receptor Positive Allosteric Modulation
As PAMs, these compounds bind to an allosteric site on the AMPA receptor, stabilizing the open state of the channel and enhancing the response to glutamate.
Caption: Mechanism of AMPA receptor potentiation by 4-substituted benzothiadiazine dioxides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect on K(ATP) channel activation properties and tissue selectivity of the nature of the substituent in the 7- and the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. researchgate.net [researchgate.net]
Efficacy of Benzothiadiazine Analogs and Related Heterocyclic Compounds in the Maximal Electroshock (MES) Test: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant efficacy of benzothiadiazine analogs and structurally related compounds, with a focus on their performance in the maximal electroshock (MES) test. The MES test is a widely utilized preclinical model for identifying potential antiepileptic drugs effective against generalized tonic-clonic seizures. Due to a notable scarcity of publicly available MES test data specifically for a range of benzothiadiazine analogs, this guide presents data from closely related benzothiazine and benzothiazole derivatives to offer a valuable point of reference and comparison.
Data Presentation: Anticonvulsant Efficacy in the MES Test
The following table summarizes the quantitative efficacy data for various benzothiazine and benzothiazole derivatives in the maximal electroshock (MES) test. The median effective dose (ED50) is a key metric, representing the dose of a compound required to produce a protective effect in 50% of the tested animals.[1] A lower ED50 value indicates higher potency.
| Compound Class | Compound | Animal Model | Administration Route | Time Point (h) | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Benzothiazine Derivatives | 7-(2-fluorobenzyloxy)-4H-[2]triazolo[4,3-d]benzo[b][2][3]thiazine (4k) | Mice | Intraperitoneal | - | 17.0 | 243.9 | 14.3 | [4] |
| 7-(hexyloxy)-2H-benzo[b][2][3]thiazin-3(4H)-one (3f) | Mice | Intraperitoneal | - | - | - | - | [4] | |
| Benzothiazole Derivatives | 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[2]-oxazinane-2-thiones (4j) | Mice | Intraperitoneal | 0.5 | 9.85 | 42.8 | 4.85 | |
| 4 | 14.8 | 44 | - | [3] | ||||
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) | Mice | Intraperitoneal | - | 50.8 | >300 | >5.9 | [5] | |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmide (5j) | Mice | Intraperitoneal | - | 54.8 | >300 | >5.5 | [5] | |
| Standard Drugs | Carbamazepine | Mice | Intraperitoneal | - | 11.8 | 80.3 | 6.8 | [5] |
| Phenytoin | Mice | Intraperitoneal | - | 21.2 | 60.1 | 2.8 | [5] | |
| Valproic Acid | Mice | Intraperitoneal | - | 216.9 | 402.1 | 1.9 | [5] |
Note: A higher Protective Index (PI) indicates a wider therapeutic window and a more favorable safety profile.
Experimental Protocols: Maximal Electroshock (MES) Test
The MES test is a standard preclinical assay for evaluating the anticonvulsant properties of chemical compounds. The methodology, while generally consistent, can have minor variations between laboratories. A typical protocol is as follows:
Animals:
-
Male albino mice (weighing 20-30 g) or rats (weighing 100-150 g) are commonly used.[6][7]
-
Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[7]
-
Food is often withheld for a few hours before the test.
Drug Administration:
-
Test compounds are typically dissolved or suspended in a vehicle such as 0.9% w/v normal saline or a solution of polyethylene glycol (PEG).[7]
-
Administration is most commonly performed via the intraperitoneal (i.p.) route.[3][7]
-
A control group receives the vehicle alone, and a standard drug group (e.g., phenytoin or carbamazepine) is also included for comparison.[7]
-
Compounds are administered at various doses to determine the dose-response relationship.[3]
Seizure Induction:
-
An electrical stimulus is delivered through corneal or ear-clip electrodes using a convulsiometer.
-
For mice, a common stimulus is 50-60 Hz alternating current at 40-50 mA for 0.2 seconds.[8]
-
For rats, a higher current of around 150 mA is typically used.[8]
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.[1]
Evaluation:
-
The percentage of animals protected from the tonic hindlimb extension is recorded for each dose group.
-
The ED50, the dose that protects 50% of the animals, is then calculated using statistical methods such as the Litchfield and Wilcoxon method.[1]
-
Neurotoxicity is often assessed concurrently using tests like the rotarod test to determine the median toxic dose (TD50).[3]
Mandatory Visualizations
Discussion of Signaling Pathways
The precise mechanisms of action for many anticonvulsant compounds are often multifaceted and not fully elucidated. However, several key signaling pathways are known to be modulated by antiepileptic drugs, and it is plausible that benzothiadiazine analogs may exert their effects through one or more of these pathways:
-
Modulation of Voltage-Gated Ion Channels: Many anticonvulsants, including phenytoin and carbamazepine, act by blocking voltage-gated sodium channels. This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. Some compounds also target voltage-gated calcium channels, which are involved in neurotransmitter release.
-
Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs that enhance GABAergic transmission, for instance by acting as positive allosteric modulators of the GABA-A receptor, increase neuronal inhibition and can suppress seizures.
-
Attenuation of Glutamatergic Excitation: Glutamate is the main excitatory neurotransmitter. Antagonism of glutamate receptors, such as the NMDA receptor, can reduce excitatory signaling and thereby prevent seizure propagation.
One study on a benzothiazole derivative suggested interaction with nicotinic acetylcholine ion gated receptors, indicating another potential, though less common, target for this class of compounds.[7] Further research is needed to determine the specific molecular targets and signaling pathways of anticonvulsant benzothiadiazine analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and anticonvulsant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-xazinane-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. brieflands.com [brieflands.com]
- 8. Discovery of benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzothiadiazine-Based HCV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fight against Hepatitis C Virus (HCV) has been revolutionized by the advent of direct-acting antivirals (DAAs). Among these, benzothiadiazine-based inhibitors targeting the viral NS5B RNA-dependent RNA polymerase have emerged as a critical class of therapeutic agents. This guide provides a comprehensive head-to-head comparison of key benzothiadiazine derivatives, presenting available experimental data to inform further research and development in this space.
Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
Benzothiadiazine derivatives are classified as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that act as chain terminators, benzothiadiazines bind to an allosteric site on the enzyme, inducing a conformational change that ultimately halts viral RNA replication.[2][3] Specifically, many of these inhibitors, including the clinically approved dasabuvir, bind to the palm I domain of the NS5B polymerase.[1][2][4] This allosteric inhibition mechanism offers a high degree of specificity for the viral polymerase over host cellular polymerases.[3]
The following diagram illustrates the central role of NS5B in the HCV replication cycle and the inhibitory action of benzothiadiazine-based drugs.
Comparative Efficacy of Key Benzothiadiazine Inhibitors
The following table summarizes the reported in vitro efficacy of prominent benzothiadiazine-based HCV inhibitors against different HCV genotypes. The data is primarily derived from cell-based replicon assays.
| Compound Name | HCV Genotype | EC50 (nM) | Assay System | Reference |
| Dasabuvir (ABT-333) | Genotype 1a | - | - | [5] |
| Genotype 1b | - | - | [5] | |
| Setrobuvir (RG7790/ANA-598) | Genotype 1a | 52 | Replicon Assay | [6] |
| Genotype 1b | 3 | Replicon Assay | [6] | |
| ABT-072 | Genotype 1a | 1 | Replicon Assay | [7] |
| Genotype 1b | 0.3 | Replicon Assay | [7] |
Experimental Protocols
The evaluation of benzothiadiazine-based HCV inhibitors relies on two primary in vitro assays: the HCV replicon assay and the NS5B polymerase enzymatic assay.
HCV Replicon Assay
This cell-based assay is crucial for determining the efficacy of an inhibitor in a cellular context that mimics viral replication.
Objective: To measure the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.
General Protocol:
-
Cell Culture: Stably transfected Huh-7 cells harboring an HCV replicon (e.g., genotype 1a or 1b) are cultured in appropriate media, often containing G418 to maintain the replicon.[8]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method such as quantitative real-time PCR (qRT-PCR).[8]
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated from the dose-response curve.[9]
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
General Protocol:
-
Enzyme and Substrates: Recombinant, purified HCV NS5B polymerase is incubated with a template/primer (e.g., poly(rA)/oligo(dT)) and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP.
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the test compound.
-
Reaction and Termination: The polymerase reaction is allowed to proceed for a specific time at an optimal temperature and is then stopped.
-
Product Quantification: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the NS5B polymerase activity by 50%, is determined from the dose-response curve.[9]
The following diagram outlines the general workflow for the evaluation of benzothiadiazine-based HCV inhibitors.
Structure-Activity Relationship (SAR) Insights
Studies on benzothiadiazine derivatives have provided valuable insights into their structure-activity relationships. For instance, substitutions at specific positions on the benzothiadiazine core can significantly impact their inhibitory potency. Research has shown that hydrophobic substituents at positions 1 and 2 of the benzothiadiazine ring are generally preferred.[10] Furthermore, the nature of the substituent at position-3 can influence activity, with linear or branched alkyl chains enhancing inhibitory potential.[10] A polar group, such as a methanesulfonamide, at other positions can also improve activity by forming hydrogen bonds with the target enzyme.[10]
Conclusion
Benzothiadiazine-based inhibitors represent a potent and clinically validated class of drugs for the treatment of HCV infection. Their allosteric mechanism of action provides a high degree of selectivity for the viral NS5B polymerase. The comparative data presented in this guide, along with the outlined experimental protocols, offer a valuable resource for researchers engaged in the discovery and development of novel anti-HCV therapeutics. Further optimization of the benzothiadiazine scaffold, guided by SAR studies, holds the potential for the development of next-generation inhibitors with improved potency, broader genotype coverage, and a higher barrier to resistance.
References
- 1. youtube.com [youtube.com]
- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Setrobuvir|CAS 1071517-39-9|HCV Inhibitor [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. Studies of benzothiadiazine derivatives as hepatitis C virus NS5B polymerase inhibitors using 3D-QSAR, molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Site of Benzothiadiazine Dioxides on GluA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches used to validate the binding site of benzothiadiazine dioxides on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2. Benzothiadiazine dioxides are a class of positive allosteric modulators (PAMs) that enhance the function of AMPA receptors and hold therapeutic potential for cognitive disorders.[1] Understanding their precise binding interactions is crucial for rational drug design and development. This document summarizes key experimental data, details common methodologies, and presents visual workflows to facilitate a comprehensive understanding of the validation process.
Data Presentation: Quantitative Comparison of GluA2 Modulators
The following table summarizes the binding affinities (Kd) and functional potencies (EC50) of various benzothiadiazine dioxides and their analogs for the GluA2 receptor. This data, derived from multiple studies, allows for a direct comparison of compound performance.
| Compound Name/Reference | Chemical Class | GluA2 Construct | Method | Binding Affinity (Kd) | Potentiation (EC50) | Maximum Potentiation (% of control) |
| BPAM344 (Compound 3) | Benzothiadiazine dioxide | GluA2-LBD-L483Y-N754S | ITC | 0.35 µM[1][2] | 0.9 µM[2] | Not Reported |
| BPAM97 (Compound 2) | Benzothiadiazine dioxide | GluA2-LBD-L483Y-N754S | ITC | 5.6 µM | Not Reported | Not Reported |
| BPAM521 (Compound 5) | Benzothiadiazine dioxide | GluA2-LBD-L483Y-N754S | ITC | 0.16 µM | 2.45 µM | Not Reported |
| BPAM557 (Compound 4) | Benzothiadiazine dioxide | GluA2-LBD-L483Y-N754S | ITC | 11.2 µM | 67.3 µM | Not Reported |
| IDRA21 | Benzothiadiazine dioxide | Recombinant human GluA2 | Electrophysiology | Not Reported | 532 ± 80 µM[2] | 105 ± 11%[2] |
| Compound c2 | Benzothiadiazine dioxide | Recombinant human GluA2 | Electrophysiology | Not Reported | 47 ± 7 µM[2] | 529 ± 290%[2] |
| BPAM395 (Compound 32) | Thienothiadiazine dioxide | Recombinant rat GluA2(Q)i | Fluorescence Assay | Not Reported | 0.24 µM (EC2x) | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key techniques used to characterize the binding of benzothiadiazine dioxides to GluA2.
X-ray Crystallography
This technique provides high-resolution structural information of the ligand-protein complex, revealing the precise binding pocket and key molecular interactions.
-
Protein Expression and Purification: The ligand-binding domain (LBD) of human GluA2, often with stabilizing mutations (e.g., L483Y, N754S), is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified GluA2 LBD is co-crystallized with the benzothiadiazine dioxide compound and an agonist like glutamate.[1] Crystals are grown using vapor diffusion methods.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved by molecular replacement using a known GluA2 LBD structure and refined to high resolution.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Sample Preparation: Purified GluA2 LBD is placed in the sample cell of the calorimeter, and the benzothiadiazine dioxide compound is loaded into the injection syringe.[1] Both solutions must be in identical buffer to minimize heat of dilution effects.
-
Titration: The ligand is injected in small aliquots into the protein solution. The heat released or absorbed during binding is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the Kd, stoichiometry (n), and changes in enthalpy and entropy.[1]
Electrophysiology (Two-Electrode Voltage Clamp)
This functional assay measures the effect of the compound on the activity of the GluA2 receptor in response to its natural ligand, glutamate.
-
Expression in Xenopus Oocytes: Oocytes are injected with cRNA encoding the desired GluA2 subunit.
-
Recording: The oocytes are voltage-clamped, and currents are recorded in response to the application of glutamate alone and in the presence of varying concentrations of the benzothiadiazine dioxide.
-
Data Analysis: The potentiation of the glutamate-evoked current is measured, and dose-response curves are generated to determine the EC50 value.[2]
Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand to the receptor and can be used in competition experiments to determine the affinity of unlabeled compounds.
-
Membrane Preparation: Membranes from cells expressing the GluA2 receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-AMPA) and varying concentrations of the unlabeled benzothiadiazine dioxide.
-
Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in the binding of the ligand. By mutating specific residues in the putative binding site and observing the effect on binding affinity or potentiation, the critical interactions can be mapped. For benzothiadiazine dioxides, residues within the dimer interface of the GluA2 LBD, such as Phe495, Met496, and Ser497, have been shown to be important for binding.[1]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the validation of the benzothiadiazine dioxide binding site on GluA2.
Caption: Simplified signaling pathway of the GluA2 AMPA receptor modulated by a benzothiadiazine dioxide PAM.
Caption: General experimental workflow for validating the binding site of a novel GluA2 modulator.
References
Comparative Docking Analysis of Benzothiadiazine Derivatives as Anticancer Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the molecular docking studies of benzothiadiazine and its analogs, highlighting their potential as anticancer therapeutics. This guide provides an objective comparison of their performance against various cancer cell lines and molecular targets, supported by experimental data and detailed methodologies.
Benzothiadiazine and its related heterocyclic structures, such as benzothiazine and benzothiazole, have emerged as a promising scaffold in the development of novel anticancer agents.[1] Their diverse pharmacological activities stem from their ability to interact with various biological targets implicated in cancer progression. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action and guiding the rational design of more potent and selective derivatives. This guide summarizes key findings from comparative docking studies, focusing on their interactions with crucial signaling pathways and protein targets.
Key Molecular Targets and Signaling Pathways
Research indicates that benzothiadiazine derivatives exert their anticancer effects by modulating several key signaling pathways. These include the VEGFR2, Akt-mTOR, and apoptosis-related pathways.
-
VEGFR2 Signaling: The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis.[2] Several benzothiadiazine derivatives have been shown to inhibit VEGFR2, the primary receptor for VEGF, thereby suppressing downstream signaling.[2][3][4] The structural similarity of the benzothiadiazine core to known VEGFR2 inhibitors has prompted investigations into their anti-angiogenic potential.[2]
-
Akt-mTOR Pathway: The Akt-mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. Pyrrolo[1,2-b][1][2][5]benzothiadiazepines (PBTDs), a class of benzothiadiazine derivatives, have been found to interfere with this pathway by inhibiting mTOR and preventing the hyper-phosphorylation of Akt.[5]
-
Apoptosis Induction: Many anticancer agents function by inducing programmed cell death, or apoptosis. Benzothiadiazine derivatives have been shown to trigger apoptosis through the activation of caspases-9 and -3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[5] They also modulate the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, further promoting cell death.[5]
-
Other Targets: Other identified molecular targets for benzothiadiazine and its analogs include mitochondrial respiratory complex II, DNA topoisomerase II, and the kinase BTK.[1][6][7][8][9]
Data Presentation: Comparative Docking and Cytotoxicity Data
The following tables summarize the quantitative data from various studies, providing a comparison of the in-silico docking performance and in-vitro anticancer activity of different benzothiadiazine derivatives.
Table 1: VEGFR2 Kinase Inhibition and Cytotoxicity against MCF-7 Breast Cancer Cells
| Compound | Docking Score (kcal/mol) | VEGFR2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 2c | High (not specified) | 0.0528 | 1.29 | [3][4] |
| 2b | Not specified | 0.0593 | 1.37 | [3][4] |
| 2a | Not specified | Not specified | 2.26 | [3][4] |
| 2d | Not specified | Not specified | 2.30 | [3][4] |
| 2e | Not specified | Not specified | 4.98 | [3][4] |
| 2f | Not specified | Not specified | 3.7 | [3][4] |
| 3a | Not specified | Not specified | 5.19 | [3][4] |
| 3b | Not specified | Not specified | 4.50 | [3][4] |
| 3c | Not specified | Not specified | 4.39 | [3][4] |
| 3d | Not specified | Not specified | 3.31 | [3][4] |
| Sorafenib | Not specified | Better than 2c/2b | Not specified | [3][4] |
| 5-Fluorouracil | Not specified | Not applicable | 7.79 | [3][4] |
Table 2: Comparative Cytotoxicity of Benzothiadiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Derivative | Triple Negative Breast Cancer | 2.93 ± 0.07 | [6] |
| 5-Fluorouracil | Triple Negative Breast Cancer | > 2x less potent than lead | [6] |
| Diazoxide | Prostate and Breast Cancer | No effect at 100 µM | [6] |
| BS230 | MCF-7 (Breast Adenocarcinoma) | More potent than Doxorubicin | [7][8][9] |
| BS130 | MCF-7 (Breast Adenocarcinoma) | More potent than Doxorubicin | [7] |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | Standard Reference | [7][8] |
| BTZ-4 | Various (NCI-60 panel) | Most active in series | [1] |
| Coumarin-Benzothiazole 9 | MCF-7 | 1.1 - 2.4 | [10] |
| Coumarin-Benzothiazole 10 | MCF-7 | 1.1 - 2.4 | [10] |
| Coumarin-Benzothiazole 11 | MCF-7 | 1.1 - 2.4 | [10] |
Experimental Protocols
The following section details the methodologies employed in the cited molecular docking studies.
Molecular Docking Protocol for VEGFR2 Kinase
-
Software: Glide (Schrödinger, Inc., USA).[11]
-
Protein Preparation: The crystal structure of the target protein (e.g., VEGFR2 kinase) is obtained from the Protein Data Bank (PDB). The protein preparation wizard in Maestro is used for refinement, which includes adding hydrogens, removing water molecules, and minimizing the energy of the crystal structure using a force field like OPLS 2005.[11]
-
Ligand Preparation: The 3D structures of the benzothiadiazine derivatives are built and prepared using modules like LigPrep. This process generates low-energy conformers of the ligands using a force field such as OPLS 2005.[11]
-
Grid Generation: A docking grid is generated by centering it on the co-crystallized ligand in the active site of the protein.
-
Docking Simulation: The prepared ligands are docked into the generated grid using a specified precision mode, such as Standard Precision (SP) or Extra Precision (XP).[3] The docking results are evaluated based on the Glide score (docking score), and the best pose for each ligand is saved for further analysis.[11]
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the root mean square deviation (RMSD) to ensure the protocol can reproduce the experimental binding mode.[3]
Molecular Docking Protocol for DNA and Topoisomerase II
-
Targets: DNA minor groove and DNA-Topoisomerase II complex.[7][8]
-
Software: Not explicitly specified in the provided abstracts, but standard molecular docking software is used.
-
Analysis: The docking studies aim to determine the binding modes and calculate the free energy of binding of the benzothiazine derivatives to both the DNA-Topo II complex and the minor groove of DNA.[7] The results are used to understand the potential for these compounds to act as Topoisomerase II inhibitors.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a generalized workflow for the molecular docking experiments described.
Caption: VEGFR2 signaling pathway and the inhibitory action of benzothiadiazine derivatives.
Caption: A generalized workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs) exert their anti-proliferative activity by interfering with Akt-mTOR signaling and bax:bcl-2 ratio modulation in cells from chronic myeloid leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Selectivity of Benzothiadiazine Derivatives for K(ATP) Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of various benzothiadiazine derivatives for different subtypes of the ATP-sensitive potassium (K(ATP)) channel. The information presented herein is curated from experimental data to assist researchers in the selection and development of targeted K(ATP) channel modulators.
The K(ATP) channel is a crucial link between cellular metabolism and electrical excitability in various tissues.[1][2][3] These channels are hetero-octameric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[4][5] The SUR subunit confers tissue-specific pharmacological properties, with the primary subtypes being:
-
SUR1/Kir6.2: Predominantly found in pancreatic β-cells, playing a key role in insulin secretion.[3][4]
-
SUR2A/Kir6.2: Primarily located in cardiac muscle, involved in cardioprotection.[5]
-
SUR2B/Kir6.2: Expressed in smooth muscle, contributing to vascular tone.[6]
The development of benzothiadiazine derivatives with high selectivity for a specific K(ATP) channel subtype is a significant goal in drug discovery, offering the potential for targeted therapies with fewer off-target effects. This guide summarizes the quantitative data on the selectivity of these compounds and provides detailed experimental protocols for their evaluation.
Comparative Selectivity of Benzothiadiazine Derivatives
The following table summarizes the activity of various benzothiadiazine derivatives on different K(ATP) channel subtypes. The data, presented as IC50 or EC50 values, highlight the diverse selectivity profiles within this class of compounds. Lower values indicate higher potency.
| Compound | K(ATP) Channel Subtype | Activity (µM) | Assay Type | Reference |
| Diazoxide | SUR1/Kir6.2 | EC50: ~7 | Electrophysiology | [4] |
| SUR2B/Kir6.1 | Higher affinity than for SUR1 | Radioligand Binding | [6] | |
| BPDZ 73 | Pancreatic Tissue (SUR1) | Potent inhibitor of insulin release | Functional Assay | [7] |
| Vascular Smooth Muscle (SUR2B) | Myorelaxant activity | Functional Assay | [8][7] | |
| (1-adamantyl)methyl substituted benzothiadiazine | SUR2B/Kir6.1 | Micromolar affinity and activity | Radioligand Binding & Functional Assay | [6] |
| SUR1/Kir6.2 | No activation | Functional Assay | [6] | |
| 3-alkylamino-7-pentyl-4H-1,2,4-benzothiadiazine 1,1-dioxide (11a) | Vascular Smooth Muscle (SUR2B) | Clear selectivity | Functional Assay | [8][7] |
| (R)-7-chloro-3-(1-hydroxy-2-propyl)amino-4H-1,2,4-benzothiadiazine 1,1-dioxide (13a) | SUR1/Kir6.2 | Potent and selective opener | Radioisotopic Experiments | [4] |
| 3-Isopropylamino-7-Methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide | Kir6.2/SUR1 | Selective opener | Not Specified | [1] |
| VU0542270 | Kir6.1/SUR2B | IC50: ~0.1 | High-Throughput Screen | [9] |
| Kir6.2/SUR1 | No apparent activity | High-Throughput Screen | [9] | |
| 6-acetyl substituted benzothiazine 8 | Vascular K(ATP) channels (SUR2) | High potency | Functional Assay | [10] |
| Pancreatic β-cells (SUR1) | No significant interference with insulin secretion | Functional Assay | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzothiadiazine derivative selectivity for K(ATP) channel subtypes.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of benzothiadiazine derivatives for different K(ATP) channel subtypes.
Materials:
-
Cell membranes expressing the K(ATP) channel subtype of interest (e.g., from transfected CHO or HEK 293 cells).[6]
-
Radioligand (e.g., [3H]P1075 for SUR2B).[6]
-
Test benzothiadiazine derivatives.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).[11]
-
Scintillation cocktail.
-
96-well plates.[11]
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target K(ATP) channel subtype in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the binding buffer.[11]
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.[12]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[11]
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11][12]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Electrophysiology (Patch-Clamp)
This technique allows for the direct measurement of ion channel activity in response to a compound.
Objective: To determine the functional effect (activation or inhibition) and potency (EC50 or IC50) of benzothiadiazine derivatives on K(ATP) channel currents.
Materials:
-
Cells expressing the K(ATP) channel subtype of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Pipette puller and polisher.
-
Borosilicate glass capillaries.
-
Extracellular (bath) solution.
-
Intracellular (pipette) solution with defined ATP/ADP concentrations.
-
Test benzothiadiazine derivatives.
Procedure:
-
Cell Preparation: Plate cells expressing the target K(ATP) channel subtype on coverslips suitable for microscopy.
-
Pipette Preparation: Pull and polish glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Configuration: Establish the desired patch-clamp configuration (e.g., whole-cell, inside-out patch). For studying the direct effect of compounds on the channel, the inside-out patch configuration is often used.
-
Recording: Clamp the membrane potential at a specific voltage and record the baseline channel activity.
-
Compound Application: Perfuse the cell or the excised patch with solutions containing different concentrations of the benzothiadiazine derivative.
-
Data Acquisition and Analysis: Record the changes in channel current in response to the compound. Plot the dose-response curve to determine the EC50 (for activators) or IC50 (for inhibitors) of the compound.
Visualizing K(ATP) Channel Modulation
The following diagrams illustrate the key concepts related to the selective modulation of K(ATP) channels by benzothiadiazine derivatives.
Caption: Interaction of benzothiadiazine derivatives with K(ATP) channel subtypes.
Caption: Workflow for assessing K(ATP) channel modulator selectivity.
References
- 1. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of cardiac KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect on K(ATP) channel activation properties and tissue selectivity of the nature of the substituent in the 7- and the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides. | Semantic Scholar [semanticscholar.org]
- 8. Effect on K(ATP) channel activation properties and tissue selectivity of the nature of the substituent in the 7- and the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 1,4-Benzothiazine ATP-sensitive potassium channel openers: modifications at the C-2 and C-6 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Cross-Reactivity of Benzothiadiazine Modulators on Kainate Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and performance of benzothiadiazine modulators on kainate receptors. It offers a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of key biological processes.
Benzothiadiazine derivatives, initially recognized for their potent positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, have demonstrated significant cross-reactivity with kainate receptors (KARs).[1][2] This interaction presents both a challenge for developing selective AMPA receptor modulators and an opportunity for novel therapeutic strategies targeting kainate receptor dysfunction. This guide synthesizes key findings on the activity of prominent benzothiadiazines, such as IDRA-21 and cyclothiazide, on various kainate receptor subtypes, providing a comparative analysis of their potency and efficacy.
Performance Comparison of Benzothiadiazine Modulators on Kainate Receptors
The modulatory effects of benzothiadiazine derivatives on kainate receptors are subtype-dependent, with varying degrees of potentiation observed across different subunit compositions. The following tables summarize the quantitative data from key studies, offering a clear comparison of the potency (EC50) and maximum efficacy (MaxEff) of these compounds.
| Compound | Receptor Subunit | Agonist | EC50 (µM) | Maximum Effect (% Potentiation) | Cell Type | Reference |
| IDRA-21 | Native KARs | Kainate (KA) | - | 125 ± 18 | Cerebellar Granule Neurons | [2][3] |
| GluK1 | Glutamate (GLUT) | ~568 | 375 ± 110 | HEK293 | [4] | |
| GluK1/GluK4 | Glutamate (GLUT) | ~500 | - | HEK293 | [1] | |
| GluK1/GluK5 | Glutamate (GLUT) | ~600 | - | HEK293 | [1] | |
| GluK2 | Glutamate (GLUT) | ~400 | 400 ± 100 | HEK293 | [1][4] | |
| GluK2/GluK4 | Glutamate (GLUT) | ~150 | 92 ± 15 | HEK293 | [1][4] | |
| GluK2/GluK5 | Glutamate (GLUT) | ~400 | 293 ± 18 | HEK293 | [1][4] | |
| Compound 2 (c2) | GluK1 | Glutamate (GLUT) | ~200 | 275 ± 10 | HEK293 | [1][4] |
| GluK1/GluK4 | Glutamate (GLUT) | ~300 | 660 ± 50 | HEK293 | [1][4] | |
| GluK1/GluK5 | Glutamate (GLUT) | ~300 | 710 ± 85 | HEK293 | [1][4] | |
| GluK2 | Glutamate (GLUT) | ~150 | 800 ± 120 | HEK293 | [1][4] | |
| GluK2/GluK4 | Glutamate (GLUT) | ~150 | 657 ± 80 | HEK293 | [1][4] | |
| GluK2/GluK5 | Glutamate (GLUT) | ~150 | 448 ± 85 | HEK293 | [1][4] | |
| Cyclothiazide | Native KARs | Kainate (KA) | - | 80 ± 12 | Cerebellar Granule Neurons | [2][3] |
Key Observations:
-
Both IDRA-21 and its derivative, Compound 2 (c2), potentiate kainate receptor-mediated currents.[1][2]
-
Compound 2 (c2) is generally more potent and efficacious than IDRA-21 across the tested kainate receptor subunits.[1][2]
-
The efficacy of these modulators is notably high on GluK2-containing receptors.[1][5] For instance, the maximal efficacy of both IDRA-21 and c2 was observed in cells expressing the GluK2 subunit.[1][5]
-
The potency of both compounds was found to be higher in native receptors compared to recombinant receptors.[1][5]
-
Cyclothiazide is more potent but less efficacious than IDRA-21 in potentiating kainate-evoked currents in cerebellar granule neurons.[2][3]
Mechanism of Action and Signaling Pathways
Benzothiadiazine modulators exert their effects on both AMPA and kainate receptors through a common mechanism: they bind to an allosteric site at the interface of the ligand-binding domain (LBD) dimers.[1][6] This binding stabilizes the LBD dimer interface, which in turn reduces receptor desensitization and can also slow down the deactivation kinetics.[1] This leads to a prolonged ion channel opening in response to agonist binding and an overall potentiation of the current.
Experimental Protocols
The primary method for assessing the cross-reactivity of benzothiadiazine modulators on kainate receptors is whole-cell patch-clamp electrophysiology.[1][7] This technique allows for the direct measurement of ion currents through the receptor channels in response to agonist and modulator application.
Whole-Cell Patch-Clamp Recordings in Transfected HEK293 Cells
This protocol is adapted from studies investigating the effects of IDRA-21 and its derivatives on recombinant kainate receptors.[1]
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Minimal Essential Medium supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired rat kainate receptor subunits (e.g., GluK1, GluK2, GluK4, GluK5) using the calcium phosphate transfection method.
-
Electrophysiological recordings are performed 1-3 days post-transfection.
-
-
Electrophysiological Recording:
-
Recordings are performed in the whole-cell configuration at room temperature.
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 HEPES, 5 glucose, and 20 sucrose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 HEPES, 5 EGTA, 3 MgCl2, and 2 Na2ATP. The pH is adjusted to 7.2 with KOH.
-
Patch electrodes with a resistance of 3–5 MΩ are used.
-
Cells are voltage-clamped at -60 mV.
-
-
Drug Application:
-
Agonists (e.g., glutamate) and modulators (e.g., IDRA-21, cyclothiazide) are applied via a rapid perfusion system.
-
To isolate kainate receptor-mediated currents from potential AMPA receptor activation in neuronal preparations, a selective AMPA receptor antagonist, such as GYKI 53655, can be co-applied with the agonist.[4]
-
-
Data Analysis:
-
Current amplitudes and decay kinetics are measured and analyzed.
-
Dose-response curves are generated by applying increasing concentrations of the modulator in the presence of a fixed concentration of the agonist.
-
EC50 and maximal effect values are determined by fitting the dose-response data to a logistic equation.
-
Conclusion
The available data clearly indicate that benzothiadiazine modulators exhibit significant cross-reactivity with kainate receptors, acting as positive allosteric modulators that reduce receptor desensitization. This activity is dependent on the specific benzothiadiazine derivative and the subunit composition of the kainate receptor. While this cross-reactivity complicates the development of highly selective AMPA receptor potentiators, it also opens new avenues for the design of novel modulators targeting kainate receptors for the treatment of various neurological and psychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential of modulating kainate receptors with this class of compounds.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Modulation of kainate--activated currents by diazoxide and cyclothiazide analogues (IDRA) in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Benzothiadiazines derivatives as novel allosteric modulators of kainic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chirality in Action: Comparing the Biological Activity of Benzothiadiazine Enantiomers
The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, giving rise to a spectrum of therapeutics ranging from diuretics to novel neuropharmacological agents.[1] While structure-activity relationship (SAR) studies have traditionally focused on substitutions around this privileged core, a critical dimension often determines the ultimate biological outcome: stereochemistry. Many benzothiadiazine analogs possess a stereogenic center, meaning they exist as enantiomers—non-superimposable mirror images. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.
This guide provides an in-depth comparison of benzothiadiazine enantiomers, focusing on their differential biological activity. We will move beyond theoretical concepts to dissect a specific case study involving AMPA receptor modulators, present quantitative data, and provide detailed experimental protocols for chiral separation and bioactivity assessment. This is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of stereoisomerism in this important class of compounds.
The Stereochemical Imperative: Why Enantiomers Matter
Biological systems are inherently chiral. Receptors, enzymes, and other protein targets are composed of L-amino acids, creating specific three-dimensional binding pockets. Consequently, the spatial arrangement of atoms in a drug molecule is paramount for effective and selective interaction. While one enantiomer (the eutomer) may bind with high affinity to produce the desired therapeutic effect, its mirror image (the distomer) might be less active, inactive, or even mediate off-target effects and toxicity.[2]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly encourage the development of single-enantiomer drugs over racemic mixtures, reflecting the understanding that enantiomeric purity is a critical quality attribute for optimizing therapeutic outcomes.[2] For benzothiadiazine analogs, where targets range from ion channels to enzymes, understanding the contribution of each enantiomer is not merely an academic exercise but a prerequisite for rational drug design and development.
Case Study: Enantioselective Modulation of AMPA Receptors
A compelling example of enantiomeric differentiation is found in benzothiadiazine analogs that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] These receptors are crucial for fast excitatory synaptic transmission in the central nervous system, and their modulation is a key strategy for developing cognitive enhancers and therapeutics for neurological disorders.[4]
Benzothiadiazine PAMs bind to an allosteric site on the AMPA receptor, reducing the rate of receptor desensitization—a process where the receptor closes despite the continued presence of the agonist (glutamate).[5][6] This leads to an enhanced and prolonged ionic current in response to glutamate, thereby potentiating synaptic transmission.
A study by Hu et al. provides a clear demonstration of stereospecificity. They synthesized the eight stereoisomers of dihydromethylcyclothiazide, an analog of the well-known AMPA receptor modulator cyclothiazide, and evaluated their ability to inhibit AMPA receptor desensitization using electrophysiological methods.[5]
Comparative Biological Activity
The study revealed significant differences in activity not only between diastereomers but, critically, between enantiomeric pairs. The most potent stereoisomer at blocking desensitization was identified as [1S-[1α,2α(R),4α]]-dihydromethylcyclothiazide*.[5] In contrast, isomers derived from (1R-exo)- and (1R-endo)-carboxaldehydes showed the weakest effects.[5] This underscores that a precise three-dimensional fit is required for optimal interaction with the AMPA receptor's allosteric binding site.
| Stereoisomer Class (Derived from) | Relative Potency in Inhibiting AMPA Receptor Desensitization |
| (1S-endo)-carboxaldehyde | Highest Potency (contains the most active stereoisomer)[5] |
| (1S-exo)-carboxaldehyde | Moderate to High Potency[5] |
| (1R-exo)-carboxaldehyde | Lowest Potency[5] |
| (1R-endo)-carboxaldehyde | Lowest Potency[5] |
This differential activity is crucial. Developing a racemic mixture of such a compound would mean administering a drug that is, at best, 50% effective, while the inactive enantiomer could contribute to metabolic burden or unforeseen side effects.
Mechanism of Action: Allosteric Modulation of AMPA Receptors
The following diagram illustrates the mechanism by which a benzothiadiazine PAM enhances AMPA receptor function.
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide: A Guide for Laboratory Professionals
For immediate reference, proper disposal of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide must adhere to all local, state, and federal regulations. The following procedures provide a comprehensive framework for the safe handling and disposal of this compound in a laboratory setting.
The primary challenge in outlining specific disposal protocols for this compound is the absence of a dedicated Safety Data Sheet (SDS) in publicly available databases. However, based on general principles for chemical waste management and information on structurally related compounds, a cautious and compliant approach is mandated. A safety data sheet for the related compound, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, suggests that it may not be classified as a hazardous substance. Nevertheless, it is critical to manage its disposal in accordance with all applicable environmental regulations.[1]
I. Essential Pre-Disposal and Handling Procedures
Prior to disposal, meticulous handling and storage are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling the compound.
-
Container Management: Unused or waste this compound should be kept in its original container whenever possible.[1] If the original container is compromised, the waste must be transferred to a new, compatible container that is in good condition and can be securely sealed.[2][3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations), the full chemical name "this compound," and the approximate quantity.[1][2]
-
Segregation: Do not mix this compound waste with other waste streams.[1][2] Incompatible chemicals can react, creating a more hazardous situation. Store containers of this compound separately from acids, bases, and strong oxidizing or reducing agents.[3]
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
-
Container Preparation:
-
Ensure the waste container is not leaking and is clean on the exterior.[2]
-
The container must be securely capped at all times, except when adding waste.[1][2][3] Do not leave funnels in the container.[1]
-
Do not overfill containers; a general guideline is to fill to no more than 90% capacity to allow for expansion.[4]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup.[5]
-
Provide the complete chemical name and quantity of the waste.
-
Follow all instructions provided by the EHS department or the disposal company.
-
Crucially, do not dispose of this compound by pouring it down the drain or discarding it with regular trash. [6] Evaporation of the chemical, even in a fume hood, is not an acceptable method of disposal.[3][6]
III. Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, no quantitative data for disposal, such as concentration limits for sewer disposal or reportable quantities, can be provided. All disposal decisions should be made in consultation with your institution's EHS department.
| Data Point | Value | Source |
| Concentration Limits for Disposal | Not Available | - |
| Reportable Quantities (RQ) | Not Established | - |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide (Bentazon)
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, commonly known as Bentazon. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
Bentazon is classified as a moderately hazardous substance.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H361: Suspected of damaging fertility or the unborn child.[1][3]
-
H412: Harmful to aquatic life with long lasting effects.[1][3]
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the primary defense against accidental exposure. The following table summarizes the required PPE for handling Bentazon.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[4][5] | Conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin | Chemical-impermeable gloves (e.g., nitrile) and a lab coat or impervious protective clothing.[1][4][5] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust or aerosols are generated, or if exposure limits are exceeded.[4][5] | Particulates filter conforming to EN 143.[6] |
| General | Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants. | Standard laboratory practice. |
Quantitative Toxicological Data
The following table summarizes the acute toxicity data for Bentazon. It is important to note that detailed experimental protocols for these toxicological studies are not typically available in the public domain.[1] However, the methodologies would have followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for toxicity testing.[1]
| Toxicity Endpoint | Exposure Route | Species | Value | Classification |
| LD50 | Oral | Rat | 1100 mg/kg | Moderately toxic after single ingestion.[3] |
| LC50 | Inhalation | Rat | 5100 mg/m³ (4 h) | Minimally toxic after short-term inhalation.[3] |
| LD50 | Dermal | Rat | 2500 mg/kg | Minimally toxic after single contact with skin.[3] |
| Irritation/Sensitization | ||||
| Skin Irritation | Dermal | Rabbit | Not considered a skin irritant. | |
| Eye Irritation | Ocular | Rabbit | Moderate to serious eye irritant.[1] | |
| Skin Sensitization | Dermal | Guinea Pig | Is a skin sensitizer.[1] | May cause an allergic skin reaction.[1] |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][4]
-
Wash hands and any exposed skin thoroughly after handling.[1][3][4]
-
Contaminated work clothing should not be allowed out of the workplace.[2][4]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.[3]
-
Store locked up.[4]
-
Protect from direct sunlight and heat.[4]
-
Protect from temperatures below 5°C (41°F) as the product can crystallize.[2][4]
Emergency and Disposal Plan
1. First-Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][4]
-
Eye Contact: Rinse cautiously with water for at least 15-20 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
2. Accidental Release Measures:
-
Evacuate personnel from the danger area.
-
Wear appropriate personal protective equipment as outlined above.
-
Avoid breathing dust or vapors.[1]
-
Prevent the product from entering drains, sewers, or soil.[1]
-
For dry spills, use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[7]
-
For liquid spills, collect, bind, and pump off the spillage. Absorb with inert material (e.g., sand, universal binder) and place in a suitable container for disposal.
-
Wash the spill area with water, preventing runoff from entering drains.[7]
3. Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Waste material must be disposed of at a hazardous or special waste collection point.[4]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
